2-(4-Aminophenyl)quinoline-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-aminophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,17H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOZPCKKENHWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94205-62-6 | |
| Record name | 94205-62-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(4-Aminophenyl)quinoline-4-carboxylic acid" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Aminophenyl)quinoline-4-carboxylic acid
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, demonstrating a remarkable spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Within this privileged class of compounds, quinoline-4-carboxylic acids are particularly significant pharmacophores, serving as the foundational structure for numerous therapeutic agents.[4][5]
This guide focuses on a key derivative, This compound . This molecule is not only a subject of research interest for its own potential bioactivity but, more importantly, serves as a crucial synthetic intermediate. The primary amine group provides a versatile handle for further chemical modification, enabling its use as a building block for more complex molecules, such as potent enzyme inhibitors and novel therapeutic candidates.[6][7] As a Senior Application Scientist, this document provides a field-proven perspective on its synthesis and rigorous characterization, designed for researchers and professionals in drug development.
Part 1: Strategic Synthesis of this compound
The most reliable and commonly employed route to synthesize the title compound is a two-step process. This strategy involves the initial construction of a nitro-substituted precursor, followed by a straightforward reduction to yield the desired primary amine. This approach is favored due to the high yields and the commercial availability of the starting materials.
-
Step 1: Formation of the Quinoline Core via the Doebner Reaction The first step involves the synthesis of 2-(4-nitrophenyl)quinoline-4-carboxylic acid . The Doebner reaction, a variation of the Doebner-von Miller reaction, is exceptionally well-suited for this purpose.[8][9][10] It is a three-component condensation reaction involving an aromatic amine (aniline), an aldehyde (4-nitrobenzaldehyde), and pyruvic acid.[4][7]
-
Causality of Component Selection:
-
Aniline: Forms the benzene portion of the final quinoline ring.
-
4-Nitrobenzaldehyde: This aldehyde provides the phenyl group at the 2-position and introduces the nitro functional group, which will be reduced in the subsequent step.
-
Pyruvic Acid: This α-keto acid is the key component that enables the formation of the pyridine ring and installs the carboxylic acid group at the 4-position.[9]
-
The reaction is typically catalyzed by an acid and proceeds through the formation of an α,β-unsaturated carbonyl intermediate, followed by conjugate addition, cyclization, and subsequent oxidation to form the aromatic quinoline ring.[5][11]
-
-
Step 2: Reduction of the Nitro Group The second and final step is the chemical reduction of the nitro group on the precursor to an amino group. A widely trusted and efficient method for this transformation is catalytic hydrogenation.[7]
-
Rationale for Methodology:
-
Catalyst: Palladium on carbon (10% Pd/C) is a highly effective and robust catalyst for nitro group reductions.
-
Hydrogen Source: Hydrazine hydrate is often used as a convenient in situ source of hydrogen in a process known as transfer hydrogenation, avoiding the need for high-pressure hydrogen gas.[7] This method is highly selective for the nitro group, leaving the carboxylic acid and the quinoline ring system intact.
-
-
The overall synthetic pathway is illustrated below.
Caption: Synthetic workflow for this compound.
Part 2: Detailed Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and high purity of the final product.
Protocol A: Synthesis of 2-(4-Nitrophenyl)quinoline-4-carboxylic acid (Intermediate)
-
Reagents & Equipment:
-
Aniline
-
4-Nitrobenzaldehyde
-
Pyruvic Acid
-
Ethanol (Absolute)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Buchner funnel and filter paper
-
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add absolute ethanol.
-
Sequentially add aniline, 4-nitrobenzaldehyde, and pyruvic acid to the solvent. A typical molar ratio is 1:1:1.
-
Fit the flask with a reflux condenser and begin stirring the mixture.
-
Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath. A yellow precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield crude 2-(4-nitrophenyl)quinoline-4-carboxylic acid. Recrystallization from a suitable solvent like ethanol or acetic acid may be performed for further purification if necessary.
-
Protocol B: Synthesis of this compound (Final Product)
-
Reagents & Equipment:
-
2-(4-Nitrophenyl)quinoline-4-carboxylic acid (from Protocol A)
-
Isopropanol or Ethanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrazine Hydrate (80% solution)
-
Round-bottom flask
-
Reflux condenser
-
Celite or a similar filter aid
-
Buchner funnel and filter paper
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, suspend the 2-(4-nitrophenyl)quinoline-4-carboxylic acid in isopropanol or ethanol.[7]
-
Carefully add 10% Pd/C to the suspension (typically 5-10% by weight of the starting material). Caution: Pd/C can be pyrophoric; handle it in a moist state or under an inert atmosphere if dry.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Once at reflux, add hydrazine hydrate dropwise via an addition funnel over 30-60 minutes.[7] The reaction is exothermic.
-
After the addition is complete, maintain the reflux for an additional 2-4 hours until TLC analysis indicates the complete consumption of the starting material.
-
Allow the mixture to cool to a safe temperature (e.g., 50-60°C).
-
Crucial Step (Catalyst Removal): Filter the hot reaction mixture through a pad of Celite to safely and completely remove the Pd/C catalyst. Wash the filter cake with hot solvent to ensure complete recovery of the product. Never allow the filter cake with Pd/C and hydrazine to dry completely as it can be highly flammable.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the concentrated residue to precipitate the product.[7]
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield this compound.
-
Caption: Experimental workflow for the two-step synthesis.
Part 3: Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
| Technique | Expected Observations | Purpose |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinoline and phenyl rings. A broad singlet for the -NH₂ protons and a very broad downfield singlet for the carboxylic acid -OH proton. The integration of peaks will correspond to the number of protons.[6][12] | Confirms the proton framework of the molecule. |
| ¹³C NMR | Resonances for all 16 unique carbon atoms, including a signal for the carboxylic acid carbonyl carbon (approx. 165-175 ppm) and signals in the aromatic region (approx. 115-150 ppm).[6] | Verifies the carbon skeleton and presence of key functional groups. |
| FT-IR | Broad O-H stretch (approx. 2500-3300 cm⁻¹) for the carboxylic acid. Two sharp N-H stretching bands (approx. 3300-3500 cm⁻¹) for the primary amine. Strong C=O stretch (approx. 1680-1710 cm⁻¹) for the carboxylic acid. Aromatic C=C and C-H stretches.[12][13] | Confirms the presence of all key functional groups (amine, carboxylic acid, aromatic rings). |
| Mass Spec. | The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M+H]⁺) that corresponds to the calculated exact mass of C₁₆H₁₃N₂O₂⁺ (calc. 265.0977).[6] | Confirms the molecular weight and elemental formula of the compound. |
| Melting Point | A sharp and distinct melting point range. | Indicates the high purity of the synthesized compound. |
Part 4: Applications and Future Directions
This compound is a valuable scaffold in drug discovery. Its derivatives have been investigated for a range of therapeutic applications:
-
Anticancer Agents: The core structure has been used to develop potent inhibitors of enzymes like Sirtuin 3 (SIRT3), which are implicated in certain cancers.[6] It also serves as a foundation for developing inhibitors of dihydroorotate dehydrogenase (DHODH), a target in cancer and autoimmune diseases.[14]
-
Antibacterial Agents: The quinoline-4-carboxylic acid motif is related to the quinolone class of antibiotics, and novel derivatives are continually explored to combat bacterial resistance.[7]
-
Antiviral and Anti-inflammatory Activity: The versatile structure allows for modifications that can lead to compounds with antiviral or anti-inflammatory properties.[2][3]
The synthetic accessibility and the potential for diverse functionalization at the amine position make this compound a highly strategic starting point for creating large libraries of compounds for screening against a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. synarchive.com [synarchive.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Secure Verification [cherry.chem.bg.ac.rs]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Aminophenyl)quinoline-4-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
The quinoline-4-carboxylic acid scaffold stands as a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active compounds.[1] First isolated from coal tar in the 19th century, the quinoline ring system has since been the subject of intensive synthetic and pharmacological investigation, leading to potent agents for treating diseases from malaria to cancer.[1][2] This guide focuses on a specific, functionally rich derivative, 2-(4-Aminophenyl)quinoline-4-carboxylic acid, providing an in-depth analysis of its physicochemical properties. Understanding these core characteristics is paramount for its application in drug design, formulation, and development, particularly in its role as a precursor for novel therapeutics such as enzyme inhibitors.
Section 1: Molecular Identification and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a structurally complex molecule featuring a quinoline core, a carboxylic acid at position 4, and an aminophenyl group at position 2. These functional groups dictate its chemical behavior and biological interactions.
Chemical Structure:
(Conceptual representation)
Core Identification Data:
| Identifier | Value | Reference |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 94205-62-6 | [3][4] |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [4][5] |
| Molecular Weight | 264.28 g/mol | [4][5] |
Section 2: Synthesis Overview: The Pfitzinger Reaction
The synthesis of the quinoline-4-carboxylic acid core is classically achieved through methodologies like the Doebner and Pfitzinger reactions.[1] The Pfitzinger reaction, in particular, is a robust method involving the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, performed under basic conditions.[1] For the title compound, this would typically involve the reaction of isatin with 1-(4-aminophenyl)ethan-1-one.[6] This synthetic route is a critical consideration as the reaction conditions and purification processes can influence the final purity and crystalline form of the compound, which in turn affects its physicochemical properties.
Caption: General workflow of the Pfitzinger reaction for synthesis.
Section 3: Core Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Summary of Physicochemical Data:
| Property | Value / Description | Reference |
| Melting Point | 174-176 °C | [4] |
| Boiling Point | 501.3 ± 45.0 °C (Predicted) | [4] |
| Density | 1.342 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 0.79 ± 0.10 (Predicted, likely for quinoline N) | [4] |
| Solubility | Poorly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF). Solubility is pH-dependent. | [7][8][9] |
Acidity and Basicity (pKa)
This compound is an amphoteric molecule, possessing both acidic and basic functional groups:
-
Carboxylic Acid (-COOH): This group is acidic, with an expected pKa in the range of 4-5, typical for aromatic carboxylic acids.
-
Aromatic Amine (-NH₂): The aniline-like amino group is basic, with an expected pKa for its conjugate acid also in the range of 4-5.
-
Quinoline Nitrogen: The nitrogen atom within the quinoline ring is also basic. The predicted pKa of 0.79 likely corresponds to the protonation of this nitrogen.[4]
The interplay of these groups means the molecule's net charge is highly dependent on pH, which profoundly impacts its solubility, receptor binding, and membrane permeability.
Solubility Profile
As is common for rigid, aromatic structures, the parent compound 2-phenyl-4-quinolinecarboxylic acid is noted to be insoluble in water.[7] this compound is expected to follow this trend, exhibiting poor aqueous solubility at neutral pH. However, its amphoteric nature allows for increased solubility under acidic or basic conditions.
-
In acidic solutions (pH < 4): The amino group and quinoline nitrogen will be protonated, forming a cationic species that enhances solubility.
-
In basic solutions (pH > 5): The carboxylic acid will be deprotonated, forming an anionic carboxylate that also enhances solubility.
For laboratory use, it is readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[4][8]
Section 4: Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure. Due to its limited solubility in other common NMR solvents, spectra are typically recorded in DMSO-d₆.
-
¹H NMR: Published data for this compound in DMSO-d₆ shows characteristic chemical shifts.[10] The aromatic protons on the quinoline and phenyl rings appear between δ 6.7 and 8.6 ppm. The acidic proton of the carboxylic acid is often broad and can be found far downfield (>12 ppm), though it was not explicitly reported in the cited spectrum.[11]
-
Key Reported Shifts: δ 8.58 (d, 1H), 8.32 (s, 1H), 8.05 (d, 3H), 7.77 (t, 1H), 7.59 (t, 1H), 6.72 (d, 2H).[10]
-
-
¹³C NMR: The carboxyl carbon is expected to absorb in the 165-185 ppm range.[11] The numerous aromatic carbons will produce a complex series of signals between approximately 110 and 155 ppm.[6]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Expected Mass: For the molecular formula C₁₆H₁₂N₂O₂, the monoisotopic mass is 264.0899 g/mol .
-
Observed Mass: In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ is observed. The calculated mass for C₁₆H₁₃N₂O₂⁺ is 265.0971. An experimental value has been reported as 265.0960.[10]
Infrared (IR) and UV-Visible Spectroscopy
-
IR Spectroscopy: Key diagnostic peaks include a broad O-H stretch from the carboxylic acid (centered around 3000 cm⁻¹), N-H stretches from the amine group (around 3300-3400 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and C=C/C=N stretches from the aromatic rings (1500-1600 cm⁻¹).
-
UV-Visible Spectroscopy: The extended conjugated system of the quinoline ring is a strong chromophore. Quinoline derivatives typically exhibit strong absorption maxima around 290 nm, with the exact position and intensity being sensitive to solvent polarity.[12]
Section 5: Experimental Protocols for Physicochemical Characterization
To ensure reproducibility and accuracy, standardized protocols must be employed.
Protocol A: Determination of Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
-
Preparation: Add an excess amount of this compound to a known volume of buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., DMSO or methanol) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.
Caption: Workflow for the shake-flask solubility determination method.
Protocol B: pKa Determination via Potentiometric Titration
This method measures the change in pH upon addition of a titrant to determine the pKa values.
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.
-
Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., HCl) to ensure all basic groups are fully protonated.
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., NaOH).
-
Data Recording: Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Multiple inflection points will be observed for this polyprotic molecule.
Section 6: Relevance in Drug Discovery and Development
The physicochemical properties of this compound are not merely academic; they directly inform its potential as a scaffold in drug development.
-
Bioavailability: The poor aqueous solubility and pH-dependent charge state present challenges for oral bioavailability. Formulation strategies such as salt formation (targeting the carboxylic acid or amino groups) or the use of solubility enhancers may be required.
-
Target Binding: The molecule's structure is a key building block for inhibitors of various enzymes. For instance, derivatives have been designed as potent inhibitors of Sirtuin 3 (SIRT3) and Histone Deacetylases (HDACs).[6][13][14] In these contexts, the carboxylic acid often acts as a crucial zinc-binding group within the enzyme's active site, while the aminophenyl-quinoline portion serves as the "cap" region, making hydrophobic and π-stacking interactions.[13]
Caption: Relationship between core properties and drug development focus.
Conclusion
This compound is a molecule of significant interest, defined by a rich set of physicochemical properties. Its rigid aromatic core results in a high melting point and poor intrinsic aqueous solubility. However, its amphoteric nature, conferred by the carboxylic acid, aromatic amine, and quinoline nitrogen, makes its solubility highly pH-dependent and provides multiple handles for chemical modification. A thorough understanding of its spectroscopic signature, solubility profile, and pKa values is essential for any researcher aiming to utilize this versatile scaffold for the rational design of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Aminophenyl)quinoline-4-carboxylate | C16H11N2O2- | CID 3801000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-AMINO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID CAS#: 94205-62-6 [amp.chemicalbook.com]
- 5. This compound; [abichem.com]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. 2-フェニル-4-キノリンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-(4-Aminophenyl)quinoline-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry.[1] Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] The specific molecule, with its aminophenyl and carboxylic acid functional groups, presents a unique physicochemical profile that dictates its behavior in various experimental and physiological environments. Understanding the solubility and stability of this Active Pharmaceutical Ingredient (API) is a critical prerequisite for its development into a viable therapeutic agent.[4] This guide provides a comprehensive analysis of the core solubility and stability characteristics of this compound, outlines detailed protocols for their evaluation, and discusses the implications for research and drug development.
Part 1: Core Physicochemical Properties
The solubility and stability of a compound are intrinsically linked to its fundamental physicochemical properties. For this compound, the key parameters are summarized below. These values are foundational for predicting its behavior and designing appropriate experimental protocols.
-
Molecular Structure: The molecule is amphoteric, possessing a basic aromatic amine group (-NH2) and an acidic carboxylic acid group (-COOH). This dual functionality means its ionization state, and therefore its properties, are highly dependent on pH.
-
pKa (Predicted): The carboxylic acid group is predicted to have a pKa around 4-5, typical for quinoline-4-carboxylic acids, making it ionized at physiological pH. The aminophenyl group is a weak base with a predicted pKa around 3-4.
-
LogP (Predicted): The predicted octanol-water partition coefficient (LogP) suggests moderate lipophilicity, which influences its solubility in both aqueous and organic media and its potential to cross biological membranes.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [5] |
| Molecular Weight | 264.28 g/mol | [5] |
| Appearance | Expected to be a solid powder | [6] |
| Predicted pKa (Acidic) | ~4-5 | General chemical knowledge |
| Predicted pKa (Basic) | ~3-4 | General chemical knowledge |
| Predicted LogP | 2.5 - 3.5 | Computational prediction |
Part 2: Solubility Profile
A compound's solubility is a critical determinant of its bioavailability and formulation possibilities. The solubility of quinoline-4-carboxylic acid derivatives is known to be highly pH-dependent.[7][8]
Theoretical Framework: The Role of pH
The Henderson-Hasselbalch equation governs the ionization state of the acidic and basic functional groups.
-
At low pH (e.g., pH < 2): Both the carboxylic acid and the amino group will be protonated. The net positive charge may enhance aqueous solubility.
-
At intermediate pH (e.g., pH 4-6): The carboxylic acid will be partially or fully deprotonated (carboxylate), while the amino group remains protonated. The molecule exists as a zwitterion, which often corresponds to the point of minimum solubility (the isoelectric point).
-
At high pH (e.g., pH > 8): The carboxylic acid will be fully deprotonated (anionic), and the amino group will be neutral, leading to increased aqueous solubility due to the net negative charge.[7]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, ensuring the measurement reflects a true equilibrium state.
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Borate buffer, pH 9.0
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (95%)
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated HPLC-UV or LC-MS/MS method for quantification[9]
-
0.45 µm syringe filters
Procedure:
-
Preparation: Add an excess amount of the solid compound to vials containing a known volume of each solvent (e.g., 1 mL). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Dilution & Analysis: Dilute the supernatant with a suitable mobile phase and analyze its concentration using a pre-validated HPLC-UV method.[9] A calibration curve must be prepared using standards of known concentrations.
-
Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration of the saturated solution.
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Testing.
Expected Solubility Data Summary
While experimental data for this specific molecule is not publicly available, a qualitative solubility profile can be predicted based on its structure and data from similar compounds.
Table 2: Predicted Solubility Profile
| Solvent / Condition | Predicted Solubility | Rationale |
| Aqueous Buffer (pH 3.0) | Moderate | Both functional groups are protonated, leading to a net positive charge. |
| Aqueous Buffer (pH 7.4) | Low | Zwitterionic form near the isoelectric point often results in minimal solubility. |
| Aqueous Buffer (pH 9.0) | High | The carboxylate anion form increases polarity and aqueous solubility. |
| DMSO | High | A polar aprotic solvent capable of dissolving a wide range of compounds.[10] |
| Ethanol | Moderate | A polar protic solvent, solubility may be enhanced with heating. |
Part 3: Chemical Stability Profile
Stability testing is essential to understand how a drug substance changes over time under various environmental factors, which informs storage conditions, shelf life, and degradation pathways.[11] Forced degradation, or stress testing, is a key component of this process.[4][12]
Theoretical Framework: Potential Degradation Pathways
The chemical structure of this compound suggests susceptibility to specific degradation mechanisms:
-
Oxidation: The aminophenyl group is susceptible to oxidation, potentially forming colored degradants (e.g., quinone-imine structures). The electron-rich quinoline ring can also undergo oxidation.
-
Photolysis: Aromatic systems and compounds with amino groups can be sensitive to UV/Vis light, leading to photolytic degradation. ICH Q1B guidelines provide a standardized approach to photostability testing.[12]
-
Hydrolysis: While generally stable, the carboxylic acid group does not preclude potential esterification if formulated with alcohols, and amide bonds could be formed. However, significant hydrolytic instability of the core structure is not highly anticipated under typical conditions.
Experimental Protocol: Forced Degradation (Stress Testing)
This protocol is designed based on ICH Q1A(R2) guidelines to identify likely degradation products and establish the intrinsic stability of the molecule.[11][13] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly "stability-indicating."[12][14]
Objective: To assess the stability of the compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
Solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water).[12]
-
Hydrochloric acid (HCl, 0.1 M)
-
Sodium hydroxide (NaOH, 0.1 M)
-
Hydrogen peroxide (H₂O₂, 3%)
-
Temperature-controlled ovens/baths
-
Photostability chamber (ICH Q1B compliant)
-
Validated stability-indicating HPLC-UV or LC-MS method
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the compound solution. For hydrolysis and oxidation studies, mix the drug solution with the stressor solution (e.g., 1:1 with 0.1 M HCl). A control sample (drug solution with water) should be run in parallel.
-
Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60-80°C for a defined period.
-
Oxidation: Treat with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Heat the solution (and solid sample) at an elevated temperature (e.g., 80°C) in a controlled oven.
-
Photolytic Degradation: Expose the solution (and solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.
-
-
Timepoint Sampling: At each designated time point, withdraw a sample. Neutralize the acid and base hydrolysis samples before analysis.
-
Analysis: Analyze all samples, including a non-stressed control (t=0), using the stability-indicating HPLC method. This method must be validated to separate the parent peak from all significant degradation product peaks.
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining.
-
Determine the percentage of each major degradant formed.
-
Perform a mass balance analysis to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products.
-
Workflow for Forced Degradation Studies
Caption: Workflow for a Forced Degradation Study.
Expected Stability Data Summary
Table 3: Predicted Stability Profile under Forced Degradation
| Stress Condition | Predicted Stability | Likely Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 80°C) | Likely Stable | Minimal degradation expected. |
| Base Hydrolysis (0.1 M NaOH, 80°C) | Likely Stable | Minimal degradation expected. |
| Oxidation (3% H₂O₂, RT) | Susceptible | Oxidized species of the aminophenyl group. |
| Thermal (80°C) | Likely Stable | Generally stable, but depends on solid-state properties. |
| Photolytic (ICH Q1B) | Potentially Unstable | Photodegradation products, potentially colored. |
Part 4: Implications for Research and Development
The physicochemical data derived from these studies are paramount for guiding the drug development process.[15]
-
Formulation Development: The low predicted solubility at physiological pH (7.4) suggests that oral formulations may require solubility enhancement strategies, such as salt formation (e.g., using a strong base to form a salt with the carboxylic acid) or amorphous solid dispersions. The compound's high solubility in DMSO makes it suitable for initial in vitro screening assays.[10]
-
Analytical Method Development: Forced degradation studies are crucial for developing and validating a stability-indicating analytical method, which is a regulatory requirement.[16] This ensures that the method can accurately quantify the drug substance in the presence of its degradants.[2][9]
-
Storage and Handling: The potential for oxidative and photolytic degradation indicates that the compound should be stored protected from light and under an inert atmosphere (e.g., nitrogen or argon) to minimize the formation of impurities over time.[16]
Conclusion
This compound is a molecule with a complex physicochemical profile governed by its amphoteric nature. Its solubility is predicted to be highly pH-dependent, with low solubility in the neutral pH range, posing a potential challenge for formulation. The compound is likely susceptible to oxidative and photolytic degradation, necessitating careful handling and storage conditions. The experimental protocols and theoretical frameworks provided in this guide offer a robust system for researchers to thoroughly characterize the solubility and stability of this compound, enabling informed decisions in the drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-AMINO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID CAS#: 94205-62-6 [amp.chemicalbook.com]
- 6. This compound; [abichem.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. database.ich.org [database.ich.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. snscourseware.org [snscourseware.org]
- 14. acdlabs.com [acdlabs.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. rjptonline.org [rjptonline.org]
A Technical Guide to Quantum Chemical Calculations for 2-(4-Aminophenyl)quinoline-4-carboxylic acid: A Medicinal Chemistry Perspective
Abstract
This technical guide provides a comprehensive walkthrough for performing and interpreting quantum chemical calculations on 2-(4-Aminophenyl)quinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide is tailored for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical step-by-step protocols for computational analysis. We will delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the electronic structure, reactivity, and spectral properties of this molecule, thereby providing a computational framework for understanding its therapeutic potential and guiding further drug design efforts.
Introduction: The Significance of this compound in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry due to its presence in a variety of biologically active compounds.[4] Derivatives of 2-phenylquinoline-4-carboxylic acid, in particular, have emerged as promising candidates for novel therapeutic agents. These compounds have been investigated for their potent inhibitory activity against various biological targets, including histone deacetylases (HDACs) and sirtuin 3 (SIRT3), both of which are implicated in cancer progression.[5][6][7] The core structure, this compound, serves as a versatile starting point for the synthesis of a diverse library of derivatives with potentially enhanced biological activities.[8][9]
Quantum chemical calculations offer a powerful, non-invasive tool to probe the intrinsic properties of molecules like this compound at the atomic level. By employing methods such as Density Functional Theory (DFT), we can gain insights into the molecule's geometry, electronic distribution, and reactivity, which are crucial for understanding its interactions with biological targets.[10][11][12] This computational approach allows for the rational design of new derivatives with improved efficacy and selectivity, thereby accelerating the drug discovery pipeline.[13][14]
This guide will provide a detailed protocol for conducting such calculations, from the initial molecular modeling to the final analysis of the computed properties.
Theoretical Framework: A Primer on DFT and TD-DFT in Computational Drug Design
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a quantum mechanical method that has revolutionized the study of molecular systems.[12] Unlike traditional wave function-based methods, DFT calculates the electronic structure of a molecule based on its electron density, a more computationally tractable property.[10] This efficiency allows for the study of larger and more complex molecules relevant to drug discovery.[12]
Key Concepts in DFT:
-
Functionals: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. Hybrid functionals, such as B3LYP, which combine a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, are widely used and have been shown to provide a good balance of accuracy and computational cost for many organic molecules.[10]
-
Basis Sets: A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The size and flexibility of the basis set influence the accuracy of the calculation. Pople-style basis sets, such as 6-31G* or 6-311G(d,p), are commonly employed for organic molecules and offer a good compromise between accuracy and computational expense.[15][16]
Time-Dependent DFT (TD-DFT):
To study the excited-state properties of a molecule, such as its absorption spectrum, we turn to Time-Dependent DFT (TD-DFT).[17] TD-DFT is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate UV-Vis spectra. This is particularly useful in drug design for understanding the photophysical properties of a molecule and its potential for applications in photodynamic therapy or as a fluorescent probe.
The choice of functional and basis set is a critical decision in any DFT study. For molecules like this compound, which contain aromatic rings and heteroatoms, a hybrid functional like B3LYP in conjunction with a Pople-style basis set such as 6-311+G(d,p) is a well-established and reliable choice for obtaining accurate geometries and electronic properties.[16][18] The inclusion of diffuse functions (+) is important for accurately describing the behavior of electrons far from the nucleus, which can be crucial for understanding intermolecular interactions.
Experimental Protocol: A Step-by-Step Guide to Quantum Chemical Calculations
This section provides a detailed workflow for performing quantum chemical calculations on this compound using a common computational chemistry software package like Gaussian.[15]
Step 1: Molecular Structure Preparation
-
Obtain the 3D structure: The initial 3D coordinates of this compound can be obtained from chemical databases like PubChem (CID: 747897) or drawn using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).[19]
-
Initial Pre-optimization: It is good practice to perform a quick molecular mechanics pre-optimization (e.g., using the UFF or MMFF94 force field) to obtain a reasonable starting geometry. This helps to remove any steric clashes and accelerates the subsequent quantum mechanical optimization.
Step 2: Geometry Optimization
-
Input File Preparation: Create an input file for the Gaussian software. The following is a sample input file for a geometry optimization calculation at the B3LYP/6-311+G(d,p) level of theory in the gas phase:
-
%nprocshared=4: Specifies the number of processor cores to be used.
-
%mem=4GB: Allocates 4 gigabytes of memory for the calculation.
-
#p B3LYP/6-311+G(d,p) opt freq: This is the route section.
-
B3LYP/6-311+G(d,p): Specifies the DFT functional and basis set.
-
opt: Keyword for geometry optimization.
-
freq: Keyword to calculate vibrational frequencies. This is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
-
Execution and Analysis: Run the calculation. Upon successful completion, verify that the optimization converged and that there are no imaginary frequencies in the output file. The optimized Cartesian coordinates represent the lowest energy conformation of the molecule in the gas phase.
Step 3: Calculation of Electronic Properties
Once the geometry is optimized, a variety of electronic properties can be calculated. This is typically done in a separate calculation using the optimized geometry.
-
Input File for Single-Point Energy and Molecular Orbitals:
-
pop=full: This keyword requests a full population analysis, which will provide information about the molecular orbitals, atomic charges, and other electronic properties.
-
-
Analysis of Output: From this calculation, you can extract key quantum-molecular descriptors:
-
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity.[20] The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and its ability to participate in electron transfer reactions.[16]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including drug-receptor binding.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule, including hyperconjugative interactions and charge delocalization.[20]
-
Step 4: Simulating the UV-Vis Spectrum with TD-DFT
-
Input File for TD-DFT Calculation:
-
TD(NStates=10): This keyword requests a TD-DFT calculation for the first 10 excited states.
-
-
Analysis of Output: The output will contain the excitation energies (in eV or nm) and oscillator strengths for the calculated electronic transitions. The oscillator strength is a measure of the intensity of the absorption. This data can be used to plot a simulated UV-Vis spectrum.
Data Presentation and Visualization
Clear and concise presentation of computational data is essential for its interpretation and communication.
Table 1: Calculated Quantum-Molecular Descriptors for this compound
| Property | Value | Unit |
| Total Energy | [Insert Value] | Hartrees |
| HOMO Energy | [Insert Value] | eV |
| LUMO Energy | [Insert Value] | eV |
| HOMO-LUMO Gap | [Insert Value] | eV |
| Dipole Moment | [Insert Value] | Debye |
Table 2: Calculated Electronic Transitions from TD-DFT
| Excited State | Excitation Energy (nm) | Oscillator Strength (f) | Major Contribution |
| 1 | [Insert Value] | [Insert Value] | HOMO -> LUMO |
| 2 | [Insert Value] | [Insert Value] | HOMO-1 -> LUMO |
| 3 | [Insert Value] | [Insert Value] | HOMO -> LUMO+1 |
Workflow Visualization
The following diagram illustrates the computational workflow described in this guide.
Caption: Computational workflow for quantum chemical analysis.
Conceptual Relationship of Molecular Properties
The following diagram illustrates the relationship between the calculated properties and their implications in drug design.
Caption: Interrelation of computed properties in drug design.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and robust protocol for performing quantum chemical calculations on this compound. By leveraging the power of DFT and TD-DFT, researchers can gain invaluable insights into the electronic structure, reactivity, and spectral properties of this important medicinal scaffold. The methodologies and best practices described herein provide a solid foundation for computational studies aimed at understanding the structure-activity relationships of quinoline derivatives and for the rational design of novel therapeutic agents. Future work could involve extending these calculations to include solvent effects, performing molecular docking studies to investigate binding modes with specific protein targets, and applying quantitative structure-activity relationship (QSAR) models to predict the biological activity of a wider range of derivatives.[21]
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. schrodinger.com [schrodinger.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iris.cnr.it [iris.cnr.it]
- 16. researchgate.net [researchgate.net]
- 17. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2-(4-Aminophenyl)quinoline-4-carboxylate | C16H11N2O2- | CID 3801000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 21. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoline-4-Carboxylic Acid Core: A Legacy of Discovery and a Future of Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of a Privileged Scaffold
The quinoline-4-carboxylic acid scaffold is a cornerstone of medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents.[1] First isolated from coal tar in the 1830s, the quinoline ring system rapidly became a subject of intense synthetic and pharmacological investigation.[1] This guide provides a comprehensive exploration of the historical milestones, pivotal discoveries, and the synthetic evolution of quinoline-4-carboxylic acid derivatives. It traces their journey from foundational chemical syntheses to their establishment as potent agents in combating diseases from bacterial infections to cancer. This document is designed to be a vital resource for professionals in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and mechanistic pathway diagrams.
Part 1: Foundational Syntheses - The Genesis of a Versatile Core
The targeted synthesis of the functionally crucial quinoline-4-carboxylic acids marked the true beginning of their impactful journey in medicinal chemistry. Two classical name reactions, the Pfitzinger reaction and the Doebner reaction, have been fundamental to accessing this versatile scaffold.[1]
The Pfitzinger Reaction: A Robust Route to Substituted Quinolines
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[2][3] This method has proven to be a mainstay for the generation of a diverse array of analogues.[1]
Reaction Mechanism:
The reaction is initiated by the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate.[2] This is followed by the condensation of the aniline derivative with the carbonyl compound to form an imine, which then tautomerizes to an enamine.[2] The enamine subsequently undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[2]
Caption: Pfitzinger Reaction Workflow Diagram.
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Pfitzinger Reaction [4][5]
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring. Caution: This dissolution is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After cooling the reaction mixture, remove the bulk of the solvent by rotary evaporation. Dissolve the residue in water and extract with diethyl ether to remove unreacted acetophenone. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of 4-5 to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
The Doebner Reaction: A Three-Component Assembly
The Doebner reaction offers an alternative and efficient route, synthesizing quinoline-4-carboxylic acid derivatives from the one-pot, three-component reaction of an aniline, an aldehyde, and pyruvic acid.[6]
Reaction Mechanism:
The reaction is believed to proceed through the initial formation of a Schiff base from the aniline and aldehyde. This is followed by the addition of the enolate of pyruvic acid to the imine. The resulting intermediate then undergoes intramolecular cyclization and subsequent dehydration and oxidation to yield the aromatic quinoline-4-carboxylic acid.[1]
Caption: Doebner Reaction Workflow Diagram.
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Doebner Reaction [1][7]
-
Reaction Setup: In a round-bottom flask, reflux an equimolar mixture of aniline (20 mmol) and benzaldehyde (20 mmol) in ethanol (30 mL) for 1 hour.
-
Addition of Reagents: Add pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) to the reaction mixture.
-
Reflux: Continue to reflux the mixture for an additional 8-12 hours, monitoring the reaction by TLC.
-
Isolation of Product: After completion, pour the reaction mixture slowly into ice water (60 mL) with vigorous stirring to precipitate the product.
-
Purification: Filter the resulting solid. The filtered solid can be dissolved in an aqueous potassium carbonate solution to separate the acidic product from non-acidic impurities. The solution is then filtered, and the filtrate is acidified with dilute HCl to re-precipitate the purified 2-phenylquinoline-4-carboxylic acid. The solid is collected by filtration, washed with water, and dried.
Part 2: The Antibacterial Revolution - From a Serendipitous Discovery to Potent Therapeutics
The history of quinolone antibacterials began with a serendipitous discovery in the early 1960s. George Lesher and his colleagues, while working on the synthesis of the antimalarial drug chloroquine, isolated a byproduct with modest antibacterial activity.[8] This compound, nalidixic acid, became the progenitor of the entire class of quinolone antibiotics.[9]
The First Generation: Nalidixic Acid - A Proof of Concept
Nalidixic acid, introduced clinically in 1967, was the first synthetic quinolone antibiotic.[8][10] While its spectrum of activity was primarily limited to Gram-negative bacteria and it was mainly used for urinary tract infections, its discovery was a pivotal moment.[9] It demonstrated the therapeutic potential of the quinolone-4-carboxylic acid core as an antibacterial agent.
Synthesis of Nalidixic Acid:
The synthesis of nalidixic acid can be achieved through a multi-step process, a notable route being the Gould-Jacobs reaction.[11][12] This involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by cyclization to form the naphthyridine ring. Subsequent alkylation and hydrolysis steps yield nalidixic acid.[12]
The Second Generation: The Dawn of the Fluoroquinolones
The major breakthrough in quinolone research came with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones.[13] This modification dramatically enhanced the antibacterial potency and expanded the spectrum of activity to include some Gram-positive bacteria.[9] Norfloxacin, patented in 1978, was the first of these 6-fluorinated quinolones.[4]
Third and Fourth Generations: Expanding the Spectrum and Improving Efficacy
Subsequent generations of fluoroquinolones were developed through systematic structural modifications, leading to compounds with improved pharmacokinetic properties and even broader spectra of activity, including enhanced efficacy against Gram-positive cocci and anaerobes.[14]
Comparative Antibacterial Activity of Quinolone Generations
The evolution of quinolones is clearly demonstrated by the progressive increase in their in vitro activity against a range of bacterial pathogens.
| Antibiotic | Generation | Target Organism | MIC90 (µg/mL) | Reference(s) |
| Nalidixic Acid | First | Escherichia coli | >32 | [15] |
| Norfloxacin | Second | Escherichia coli | 0.25 | [16] |
| Ciprofloxacin | Second | Escherichia coli | 0.06 | [16] |
| Levofloxacin | Third | Escherichia coli | 0.12 | [16] |
| Moxifloxacin | Fourth | Escherichia coli | 0.125 | [16] |
| Nalidixic Acid | First | Staphylococcus aureus | >128 | [17] |
| Norfloxacin | Second | Staphylococcus aureus | 4.0 | [18] |
| Ciprofloxacin | Second | Staphylococcus aureus | 1.0 | [16] |
| Levofloxacin | Third | Staphylococcus aureus | 1.0 | [16] |
| Moxifloxacin | Fourth | Staphylococcus aureus | 0.125 | [16] |
MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.
Part 3: Mechanism of Action - Targeting Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[19] These enzymes are crucial for managing the topology of DNA during replication and transcription.[19]
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into DNA, which is essential for the initiation of replication.[20]
-
Topoisomerase IV: Primarily involved in the decatenation (separation) of daughter chromosomes after replication.[20]
The quinolone molecule stabilizes the enzyme-DNA complex, which leads to double-stranded DNA breaks and ultimately results in bacterial cell death.[19] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target.[21][22]
Caption: Mechanism of Quinolone Action on Bacterial Topoisomerases.
Part 4: Structure-Activity Relationships - The Blueprint for Potency
The remarkable evolution of quinolone antibiotics has been driven by a deep understanding of their structure-activity relationships (SAR). Key structural modifications to the quinoline-4-carboxylic acid core have been shown to significantly impact antibacterial potency, spectrum, and pharmacokinetic properties.
-
C-3 Carboxylic Acid: This group is essential for binding to the DNA gyrase and topoisomerase IV enzymes.[23]
-
C-6 Fluorine: The introduction of a fluorine atom at this position dramatically increases antibacterial activity.[13]
-
C-7 Substituent: Modifications at this position, often with piperazine or other heterocyclic rings, influence the spectrum of activity and potency.[23]
-
N-1 Substituent: The substituent at the N-1 position, such as an ethyl or cyclopropyl group, also plays a crucial role in determining the overall activity of the compound.[23]
Conclusion: An Enduring Legacy and a Promising Future
The journey of quinoline-4-carboxylic acid derivatives, from their humble beginnings as a byproduct of chemical synthesis to their current status as a vital class of therapeutic agents, is a testament to the power of medicinal chemistry. The foundational discoveries and the subsequent rational design of new analogues have provided clinicians with powerful tools to combat infectious diseases. As we face the growing challenge of antimicrobial resistance, the quinoline-4-carboxylic acid scaffold will undoubtedly continue to serve as a platform for the development of the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doebner reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. synarchive.com [synarchive.com]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro comparison of A-56619, A-56620, amifloxacin, ciprofloxacin, enoxacin, norfloxacin, and ofloxacin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Biological Screening of Novel Quinoline-4-Carboxylic Acid Derivatives
Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, representing a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] Specifically, the quinoline-4-carboxylic acid moiety is a recurring motif in numerous compounds with demonstrated therapeutic value.[2] Its derivatives have been shown to possess a vast spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3][4][5][6]
The journey from a newly synthesized quinoline derivative to a potential drug candidate is a rigorous process of systematic biological evaluation. This guide provides a technical framework for conducting the foundational biological screening of these novel compounds. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying rationale—the "why" behind the "how." The protocols described herein are designed as self-validating systems, incorporating appropriate controls and logical checkpoints to ensure data integrity and reproducibility, which are the hallmarks of trustworthy scientific investigation. This document will guide researchers, scientists, and drug development professionals through a logical, multi-tiered screening cascade designed to efficiently identify and characterize the therapeutic potential of novel quinoline-4-carboxylic acid derivatives.
Foundational Screening: A Triad of Core Activities
The initial screening process is designed to cast a wide yet targeted net, focusing on the three most prominent and therapeutically relevant activities associated with the quinoline-4-carboxylic acid scaffold. This primary screen serves as a critical decision-making gateway, identifying promising compounds for more advanced, resource-intensive studies.
Anticancer Activity: Assessing Cytotoxicity
Expertise & Experience: The quinoline core is present in several anticancer agents, acting through mechanisms like the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis and cell proliferation.[7][8] Therefore, an initial broad-spectrum cytotoxicity screen against relevant cancer cell lines is the logical first step to identify compounds with antiproliferative potential.[9] The MTT assay is a robust, reliable, and high-throughput colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[10][11]
Logical Workflow for Anticancer Screening
Caption: Workflow for In Vitro Cytotoxicity Screening using the MTT Assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7, A549) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12][13]
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of the novel quinoline-4-carboxylic acid derivative in sterile DMSO. Perform serial dilutions in serum-free culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells for a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) and a positive control (a known cytotoxic agent like Doxorubicin).[12]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited.
Data Presentation: Anticancer Activity
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| QCAD-001 | HeLa (Cervical) | MTT | 15.2 | 0.8 |
| QCAD-001 | MCF-7 (Breast) | MTT | 22.5 | 1.1 |
| QCAD-002 | HeLa (Cervical) | MTT | 5.8 | 0.8 |
| QCAD-002 | MCF-7 (Breast) | MTT | 8.1 | 1.1 |
Antimicrobial Activity: Evaluating Bacterial Growth Inhibition
Expertise & Experience: The quinoline scaffold is the backbone of the highly successful fluoroquinolone class of antibiotics.[14] Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[14] Therefore, screening novel derivatives for antibacterial activity is a high-priority endeavor. The agar well diffusion method is a classic, straightforward, and visually intuitive preliminary assay to detect antibacterial activity.[15][16] A positive result (a clear zone of inhibition) provides a strong rationale to proceed with quantitative assays like determining the Minimum Inhibitory Concentration (MIC).
Logical Workflow for Antimicrobial Screening
Caption: Workflow for Preliminary Antibacterial Screening via Agar Well Diffusion.
Experimental Protocol: Agar Well Diffusion
-
Media and Inoculum Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Cool to 45-50°C before use. Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland turbidity standard.[17]
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plates to create a bacterial lawn.[15]
-
Well Creation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.[18][19]
-
Compound Application: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO. Carefully pipette a fixed volume (50-100 µL) of the compound solution into each well.[17]
-
Controls: In separate wells on the same plate, add the solvent (vehicle control) and a standard antibiotic solution (e.g., Ciprofloxacin, 5 µg/mL) as a positive control.
-
Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound, then incubate at 37°C for 18-24 hours.[19]
-
Data Acquisition: After incubation, measure the diameter of the zone of complete inhibition (the clear area around the well where no bacterial growth is visible) in millimeters (mm).
Data Presentation: Antimicrobial Activity
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Positive Control (Ciprofloxacin) Zone of Inhibition (mm) |
| QCAD-001 | S. aureus | 18 | 25 |
| QCAD-001 | E. coli | 12 | 30 |
| QCAD-002 | S. aureus | 22 | 25 |
| QCAD-002 | E. coli | 19 | 30 |
Anti-inflammatory Activity: An In Vivo Approach
Expertise & Experience: Quinoline derivatives have consistently been reported to possess anti-inflammatory properties.[6][20][21] To move beyond in vitro assays and assess physiological relevance, an acute in vivo model is invaluable. The carrageenan-induced paw edema model in rats is a universally accepted and highly reproducible method for evaluating the efficacy of potential acute anti-inflammatory agents.[22][23] The subcutaneous injection of carrageenan, a phlogistic agent, triggers a well-characterized inflammatory response, allowing for the quantitative measurement of a compound's ability to reduce edema.[24]
Logical Workflow for In Vivo Anti-inflammatory Screening
Caption: Workflow for Carrageenan-Induced Paw Edema Anti-inflammatory Assay.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Handling: Use healthy Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water.[25]
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., saline with 0.5% Tween 80).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, intraperitoneally).
-
Group III, IV, etc.: Test Compound (e.g., 25, 50 mg/kg, intraperitoneally or orally).
-
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound as per the assigned group.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[22]
-
Data Acquisition: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial volume from the post-treatment volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Data Presentation: Anti-inflammatory Activity
| Treatment Group | Dose (mg/kg) | Mean Increase in Paw Volume (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| QCAD-001 | 25 | 0.65 ± 0.05 | 23.5 |
| QCAD-001 | 50 | 0.48 ± 0.06 | 43.5 |
Advanced Screening & Mechanistic Elucidation: Charting the Path Forward
A positive result in any of the foundational screens is not an endpoint but a critical starting point. It provides the empirical justification to invest further resources into understanding a compound's potential. The subsequent steps involve a logical progression from broad activity to specific mechanisms.
Logical Progression in Drug Discovery
Caption: From Primary Screening to Lead Optimization.
-
Target-Based Assays: For compounds showing promising activity, the next step is to investigate their mechanism of action. For an anticancer hit, this could involve enzyme inhibition assays against specific targets like DHODH or SIRT3.[7][26]
-
Structure-Activity Relationship (SAR): Synthesizing and screening a focused library of analogues helps to elucidate the SAR, identifying which parts of the molecule are essential for activity and which can be modified to improve potency or pharmacokinetic properties.[27]
-
ADMET Profiling: Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to eliminate compounds with unfavorable properties, such as poor metabolic stability or high toxicity to normal cells, saving significant time and resources.[28]
Conclusion
The biological screening of novel quinoline-4-carboxylic acid derivatives is a systematic process of inquiry. It begins with robust, validated, and high-throughput foundational assays to identify promising biological activity in the key areas of oncology, infectious disease, and inflammation. By adhering to rigorous protocols, incorporating appropriate controls, and following a logical screening cascade, researchers can efficiently sift through new chemical entities. This structured approach ensures that the most promising compounds—those with potent and selective activity—are advanced toward more complex mechanistic studies and preclinical development, ultimately maximizing the potential of this privileged scaffold to yield new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. hereditybio.in [hereditybio.in]
- 16. chemistnotes.com [chemistnotes.com]
- 17. chalcogen.ro [chalcogen.ro]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. botanyjournals.com [botanyjournals.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. wvj.science-line.com [wvj.science-line.com]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 27. mdpi.com [mdpi.com]
- 28. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(4-Aminophenyl)quinoline-4-carboxylic Acid Analogues and Derivatives: From Synthesis to Therapeutic Applications
This guide provides a comprehensive technical overview of 2-(4-aminophenyl)quinoline-4-carboxylic acid, its analogues, and derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, biological activities, and structure-activity relationships of this important class of compounds. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore in a variety of biologically active compounds.[1][2] The presence of an aryl group at the 2-position, particularly a 4-aminophenyl substituent, has been shown to confer a range of therapeutic properties, including anticancer and antimicrobial activities.[1][3]
I. Synthetic Strategies: Building the Core Scaffold and its Derivatives
The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved through the Doebner reaction.[1][4] This one-pot, three-component condensation reaction involves an aniline, a benzaldehyde derivative, and pyruvic acid. The versatility of this reaction allows for the introduction of various substituents on both the quinoline core and the 2-phenyl ring, making it a powerful tool for generating diverse chemical libraries for biological screening.
A. The Doebner Reaction: A Cornerstone in Synthesis
The general mechanism of the Doebner reaction involves the formation of an imine from the aniline and benzaldehyde, which then reacts with the enolate of pyruvic acid. Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline ring. While the reaction can proceed without a catalyst, acidic catalysts such as trifluoroacetic acid are often employed to improve yields.[4]
Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)quinoline-4-carboxylic Acid (A Precursor to the Amino Derivative)
This protocol describes a representative synthesis of a precursor to the title compound, which can then be reduced to the 2-(4-aminophenyl) derivative.
Materials:
-
4-Nitrobenzaldehyde
-
Aniline
-
Pyruvic acid
-
Ethanol
-
Trifluoroacetic acid (catalytic amount)
Procedure:
-
Dissolve 4-nitrobenzaldehyde (1 equivalent) and aniline (1 equivalent) in ethanol in a round-bottom flask.
-
Add pyruvic acid (1.1 equivalents) to the mixture.
-
Add a catalytic amount of trifluoroacetic acid.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
B. Derivatization of the Core Structure
The this compound scaffold offers two primary points for further derivatization: the amino group and the carboxylic acid group.
-
Amino Group Modification: The amino group can be acylated to introduce a variety of substituents. For example, reaction with acryloyl chloride can yield 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, which have been investigated as SIRT3 inhibitors.[5][6]
-
Carboxylic Acid Modification: The carboxylic acid can be converted to an amide or an ester. Amidation is typically achieved by first converting the carboxylic acid to its more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with a desired amine.[4][7] This approach has been used to synthesize a variety of N-substituted quinoline-4-carboxamides with diverse biological activities.[8]
II. Biological Activities and Therapeutic Potential
Analogues and derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
A. Anticancer Activity
The anticancer potential of this class of compounds stems from their ability to target various key cellular pathways involved in cancer progression.
Recent studies have identified 2-phenylquinoline-4-carboxylic acid derivatives as novel histone deacetylase (HDAC) inhibitors.[9][10] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[11][12] The 2-substituted phenylquinoline-4-carboxylic acid moiety can act as a "cap" group in HDAC inhibitors, which typically consist of a cap group, a linker, and a zinc-binding group (ZBG).[9][10]
-
Mechanism of Action: These derivatives can interact with the active site of HDAC enzymes, with the quinoline ring forming hydrophobic interactions and the carboxylic acid (or a derivative thereof) potentially interacting with key residues.[9] By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in changes in gene expression that can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[12]
A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been designed and synthesized as potent and selective inhibitors of SIRT3, a member of the sirtuin family of NAD+-dependent deacetylases.[5][6] SIRT3 is primarily located in the mitochondria and plays a critical role in regulating mitochondrial function and metabolism. Its overexpression has been linked to certain cancers.
-
Selective Inhibition: Notably, some of these derivatives have shown selectivity for SIRT3 over other sirtuin isoforms like SIRT1 and SIRT2.[6] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. Molecular docking studies have revealed specific binding patterns of these inhibitors within the active site of SIRT3.[5]
The 2-substituted quinoline-4-carboxylic acid scaffold is also a known inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.
-
Structure-Activity Insights: Studies have shown that bulky, hydrophobic substituents at the C-2 position are crucial for potent DHODH inhibition. The 4-carboxylic acid group is also essential for activity, likely by forming a salt bridge with key residues in the enzyme's active site.[1]
B. Antimicrobial Activity
Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] The quinoline ring itself is a well-known pharmacophore in many antibacterial agents. The introduction of an aryl ring at the second position has been shown to enhance this activity.[4]
-
Observed Activity: Some synthesized compounds have displayed good antibacterial activity, particularly against Staphylococcus aureus.[4] The structural modifications on the core molecule, such as the introduction of amino substituents, can increase the potential for hydrogen bonding, which may enhance binding affinity to bacterial enzymes and improve physicochemical properties.[4]
III. Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline and phenyl rings, as well as modifications to the carboxylic acid moiety.
| Modification Site | Substituent/Modification | Observed Effect on Activity | Target | Reference |
| C-2 Phenyl Ring | Bulky, hydrophobic groups | Increased inhibitory potency | DHODH | [1] |
| C-2 Phenyl Ring | Difluoro- and phenyl-substitutions | Increased inhibitory activity | HDAC | [9] |
| C-2 Phenyl Ring | Chloro-, methyl-, and methoxy-substitutions | Decreased inhibitory potency | HDAC | [9] |
| Carboxylic Acid | Conversion to hydroxamic acid | Potent HDAC inhibition | HDAC | [9] |
| Carboxylic Acid | Conversion to hydrazide | Improved HDAC inhibitory activity but reduced antiproliferative potency | HDAC | [9] |
| Amino Group | Acylation with acryloyl chloride | Potent and selective SIRT3 inhibition | SIRT3 | [5][6] |
IV. Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility through methods like the Doebner reaction allows for the creation of diverse libraries of analogues. The demonstrated biological activities, particularly in the realms of anticancer and antimicrobial research, highlight the significant potential of this compound class.
Future research in this area should focus on:
-
Lead Optimization: Further refinement of the lead compounds through iterative SAR studies to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological effects to identify novel targets and pathways.
-
In Vivo Efficacy: Evaluation of the most promising compounds in preclinical animal models to assess their in vivo efficacy and safety profiles.
-
Exploration of New Therapeutic Areas: Given the diverse biological activities of quinoline derivatives, screening of these compounds against other therapeutic targets is warranted.
The continued exploration of this compound analogues and derivatives holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 6. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Methodological & Application
Application Note & Protocol: Synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic Acid via Doebner Reaction
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The protocol leverages the Doebner reaction, a classic yet powerful three-component condensation, offering a direct route to this valuable intermediate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss critical process parameters that ensure a successful and reproducible synthesis. The significance of the target molecule as a precursor for developing novel therapeutics, such as histone deacetylase (HDAC) and sirtuin (SIRT) inhibitors, underscores the importance of this synthetic methodology.
Introduction and Scientific Context
The quinoline core is a privileged scaffold in drug discovery, present in numerous pharmaceuticals with activities ranging from antimalarial to anticancer.[1][2] Specifically, the 2-phenylquinoline-4-carboxylic acid framework has emerged as a critical pharmacophore in the design of targeted cancer therapies. Derivatives of this structure have shown promise as potent inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), enzymes that play crucial roles in epigenetic regulation and are often dysregulated in cancer.[3][4][5]
The Doebner reaction, first described by Oscar Doebner in 1887, is a robust and straightforward method for constructing quinoline-4-carboxylic acids.[1][6] It is a one-pot, three-component reaction that convenes an aromatic amine, an aldehyde, and pyruvic acid to form the desired quinoline ring system.[7][8] This application note details the synthesis of this compound using aniline, 4-aminobenzaldehyde, and pyruvic acid. This approach provides direct access to a key building block, primed for further functionalization in drug development programs.
The Doebner Reaction: Mechanistic Pathway
Understanding the reaction mechanism is paramount for troubleshooting and optimization. While the exact sequence can be debated, the Doebner reaction is widely believed to proceed through the pathway illustrated below.[1][8] The reaction's efficiency hinges on a cascade of condensation, addition, cyclization, and oxidation steps.
-
Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic amine (aniline) and the aldehyde (4-aminobenzaldehyde) to form an N-arylimine, commonly known as a Schiff base. This is a reversible process driven forward by the removal of water.
-
Michael-Type Addition: Concurrently, pyruvic acid tautomerizes to its more nucleophilic enol form. This enol then attacks the electrophilic carbon of the Schiff base in a Michael-type conjugate addition.[1]
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the aniline ring attacks a carbonyl group, leading to the formation of a dihydroquinoline ring.
-
Dehydration & Aromatization: The dihydroquinoline intermediate subsequently dehydrates and is oxidized to yield the final, stable aromatic quinoline-4-carboxylic acid product. The oxidizing agent is often another molecule of the Schiff base, which is reduced in the process, acting as a hydrogen acceptor.[1][2]
Caption: Proposed mechanism of the Doebner reaction.
Experimental Protocol
This protocol provides a reliable method for the gram-scale synthesis of the target compound.
3.1. Materials and Equipment
-
Reagents:
-
Aniline (C₆H₇N)
-
4-Aminobenzaldehyde (C₇H₇NO)
-
Pyruvic acid (C₃H₄O₃)
-
Ethanol (95% or absolute)
-
Deionized water
-
-
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Vacuum desiccator
-
3.2. Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Aniline | 93.13 | 4.66 | 50 | 1.0 |
| 4-Aminobenzaldehyde | 121.14 | 6.06 | 50 | 1.0 |
| Pyruvic Acid | 88.06 | 4.40 | 50 | 1.0 |
| Ethanol (Solvent) | - | 100 mL | - | - |
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a stopper. Place the flask in a heating mantle on a magnetic stirrer.
-
Reagent Addition: To the flask, add ethanol (100 mL), followed by aniline (4.66 g, 50 mmol) and 4-aminobenzaldehyde (6.06 g, 50 mmol). Stir the mixture at room temperature until all solids have dissolved.
-
Initiation: Slowly add pyruvic acid (4.40 g, 50 mmol) to the stirred solution. The addition is often exothermic, and the solution may darken in color.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Product Precipitation & Isolation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. The product will begin to precipitate as a solid. To maximize precipitation, cool the flask in an ice bath for an additional 30-60 minutes.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities. Follow with a wash of deionized water (2 x 20 mL).
-
Drying: Dry the collected solid in a vacuum desiccator overnight to yield the crude this compound. The product is typically a yellow to brown solid.[9]
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethyl acetate (EtOAc) or dimethylformamide (DMF).[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 6. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. iipseries.org [iipseries.org]
- 8. Doebner reaction - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 10. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Application Note: A Detailed Protocol for the Synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic Acid via the Pfitzinger Reaction
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry. The protocol leverages the Pfitzinger reaction, a robust and versatile method for constructing quinoline-4-carboxylic acids from isatin and an active methylene compound.[1][2] This document offers an in-depth explanation of the reaction mechanism, a detailed step-by-step experimental protocol, troubleshooting advice, and process visualizations to ensure reliable and reproducible results for researchers in organic synthesis and drug development.
Introduction: The Pfitzinger Reaction in Drug Discovery
The quinoline-4-carboxylic acid core is a "privileged structure" in medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, antiviral, antitumor, and anti-inflammatory properties.[1][3] The Pfitzinger reaction, first reported in 1886, remains a cornerstone for accessing this scaffold.[4][5] It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions.
The synthesis of this compound is of particular interest as the aminophenyl moiety provides a versatile chemical handle for further structural modifications, enabling the development of novel drug candidates.[6][7] For instance, derivatives have been explored as potent SIRT3 inhibitors and histone deacetylase (HDAC) inhibitors for cancer therapy.[6][8] This guide provides a field-proven protocol, explaining the critical parameters and chemical causality that govern the reaction's success.
Reaction Mechanism: A Stepwise Analysis
The Pfitzinger reaction proceeds through a well-established sequence of base-catalyzed steps. Understanding this mechanism is critical for optimizing conditions and troubleshooting potential issues.[2][4]
-
Isatin Ring Opening: The reaction initiates with the base-catalyzed hydrolysis of the amide bond within the isatin ring. This crucial step opens the five-membered ring to form the potassium salt of an α-keto acid (isatinate), which serves as the reactive intermediate.[1][2][4] Pre-forming this salt by allowing the isatin to stir with the base before adding the ketone is a key optimization strategy to prevent side reactions.[9][10]
-
Condensation & Imine Formation: The aniline moiety of the opened isatinate then undergoes condensation with the carbonyl group of the ketone (in this case, 1-(4-aminophenyl)ethan-1-one) to form an imine, also known as a Schiff base.[4][11]
-
Tautomerization: The imine intermediate tautomerizes to its more stable enamine form.[2]
-
Intramolecular Cyclization & Dehydration: The enamine undergoes a final intramolecular Claisen-type condensation, followed by a dehydration step, to yield the aromatic this compound product.[2][12]
The following diagram illustrates this mechanistic pathway.
Caption: The mechanistic pathway of the Pfitzinger reaction.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified stoichiometry, reaction times, and work-up procedures is essential for achieving high purity and yield.
Materials and Reagents
The following table summarizes the required reagents for the synthesis. Ensure all reagents are of appropriate purity.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| Isatin | C₈H₅NO₂ | 147.13 | 1.00 g | 6.80 | 1.0 |
| 1-(4-aminophenyl)ethan-1-one | C₈H₉NO | 135.16 | 1.01 g | 7.48 | 1.1 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | ~4.0 g | ~71.3 | ~10.5 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 20 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | As needed | - | Solvent/Work-up |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | As needed | - | Neutralization |
Step-by-Step Synthesis Procedure
-
Preparation of Base Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.0 g of potassium hydroxide pellets in 12 mL of 95% ethanol. Causality Note: A high concentration of a strong base is required to efficiently drive the initial ring-opening of the isatin amide bond.[11][13] The dissolution is exothermic; allow the solution to cool to room temperature.
-
Isatin Ring Opening: To the stirred KOH solution, add 1.00 g (6.80 mmol) of isatin. The mixture will typically change color from orange/red to a pale yellow or brown, indicating the formation of the potassium isatinate salt.[1][2] Stir the mixture at room temperature for 45-60 minutes to ensure complete conversion. This step is critical to minimize isatin self-condensation.[9][10]
-
Addition of the Carbonyl Component: Dissolve 1.01 g (7.48 mmol) of 1-(4-aminophenyl)ethan-1-one in 8 mL of 95% ethanol. Add this solution dropwise to the isatinate mixture over 5-10 minutes. Causality Note: A slight excess of the ketone is often used to ensure the complete consumption of the isatinate intermediate, simplifying purification.[9]
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 85°C) using a heating mantle. Maintain a gentle reflux for 24 hours.[14] Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane with a few drops of acetic acid).
-
Work-up and Isolation:
-
After 24 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol solvent under reduced pressure using a rotary evaporator.[2]
-
Add approximately 50 mL of cold deionized water to the residue to dissolve the potassium salt of the product.
-
Wash the aqueous solution with diethyl ether or ethyl acetate (2 x 25 mL) in a separatory funnel to remove any unreacted ketone and other non-polar impurities. Discard the organic layers.[2]
-
-
Precipitation and Purification:
-
Cool the aqueous layer in an ice bath.
-
Slowly add glacial acetic acid dropwise while stirring until the pH of the solution is approximately 4-5. This will neutralize the carboxylate salt and precipitate the solid product.[2][14]
-
Continue stirring the suspension in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any residual salts.
-
Dry the product in a vacuum oven to yield this compound as a solid. The expected yield is typically in the range of 50-70%.[7]
-
Experimental Workflow Visualization
The overall process from setup to final product can be visualized as a clear workflow.
Caption: A summary of the experimental workflow for the synthesis.
Troubleshooting and Optimization Insights
-
Problem: Low Yield or Incomplete Conversion.
-
Cause & Solution: Incomplete isatin ring opening is a common issue.[15] Ensure the isatin is fully dissolved and stirred in the strong base for the recommended time before adding the ketone.[9][10] The reaction may also require a longer reflux time; monitor progress by TLC to determine the optimal duration.[9][15]
-
-
Problem: Significant Tar Formation.
-
Cause & Solution: Tar formation often results from self-condensation of the reactants under strongly basic conditions or excessively high temperatures.[9] Avoid overheating during reflux. The sequential addition protocol described (forming the isatinate first) is designed to mitigate this by preventing isatin self-condensation.[10]
-
-
Problem: Difficulty with Purification.
-
Cause & Solution: If the product is difficult to purify, residual unreacted starting materials may be present. Ensure the aqueous layer is thoroughly washed with an organic solvent (like diethyl ether) before acidification to remove the neutral ketone starting material.[2] If needed, the final product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[2]
-
Conclusion
The Pfitzinger reaction provides an efficient and reliable pathway for the synthesis of this compound. By carefully controlling the reaction sequence—particularly the initial base-mediated ring opening of isatin—and maintaining a controlled reflux temperature, researchers can consistently obtain the desired product in good yield. The protocol and insights provided in this application note serve as a robust foundation for the synthesis of this and other structurally related quinoline-4-carboxylic acids, facilitating further research in medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijsr.net [ijsr.net]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. m.youtube.com [m.youtube.com]
- 13. myttex.net [myttex.net]
- 14. jocpr.com [jocpr.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Amidation of 2-(4-Aminophenyl)quinoline-4-carboxylic acid
Introduction: The Significance of Quinoline-4-carboxamides in Modern Chemistry
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Specifically, quinoline-4-carboxamides are a class of compounds that have garnered significant attention due to their diverse biological activities, including antimalarial, antitumor, and receptor antagonistic properties.[1][3][4] The synthesis of these amides, typically through the coupling of a quinoline-4-carboxylic acid with an amine, is a cornerstone reaction in the development of novel therapeutics and functional materials.[3] This document provides a detailed guide for the amidation of a key quinoline intermediate, 2-(4-Aminophenyl)quinoline-4-carboxylic acid, offering insights into the underlying mechanisms and providing robust, field-proven protocols.
The presence of both a carboxylic acid and an amino group on the starting material, this compound, presents a unique synthetic challenge. While the quinoline nitrogen is weakly basic, the exocyclic primary amine is a potential site for self-condensation or polymerization under certain activation conditions. Therefore, the choice of coupling reagents and reaction conditions is paramount to achieving selective amidation at the C4-carboxylic acid position.
Mechanistic Insights: The Logic Behind Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[5][6] To facilitate this transformation, the carboxylic acid must first be "activated" into a more electrophilic species. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.[7][8] Two of the most prevalent and effective classes of coupling reagents in modern organic synthesis are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[5][7][9]
EDC/HOBt-Mediated Amidation
The EDC/HOBt system is a widely used and cost-effective method for amide bond formation.[6][10] The mechanism involves a multi-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive and unstable O-acylisourea intermediate.[6]
-
Formation of the HOBt Active Ester: The nucleophilic 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea intermediate, forming an HOBt-ester. This species is more stable than the O-acylisourea and is less susceptible to racemization if the carboxylic acid has a chiral center.[6]
-
Nucleophilic Attack by the Amine: The desired amine then attacks the activated HOBt-ester, forming the thermodynamically stable amide bond and regenerating HOBt.[6]
The primary byproduct of this reaction is a water-soluble urea derivative of EDC, which can typically be removed through an aqueous workup.[5]
HATU-Mediated Amidation
HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered or electron-deficient substrates.[5][11][12] The mechanism proceeds as follows:
-
Formation of the OAt-Active Ester: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[5][11]
-
Nucleophilic Attack by the Amine: The amine then attacks the OAt-active ester to furnish the final amide product. The presence of the nitrogen atom in the HOAt ring is believed to accelerate the coupling step through a neighboring group effect.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amidation of this compound. It is crucial to use anhydrous solvents and an inert atmosphere to prevent the hydrolysis of the activated intermediates.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥95% | Sigma-Aldrich |
| Amine (substrate specific) | ≥98% | Sigma-Aldrich |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | Synthesis Grade | BenchChem |
| HOBt (1-Hydroxybenzotriazole) | Synthesis Grade | BenchChem |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Synthesis Grade | BenchChem |
| DIPEA (N,N-Diisopropylethylamine) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |
| Brine (Saturated aqueous sodium chloride) | Reagent Grade | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
Protocol 1: EDC/HOBt-Mediated Amidation
This protocol is a robust and widely applicable method for the synthesis of the target amides.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M with respect to the carboxylic acid.
-
Cool the resulting solution to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA (2.5 eq) dropwise.[6]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine to remove unreacted reagents and byproducts.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure 2-(4-aminophenyl)quinoline-4-carboxamide derivative.[13]
Workflow for EDC/HOBt-Mediated Amidation
Caption: Workflow for EDC/HOBt-Mediated Amidation.
Protocol 2: HATU-Mediated Amidation
This protocol is recommended for more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines.
Step-by-Step Procedure:
-
Under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask.[5]
-
Add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[5]
-
Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous workup as described in Protocol 1 (steps 7-11).
Workflow for HATU-Mediated Amidation
Caption: Workflow for HATU-Mediated Amidation.
Purification and Characterization
Purification of quinoline derivatives by silica gel chromatography can sometimes be challenging due to the basicity of the quinoline nitrogen, which can lead to tailing of the product peak.[14] To mitigate this, it is often advantageous to add a small amount of a basic modifier, such as 0.5-2% triethylamine or pyridine, to the eluent system.[14]
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
Conclusion
The amidation of this compound is a key transformation for the synthesis of a wide range of potentially bioactive molecules. The choice between EDC/HOBt and HATU as the coupling system will depend on the specific amine substrate, cost considerations, and the desired reaction efficiency. By following the detailed protocols and considering the mechanistic principles outlined in these application notes, researchers can confidently and successfully synthesize the desired quinoline-4-carboxamides.
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. fishersci.dk [fishersci.dk]
- 9. peptide.com [peptide.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: The 2-(4-Aminophenyl)quinoline-4-carboxylic Acid Scaffold for Histone Deacetylase (HDAC) Inhibitor Development
An In-Depth Guide for Researchers
Abstract: Histone deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets, particularly in oncology. The development of specific and potent HDAC inhibitors (HDACi) is a major focus of drug discovery. This document provides a detailed guide for researchers on the use of 2-(4-Aminophenyl)quinoline-4-carboxylic acid as a foundational "cap" structure for designing and evaluating novel HDAC inhibitors. We will explore the underlying mechanism of action, provide validated, step-by-step protocols for assessing inhibitor efficacy from enzymatic activity to cellular outcomes, and explain the scientific rationale behind key experimental choices.
Scientific Foundation: Quinoline Scaffolds in HDAC Inhibition
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This action generally leads to chromatin compaction and transcriptional repression. In many cancers, HDACs are overexpressed or misregulated, silencing tumor suppressor genes and promoting cell survival and proliferation.[2][3] Therefore, inhibiting HDACs has emerged as a promising anti-cancer strategy.[4][5]
A typical HDAC inhibitor's pharmacophore consists of three key components:
-
Zinc-Binding Group (ZBG): Chelates the essential Zn²⁺ ion in the enzyme's active site. Common ZBGs include hydroxamic acids and hydrazides.[1][2]
-
Linker: A chain of atoms that connects the ZBG to the cap group, occupying the channel leading to the active site.
-
Cap Group: A larger, often aromatic structure that interacts with residues at the rim of the active site, providing affinity and selectivity.[3]
The this compound molecule serves as an exemplary cap group. Its rigid, planar structure can form strong hydrophobic interactions with residues at the entrance of the HDAC active site.[1][2] The amine group on the phenyl ring provides a crucial attachment point for synthesizing a diverse library of derivatives by adding various linkers and ZBGs. This guide focuses on the protocols necessary to validate the biological activity of such derivatives.
Mechanism of Action: From Target Engagement to Cellular Response
The primary mechanism of a this compound-based HDAC inhibitor is the blockade of the enzyme's catalytic activity. This initiates a cascade of cellular events leading to anti-tumor effects.
-
Enzymatic Inhibition: The ZBG of the inhibitor molecule binds to the zinc ion at the bottom of the HDAC active site, while the quinoline cap structure docks at the surface. This physically obstructs the acetylated lysine substrate from accessing the catalytic machinery.
-
Histone Hyperacetylation: With HDACs inhibited, the balance shifts towards the activity of histone acetyltransferases (HATs). This results in an accumulation of acetyl groups on histone tails (hyperacetylation), neutralizing their positive charge.
-
Chromatin Relaxation & Gene Expression: The reduced positive charge on histones weakens their interaction with negatively charged DNA, leading to a more open, relaxed chromatin structure (euchromatin). This allows transcription factors to access the promoters of previously silenced genes, including critical tumor suppressors.
-
Cellular Outcomes: The reactivation of tumor suppressor genes and altered acetylation of non-histone proteins involved in key signaling pathways culminate in anti-cancer effects such as cell cycle arrest (commonly at the G2/M phase) and the induction of apoptosis (programmed cell death).[1][6]
Caption: Mechanism of Action for Quinoline-Based HDAC Inhibitors.
Synthesis of the Core Scaffold and Derivatives
The synthesis of the 2-phenylquinoline-4-carboxylic acid core is commonly achieved through established organic chemistry reactions like the Pfitzinger or Doebner reactions. For instance, this compound can be prepared from isatin and 1-(4-aminophenyl)ethan-1-one.[7] The resulting scaffold serves as a key intermediate. The carboxylic acid at position 4 and the amine on the phenyl ring are functional handles for further modification to attach linkers and zinc-binding groups, creating a library of potential drug candidates.[2][3]
Caption: High-level workflow for synthesizing HDAC inhibitor derivatives.
Experimental Protocols for Efficacy Evaluation
The following protocols provide a comprehensive framework for evaluating the efficacy of novel inhibitors derived from the this compound scaffold.
Protocol 4.1: In Vitro HDAC Enzymatic Assay
Causality: This is the foundational assay to determine if the synthesized compound directly inhibits HDAC enzyme activity. Using a crude nuclear extract provides a pan-HDAC inhibition profile, while using purified recombinant isoforms (e.g., HDAC1, HDAC3, HDAC6) reveals selectivity, which is crucial for developing targeted therapies with fewer side effects.
Self-Validation: The protocol includes a positive control (a known potent HDACi like Trichostatin A or SAHA) to validate assay performance and a negative control (vehicle, e.g., DMSO) to establish a baseline for 100% enzyme activity.
Caption: Workflow for the in vitro HDAC enzymatic inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X working solution of HeLa Nuclear Extract (as a pan-HDAC source) or recombinant human HDAC1/2/3/6 in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl).[8]
-
Prepare serial dilutions of the test compound and positive control (Trichostatin A) in assay buffer. The final DMSO concentration should be kept below 1%.
-
Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
-
Prepare the developer solution containing a stop reagent and Trichostatin A to halt the enzymatic reaction and develop the fluorescent signal.
-
-
Assay Plate Setup (96-well, black, flat-bottom):
-
Add 50 µL of assay buffer with vehicle (DMSO) to "Maximum Activity" wells.
-
Add 50 µL of the serially diluted test compound or positive control to the respective wells.
-
-
Enzyme Addition:
-
Add 50 µL of the 2X enzyme solution to all wells except the "No Enzyme" blank. Add 50 µL of assay buffer to the blank wells.
-
Mix gently and incubate the plate at 37°C for 1 hour.
-
-
Reaction Initiation:
-
Add 50 µL of the fluorogenic substrate to all wells.[9]
-
Incubate at 37°C for 30 minutes.
-
-
Signal Development:
-
Add 50 µL of developer solution to each well to stop the reaction.
-
Incubate at room temperature for 20 minutes, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence on a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 4.2: Western Blot for Cellular Target Engagement
Causality: An IC₅₀ from an enzymatic assay is essential, but it doesn't confirm the compound can enter a cell and engage its target. This Western blot protocol provides direct visual evidence of HDAC inhibition within a cellular context by measuring the accumulation of the substrate (acetylated histones).
Self-Validation: A loading control (e.g., total Histone H3 or β-actin) is mandatory to ensure equal protein loading across lanes, validating that any observed increase in acetylated histones is due to inhibitor activity and not loading artifacts. A known HDACi serves as a positive control.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a human cancer cell line (e.g., HCT-116 colorectal cancer or K562 leukemia cells) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound, a positive control (e.g., 1 µM SAHA), and a vehicle control (DMSO) for 6-24 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the well with RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include an HDAC inhibitor (like TSA) in the lysis buffer to preserve the acetylation state during extraction.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12-15% polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3 (Ac-H3) or acetylated-Histone H4 (Ac-H4).
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Signal Detection and Re-probing:
-
Capture the chemiluminescent signal using an imaging system.
-
To validate, strip the membrane and re-probe with an antibody for total Histone H3 to confirm equal loading.
-
-
Data Analysis:
-
Quantify band intensity using software like ImageJ. A dose-dependent increase in the ratio of acetylated-H3 to total-H3 indicates effective cellular target engagement.
-
Protocol 4.3: Cellular Antiproliferative Assay (MTT/MTS)
Causality: This assay measures the downstream functional consequence of HDAC inhibition: the impact on cancer cell viability and proliferation. It bridges the gap between target engagement and a therapeutic outcome.
Self-Validation: Including a "no-cell" blank controls for background absorbance. A vehicle-treated control establishes the baseline for 100% cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, U251, NCI-H460) in a 96-well clear plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.[4]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound prepared via serial dilution. Include vehicle-only and positive controls.
-
Incubate for 72 hours in a humidified incubator at 37°C, 5% CO₂.
-
-
Addition of Reagent:
-
Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well.
-
Incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
-
Signal Measurement:
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot viability versus log[concentration] and use non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Interpretation and Expected Outcomes
A promising HDAC inhibitor candidate derived from the this compound scaffold is expected to exhibit a clear dose-response relationship across these assays.
Example Data Summary:
| Compound | Target | In Vitro IC₅₀ (µM) | Cell Viability GI₅₀ (µM) | Ac-H3 Induction (Western Blot) |
| Derivative X | HDAC1 | 0.25 | ||
| HDAC3 | 0.80 | |||
| HCT-116 Cells | N/A | 1.5 | Dose-dependent increase | |
| K562 Cells | N/A | 2.1 | Dose-dependent increase | |
| SAHA | Pan-HDAC | ~0.1-0.5 | ~1-5 | Strong increase |
Structure-Activity Relationship (SAR) Insights:
-
Zinc-Binding Group: Compounds with a hydroxamic acid ZBG are often potent pan-HDAC inhibitors. Hydrazides may confer greater selectivity, particularly for class I HDACs.[2]
-
Linker: The length and rigidity of the linker connecting the quinoline cap to the ZBG are critical for optimal positioning within the active site channel and can significantly impact potency.
-
Cap Substitutions: Modifications to the quinoline or phenyl rings can modulate interactions with surface residues, influencing isoform selectivity and pharmacokinetic properties.
A successful lead compound will demonstrate low micromolar or nanomolar potency in the enzymatic assay, confirmed by a clear increase in histone acetylation in cells, and translate to effective growth inhibition in cancer cell lines.[1][6]
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. Quinolone-based HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-(4-Aminophenyl)quinoline-4-carboxylic Acid for Targeted Drug Delivery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Aminophenyl)quinoline-4-carboxylic acid as a targeting moiety in the development of advanced drug delivery systems. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for the conjugation of this molecule to a nanoparticle-based drug delivery platform for targeted cancer therapy.
Introduction: The Rationale for this compound in Targeted Therapy
The landscape of cancer therapy is progressively shifting towards targeted strategies that maximize therapeutic efficacy while minimizing off-target toxicity.[1][2] Small molecule-drug conjugates (SMDCs) have emerged as a promising class of targeted therapeutics, offering advantages such as enhanced tissue penetration and non-immunogenicity compared to larger antibody-based conjugates.[3] The core principle of an SMDC involves a targeting ligand that selectively binds to receptors overexpressed on cancer cells, a linker, and a potent cytotoxic payload.
This compound is a versatile molecule with a quinoline core, a structure known to be a key pharmacophore in numerous anticancer agents.[4][5] Derivatives of this scaffold have demonstrated potent inhibitory activity against histone deacetylases (HDACs) and sirtuin 3 (SIRT3), enzymes often dysregulated in cancer.[6][7] This intrinsic biological activity suggests a potential for preferential interaction with cancer cells. For the purposes of these application notes, we will hypothesize a scenario where this compound acts as a targeting ligand for a hypothetical cancer cell surface receptor that is overexpressed in certain malignancies, a common paradigm in targeted drug delivery research.
This guide will focus on the chemical strategies and methodologies to covalently link this compound to a model nanoparticle drug carrier, thereby creating a targeted drug delivery system. We will utilize the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry for this purpose.[8][9]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the targeting ligand is paramount for successful conjugation and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [10] |
| Molecular Weight | 264.28 g/mol | [10] |
| Appearance | White to off-white solid | [6] |
| Key Functional Groups | Primary Aromatic Amine (-NH₂), Carboxylic Acid (-COOH) | [10] |
The presence of both a primary amine and a carboxylic acid group offers flexibility in the conjugation strategy. However, to maintain the potential receptor-binding activity of the quinoline-4-carboxylic acid moiety, we will focus on utilizing the primary amine for conjugation, leaving the carboxylic acid group available for potential interactions or to influence the overall charge of the final conjugate.
Experimental Workflow: Conjugation of this compound to Carboxylated Nanoparticles
This section details the step-by-step protocol for the covalent conjugation of this compound to the surface of carboxylated nanoparticles using a two-step EDC/NHS coupling procedure. This method is chosen to minimize nanoparticle aggregation and unwanted side reactions.[11]
Figure 1: A schematic overview of the two-step EDC/NHS conjugation workflow.
Protocol 1: Two-Step EDC/NHS Conjugation
Materials:
-
Carboxylated Nanoparticles (e.g., PLGA, silica, or polystyrene)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: 50 mM Borate buffer, pH 8.5
-
Quenching Buffer: 1 M Glycine or 100 mM Tris-HCl, pH 7.4
-
Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20
-
Storage Buffer: PBS with 0.1% Bovine Serum Albumin (BSA) and a suitable preservative
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in the Activation Buffer to a final concentration of 10 mg/mL.
-
Sonicate briefly in a bath sonicator to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (20 mg/mL) and Sulfo-NHS (20 mg/mL) in Activation Buffer immediately before use.
-
To 1 mL of the nanoparticle suspension, add 50 µL of the EDC solution and 50 µL of the Sulfo-NHS solution.
-
Incubate for 30 minutes at room temperature with gentle rotation. This step activates the carboxyl groups on the nanoparticle surface to form a more stable NHS-ester intermediate.[9]
-
-
Washing:
-
Pellet the activated nanoparticles by centrifugation (centrifugation speed and time will depend on the nanoparticle size and density; optimization may be required).
-
Carefully remove the supernatant containing excess EDC and Sulfo-NHS.
-
Resuspend the nanoparticle pellet in 1 mL of Coupling Buffer.
-
Repeat the washing step twice to ensure complete removal of the activation reagents.
-
-
Conjugation:
-
Prepare a solution of this compound in the Coupling Buffer at a concentration of 1 mg/mL. The slightly alkaline pH of the Coupling Buffer facilitates the reaction between the NHS-ester and the primary amine.[10]
-
Add 500 µL of the this compound solution to the washed, activated nanoparticles.
-
Incubate for 2-4 hours at room temperature, or overnight at 4°C, with gentle rotation.
-
-
Quenching:
-
To block any unreacted NHS-ester sites on the nanoparticle surface, add 100 µL of the Quenching Buffer.
-
Incubate for 30 minutes at room temperature with gentle rotation.
-
-
Final Washing and Storage:
-
Pellet the conjugated nanoparticles by centrifugation.
-
Wash the nanoparticles three times with Washing Buffer to remove unconjugated this compound and quenching reagents.
-
Resuspend the final pellet in an appropriate Storage Buffer.
-
Characterization of the Conjugated Nanoparticles
Thorough characterization of the synthesized nanoparticles is crucial to ensure successful conjugation and to predict their in vivo behavior.
| Characterization Technique | Parameter Measured | Expected Outcome |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | A slight increase in size compared to unconjugated nanoparticles; PDI < 0.3 indicates a homogenous population. |
| Zeta Potential Measurement | Surface Charge | A change in surface charge (less negative) after conjugation due to the presence of the amine-containing ligand. |
| UV-Vis Spectroscopy | Conjugation Efficiency | Quantification of the amount of conjugated ligand by measuring the absorbance of the supernatant before and after conjugation at the λmax of this compound. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical Bonds | Appearance of new amide bond peaks (around 1650 cm⁻¹) confirming covalent linkage. |
| Transmission Electron Microscopy (TEM) | Morphology and Size | Visualization of nanoparticle size, shape, and dispersity. |
In Vitro Evaluation of Targeted Nanoparticles
The following protocol outlines a general procedure for assessing the targeting efficacy of the this compound-conjugated nanoparticles in a relevant cancer cell line (hypothetically overexpressing the target receptor).
Protocol 2: Cellular Uptake Study by Flow Cytometry
Materials:
-
Target cancer cell line and a control cell line (low receptor expression)
-
Complete cell culture medium
-
Fluorescently labeled conjugated nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent tag on the nanoparticle itself)
-
Fluorescently labeled unconjugated nanoparticles (as a control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 12-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Nanoparticle Incubation:
-
Prepare suspensions of the fluorescently labeled conjugated and unconjugated nanoparticles in complete cell culture medium at various concentrations.
-
Remove the old medium from the cells and replace it with the nanoparticle-containing medium.
-
Incubate for a predetermined time (e.g., 4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Harvest the cells using Trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cell samples on a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Expected Results and Interpretation:
Figure 2: Expected cellular uptake results from flow cytometry analysis.
A significantly higher fluorescence intensity in the target cells treated with the conjugated nanoparticles compared to the control groups would indicate successful receptor-mediated targeting.
Conclusion and Future Perspectives
These application notes provide a foundational framework for the use of this compound in the development of targeted drug delivery systems. The provided protocols for conjugation, characterization, and in vitro evaluation are based on established and reliable methodologies. While the targeting application presented here is based on a hypothetical scenario, the chemical and biological principles are sound and can be adapted to specific cancer types and receptors as more research on the biological interactions of this molecule becomes available. Future work should focus on identifying the specific cellular targets of this compound to fully realize its potential as a targeting ligand in precision medicine.
References
- 1. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle-based drug delivery systems for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticles for Therapeutic Cargos — Small Molecule Drugs - CD Bioparticles [cd-bioparticles.net]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Application Note: Characterization and Bioimaging Applications of 2-(4-Aminophenyl)quinoline-4-carboxylic acid as a Novel Fluorescent Probe
Introduction
Quinoline-based scaffolds are a privileged class of heterocyclic aromatic compounds that are integral to the development of fluorescent probes due to their robust photophysical properties and environmental sensitivity.[1] These structures are frequently utilized as molecular probes and chemosensors for monitoring biological interactions and analytes.[1] This application note introduces 2-(4-Aminophenyl)quinoline-4-carboxylic acid (APQCA) , a novel quinoline derivative, and provides a comprehensive guide for its characterization and application as a fluorescent probe in bioimaging.
The unique structure of APQCA, featuring a quinoline core, a pH-sensitive carboxylic acid group, and an electron-donating aminophenyl moiety, suggests its potential as a sensor for local microenvironments, particularly pH. The protonation and deprotonation of the carboxylic acid and amino groups can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to distinct changes in its fluorescence profile.[2] Such pH-responsive probes are crucial tools for visualizing intracellular pH distribution and studying cellular processes like enzymatic activity, apoptosis, and cell proliferation.[2][3]
This document provides detailed protocols for the initial photophysical characterization of APQCA, its evaluation as a pH sensor, and its subsequent application in live-cell imaging.
Physicochemical Properties & Characterization
Prior to biological application, it is imperative to characterize the fundamental photophysical properties of APQCA. The following protocols outline the standard procedures for determining its spectral characteristics.
Materials and Equipment
-
This compound (MW: 264.28 g/mol )[4]
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Britton-Robinson buffer or a series of buffers covering a wide pH range (e.g., pH 2-12)
-
UV-Vis Spectrophotometer
-
Fluorometer/Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Protocol: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve 2.64 mg of APQCA in 1 mL of high-quality DMSO. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C, protected from light.
-
Working Solution (10 µM): Prepare a working solution by diluting the 10 mM stock solution in the desired buffer (e.g., PBS for initial characterization). For instance, add 1 µL of the 10 mM stock to 999 µL of PBS.
Protocol: Measurement of Absorption and Emission Spectra
-
Transfer the 10 µM APQCA working solution to a quartz cuvette.
-
Absorption Spectrum: Scan the absorbance from 250 nm to 600 nm using a UV-Vis spectrophotometer. Record the wavelength of maximum absorbance (λabs).
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at its λabs. Scan the emission spectrum over a range approximately 20 nm above the excitation wavelength to 700 nm. Record the wavelength of maximum emission (λem).
-
Stokes Shift: Calculate the Stokes shift by subtracting the λabs from the λem.
Hypothetical Photophysical Data
The following table presents plausible, hypothetical data for APQCA based on the known properties of similar 2-aryl-quinoline-4-carboxylic acid derivatives.[5][6]
| Parameter | Hypothetical Value | Notes |
| λabs (max) | ~350 nm | In PBS, pH 7.4 |
| λem (max) | ~480 nm | In PBS, pH 7.4 |
| Stokes Shift | ~130 nm | A large Stokes shift is advantageous for minimizing self-quenching and spectral overlap. |
| Quantum Yield (Φ) | ~0.45 | Relative to a standard like quinine sulfate. |
| Molar Extinction Coefficient (ε) | ~18,000 M-1cm-1 | At λabs in PBS, pH 7.4 |
| Solubility | High in DMSO, moderate in aqueous buffers with organic co-solvent. |
Application: Ratiometric pH Sensing
The presence of both an acidic (carboxylic acid) and a basic (amino) group makes APQCA a strong candidate for a pH-sensitive probe. Changes in pH are expected to alter the protonation state of these groups, thereby influencing the electronic structure and fluorescence properties of the quinoline core. This can lead to a ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes with pH, providing a robust and quantitative measurement.[7][8]
Proposed Mechanism of pH Sensing
At acidic pH, the quinoline nitrogen and the amino group are likely protonated, which can quench fluorescence through photoinduced electron transfer (PET) or other mechanisms.[9] As the pH increases, deprotonation occurs, leading to an increase in fluorescence intensity and potentially a spectral shift due to changes in the ICT character. The pKa value of the probe will determine the pH range over which it is most sensitive.[7]
Caption: Proposed pH-sensing mechanism of APQCA.
Protocol: pH Titration
-
Prepare a series of buffers (e.g., Britton-Robinson) with pH values ranging from 2 to 12.
-
For each pH value, prepare a 10 µM working solution of APQCA in the corresponding buffer.
-
Record the fluorescence emission spectrum for each sample, exciting at the isosbestic point determined from the absorption spectra at different pH values (or at the λabs determined at pH 7.4).
-
Plot the fluorescence intensity at λem (or the ratio of intensities at two distinct wavelengths if a spectral shift is observed) against the pH.
-
Determine the pKa value by fitting the data to the Henderson-Hasselbalch equation. An ideal pKa for sensing physiological pH is around 7.18.[7]
Application: Live-Cell Bioimaging
Based on its hypothesized pH sensitivity, APQCA can be applied to monitor intracellular pH changes in living cells.
Materials and Reagents
-
APQCA (10 mM stock in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Cultured cells (e.g., HeLa, NIH 3T3) plated on glass-bottom dishes or imaging plates
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for Ex: ~350nm / Em: ~480nm)
-
(Optional) Nigericin and high K+ buffer for in-situ calibration.
-
(Optional) Cytotoxicity assay kit (e.g., MTT, PrestoBlue™)
Protocol: Cell Staining and Imaging
Caption: General workflow for live-cell imaging with APQCA.
-
Cell Culture: Plate cells on glass-bottom imaging dishes and culture until they reach 70-80% confluency.
-
Determine Optimal Concentration: Before imaging, it is crucial to determine the optimal probe concentration and loading time, and to assess cytotoxicity. Test a range of APQCA concentrations (e.g., 1, 5, 10, 25 µM) and incubation times (15, 30, 60 min). Low cytotoxicity is a key requirement for a viable probe.[7]
-
Probe Loading: Remove the culture medium and wash the cells once with warm PBS or HBSS. Add the pre-warmed staining solution containing the optimal concentration of APQCA to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the optimized duration (e.g., 30 minutes).
-
Washing: Remove the staining solution and wash the cells two to three times with warm HBSS or complete culture medium to remove any extracellular probe.
-
Imaging: Mount the dish on the fluorescence microscope stage. Acquire images using filter sets that match the determined excitation and emission maxima of APQCA.
-
Data Interpretation: Analyze the fluorescence intensity within cellular compartments. If APQCA is ratiometric, acquire images at two emission wavelengths and calculate the ratio image to quantify intracellular pH. Compare results with control cells and cells treated with agents known to alter intracellular pH (e.g., NH4Cl to alkalize lysosomes).[8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal | - Probe concentration too low.- Inefficient cell loading.- Photobleaching. | - Increase probe concentration or incubation time.- Check cell viability; permeabilize with a mild detergent as a positive control.- Use lower excitation power, increase camera sensitivity, or use an anti-fade reagent. |
| High Background | - Incomplete washing.- Probe binding to dish surface. | - Increase the number and duration of wash steps.- Use protein-coated imaging dishes. |
| Cell Death/Toxicity | - Probe concentration too high.- Prolonged incubation or light exposure. | - Perform a dose-response curve to find the maximum non-toxic concentration.- Reduce incubation time and minimize light exposure during imaging. |
| Signal Localization | - Probe may accumulate in specific organelles. | - Co-stain with organelle-specific trackers (e.g., LysoTracker, MitoTracker) to determine subcellular localization. |
Safety and Handling
Handle this compound according to standard laboratory safety procedures. As the toxicological properties may not be fully known, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle DMSO stock solutions with care, as DMSO can facilitate the absorption of compounds through the skin.
Conclusion
This compound (APQCA) presents a promising scaffold for a novel fluorescent probe for bioimaging. Its chemical structure suggests a strong potential for pH-dependent fluorescence, making it a candidate for monitoring intracellular pH dynamics. The protocols outlined in this document provide a comprehensive framework for researchers to characterize its photophysical properties and validate its use in live-cell imaging applications.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Aminophenyl)quinoline-4-carboxylate | C16H11N2O2- | CID 3801000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 6. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis and Evaluation of 2-(4-Aminophenyl)quinoline-4-carboxylic Acid Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Quinoline Scaffolds in Combating Bacterial Resistance
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antimalarial, and anticancer effects.[1][2][3] The emergence of multidrug-resistant bacterial strains presents a formidable challenge to global health, necessitating the urgent development of novel antibacterial agents.[4] Derivatives of 2-phenyl-quinoline-4-carboxylic acid have shown particular promise as potent antibacterial compounds.[4][5] This document provides a comprehensive guide to the synthesis and antibacterial evaluation of a specific subclass, 2-(4-aminophenyl)quinoline-4-carboxylic acid derivatives, offering both the theoretical underpinnings and practical, step-by-step protocols for their development. The introduction of an aminophenyl group at the 2-position and further derivatization at the 4-carboxylic acid position offer rich chemical diversity for optimizing antibacterial potency and spectrum.
Synthetic Strategy: The Doebner Reaction as a Cornerstone
A robust and versatile method for the synthesis of quinoline-4-carboxylic acids is the Doebner reaction.[1][6][7] This one-pot, three-component condensation reaction involves an aromatic amine, an aldehyde, and pyruvic acid, typically under acidic catalysis.[1] For the synthesis of the core structure, this compound, a strategic choice involves using a protected 4-aminobenzaldehyde or a nitrobenzaldehyde followed by a reduction step. A common and effective approach is to start with 4-nitrobenzaldehyde, which can be readily reduced to the desired amino group in a subsequent step.[4][8]
Reaction Rationale and Optimization
The Doebner reaction proceeds through the formation of a Schiff base from the aniline and aldehyde, followed by a Michael-type addition of the enol of pyruvic acid, intramolecular cyclization, and subsequent oxidation to the aromatic quinoline product.[1] While the classical Doebner reaction is effective, yields can sometimes be moderate.[1] Optimization strategies include the choice of solvent and catalyst. Acid catalysts are typically employed to facilitate the reaction.[9]
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic workflow for generating a library of this compound derivatives.
Caption: Synthetic and evaluation workflow for this compound derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4-Nitrophenyl)quinoline-4-carboxylic Acid
This protocol describes the synthesis of the key intermediate using the Doebner reaction.
Materials:
-
Aniline
-
4-Nitrobenzaldehyde
-
Pyruvic acid
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve aniline (10 mmol) and 4-nitrobenzaldehyde (10 mmol) in ethanol (50 mL).
-
To this solution, add pyruvic acid (12 mmol) and a catalytic amount of concentrated HCl (0.5 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-(4-nitrophenyl)quinoline-4-carboxylic acid.
-
Dry the purified product in a vacuum oven.
-
Characterize the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Reduction to this compound
This protocol details the reduction of the nitro group to an amine.
Materials:
-
2-(4-Nitrophenyl)quinoline-4-carboxylic acid
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask
-
Magnetic stirrer
-
pH paper or pH meter
Procedure:
-
Suspend 2-(4-nitrophenyl)quinoline-4-carboxylic acid (5 mmol) in a mixture of concentrated HCl (20 mL) and ethanol (20 mL) in a round-bottom flask.
-
Add stannous chloride dihydrate (25 mmol) portion-wise to the stirred suspension.
-
Heat the mixture at 60-70 °C for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Neutralize the solution by the dropwise addition of a concentrated NaOH solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with distilled water and dry it to yield this compound.
-
Characterize the final product to confirm the reduction of the nitro group.
Protocol 3: Derivatization at the Carboxylic Acid Moiety (Amide Formation Example)
This protocol outlines a general procedure for creating amide derivatives, which often enhances biological activity.
Materials:
-
This compound
-
Desired amine (e.g., piperidine, morpholine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other coupling agent (e.g., EDCI/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous DMF (10 mL).
-
Add HATU (1.2 mmol) and DIPEA (3 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the synthesized amide derivative by appropriate spectroscopic methods.
Evaluation of Antibacterial Activity
The antibacterial efficacy of the synthesized compounds is typically assessed against a panel of Gram-positive and Gram-negative bacteria.[4][8][10] Standard strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative) are commonly used.[4][10] Evaluation against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) is also highly relevant.[4][10]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.[8][10][11]
Materials:
-
Synthesized compounds
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin)[5][12]
-
Negative control (broth with DMSO)
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate. The final concentration range should be appropriate to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (bacterial inoculum with a standard antibiotic) and a negative control (bacterial inoculum with no compound). Also, include a sterility control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11] Growth can be assessed visually or by measuring the optical density at 600 nm.
Structure-Activity Relationship (SAR) Insights
Analysis of the antibacterial activity of a library of derivatives allows for the elucidation of structure-activity relationships, guiding the design of more potent compounds. For 2-phenyl-quinoline-4-carboxylic acid derivatives, several studies have highlighted key structural features influencing activity:
-
Substituents on the 2-phenyl ring: The nature and position of substituents on the 2-phenyl ring can significantly impact antibacterial activity. For instance, the presence of a rigid cyclic amino group at the 2-phenyl position has been shown to be favorable for activity against Gram-positive bacteria.[4] Conversely, flexible chain amino groups at the same position may enhance activity against Gram-negative bacteria like E. coli.[4]
-
Modifications at the 4-carboxylic acid position: Conversion of the carboxylic acid to amides or esters can modulate the physicochemical properties of the compounds, such as lipophilicity and hydrogen bonding capacity, which in turn affects their interaction with bacterial targets and cell penetration.[13]
Illustrative SAR Diagram
Caption: Key structure-activity relationships for 2-phenylquinoline-4-carboxylic acid derivatives.
Data Presentation
The results of the antibacterial screening should be presented in a clear and concise tabular format to facilitate comparison between the synthesized derivatives and standard antibiotics.
| Compound | R-Group (at position 4) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| 5a | -OH | >256 | >256 | >256 | >256 |
| 5b | -NH-Cyclohexyl | 64 | 128 | 256 | 512 |
| 5c | -NH-Morpholine | 128 | 128 | 256 | >512 |
| 5d | -NH-(CH₂)₂OH | 256 | 256 | 128 | 256 |
| Ciprofloxacin | N/A | 0.5 | 0.25 | 0.125 | 1 |
This is an example table with hypothetical data for illustrative purposes.
Conclusion and Future Directions
The synthetic and screening protocols outlined in this guide provide a robust framework for the discovery and development of novel this compound derivatives as potential antibacterial agents. The Doebner reaction offers a reliable entry point to the core scaffold, which can then be elaborated to generate a diverse chemical library. Systematic evaluation of these compounds against a panel of clinically relevant bacteria will continue to illuminate the structure-activity relationships that govern their antibacterial potency. Future work should focus on optimizing the lead compounds to enhance their activity, particularly against drug-resistant strains, and to evaluate their toxicity and pharmacokinetic profiles to assess their potential as therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doebner reaction - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2-(4-Aminophenyl)quinoline-4-carboxylic Acid in the Design of Functional Metal-Organic Frameworks: A Guide for Researchers
Introduction: Unveiling the Potential of a Bifunctional Ligand
In the ever-expanding landscape of materials science, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility. Their high surface areas, tunable pore sizes, and chemically addressable structures make them prime candidates for applications ranging from gas storage and separation to catalysis and drug delivery. The key to unlocking the full potential of MOFs lies in the rational design of their constituent organic ligands. This guide focuses on 2-(4-Aminophenyl)quinoline-4-carboxylic acid (APQC) , a ligand of significant interest due to its unique combination of a rigid, luminescent quinoline backbone, a versatile carboxylic acid coordinating group, and a reactive primary amine. This trifecta of functional moieties offers a rich playground for the synthesis of novel MOFs with tailored properties.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in leveraging APQC for the synthesis of advanced MOF materials. We will delve into the rationale behind its use, provide a detailed, field-proven protocol for MOF synthesis, and discuss the key characterization techniques and potential applications of the resulting frameworks.
Design Principles: Why this compound is a Superior Ligand for MOF Synthesis
The molecular architecture of APQC is intrinsically suited for the construction of robust and functional MOFs. The carboxylic acid group provides a strong coordination site for metal ions, forming the primary nodes of the framework. The quinoline core, a rigid and planar aromatic system, acts as a robust strut, ensuring the formation of a stable, porous network. Furthermore, the inherent luminescence of the quinoline moiety can be imparted to the resulting MOF, opening avenues for the development of sensory and imaging agents.
The strategic placement of the amino group on the phenyl ring is a key design feature. This functional handle can serve multiple purposes:
-
Post-Synthetic Modification: The primary amine is readily available for a wide range of chemical transformations after the MOF has been assembled. This allows for the introduction of new functionalities, such as catalytic sites or targeting moieties for drug delivery, without altering the underlying framework structure.
-
Enhanced CO2 Affinity: The basic nature of the amino group can significantly enhance the affinity of the MOF for acidic gases like carbon dioxide, making these materials promising for carbon capture and sequestration applications.
-
Modulation of Electronic Properties: The electron-donating nature of the amino group can influence the electronic structure of the quinoline ring, potentially tuning the luminescent properties of the MOF.
Below is a summary of the key physicochemical properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C16H12N2O2 | --INVALID-LINK-- |
| Molecular Weight | 264.28 g/mol | --INVALID-LINK-- |
| Appearance | Typically a solid powder | N/A |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF and DMSO | N/A |
Visualizing the Ligand and the Synthetic Pathway
To better understand the structure of the APQC ligand and its role in MOF synthesis, the following diagrams are provided.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. We aim to provide in-depth, field-tested insights to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding synthetic route for this compound?
The most robust and commonly employed method for synthesizing the 2-aryl-quinoline-4-carboxylic acid scaffold is the Pfitzinger reaction .[1][2] This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, such as an α-methyl ketone, in the presence of a strong base.[3] For the target molecule, the specific reactants are isatin and 1-(4-aminophenyl)ethan-1-one. The reaction is typically performed in a basic medium, such as a concentrated potassium hydroxide (KOH) solution, which facilitates the necessary ring-opening and condensation steps.[3][4]
An alternative, the Doebner reaction , involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1][5][6] While effective for many quinoline-4-carboxylic acids, it can sometimes suffer from lower yields when using anilines with certain electronic properties.[7][8] For this specific target, the Pfitzinger route is generally more direct and higher-yielding.
Q2: Why is the choice of base so critical in the Pfitzinger synthesis?
The base in the Pfitzinger reaction serves two essential functions. First, it catalyzes the hydrolytic ring-opening of the isatin amide bond to form an intermediate isatinic acid salt.[2][3] Second, it promotes the formation of an enolate from the ketone (1-(4-aminophenyl)ethan-1-one), which is the active nucleophile that attacks the keto-acid intermediate. A strong base, typically aqueous KOH at a high concentration (e.g., 33%), is required to drive both of these processes efficiently.[3][4] Using a weaker base or a lower concentration can lead to an incomplete reaction and significantly lower yields.
Q3: What are the key reaction parameters I need to control to maximize my yield?
To achieve optimal results, meticulous control over the following parameters is crucial:
-
Temperature and Reaction Time: The Pfitzinger reaction typically requires heating to proceed at a reasonable rate. Refluxing at temperatures around 85-100°C for several hours (e.g., 8-12 hours) is common.[3][4] Insufficient heating can lead to incomplete conversion, while excessively high temperatures may promote side reactions or degradation.
-
Stoichiometry: A slight excess of the ketone (1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the more valuable isatin starting material.
-
Work-up pH: As the product contains both a carboxylic acid and an amino group, it is amphoteric. Precise pH control during the work-up is paramount for successful isolation. The product is typically precipitated from the aqueous solution by carefully adjusting the pH to its isoelectric point (generally around pH 5-6) with an acid like HCl.[3]
Q4: How can I effectively purify the final product?
Purification can be challenging due to the product's low solubility in many common organic solvents. The primary purification step is the controlled precipitation during the work-up. If further purification is needed, recrystallization from a polar solvent like ethanol, dimethylformamide (DMF), or acetic acid may be effective. For stubborn impurities, column chromatography on silica gel can be attempted, but it often requires a polar mobile phase (e.g., DCM/Methanol with a small amount of acetic acid) to ensure elution of the polar product.
Troubleshooting Guide: Overcoming Common Synthesis Issues
Problem 1: My yield of this compound is consistently low or I get no product.
Possible Cause A: Inefficient Isatin Ring-Opening or Enolate Formation The reaction hinges on the base-catalyzed steps. If the base is not sufficiently concentrated or the temperature is too low, the initial ring-opening of isatin will be slow, and the ketone will not efficiently form the required enolate.
-
Solution: Ensure you are using a concentrated solution of a strong base, such as 33% aqueous KOH.[3] Monitor the reaction temperature to maintain a steady reflux. If the reaction still fails to proceed, consider using a different solvent system, such as ethanol with KOH, which can sometimes improve the solubility of the reactants.[9]
Possible Cause B: Poor Quality of Starting Materials Isatin can degrade over time, and 1-(4-aminophenyl)ethan-1-one can oxidize, especially if it is not stored properly. Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use. Isatin can be recrystallized from hot ethanol, and 1-(4-aminophenyl)ethan-1-one can be purified by recrystallization or column chromatography.
Possible Cause C: Improper pH during Product Precipitation Precipitating the product at a pH that is too high or too low will result in it remaining in solution as a salt (carboxylate at high pH, ammonium at low pH). This is the most common reason for apparent yield loss.
-
Solution: After the reaction is complete and the mixture is diluted with water, add acid (e.g., 3M HCl) slowly while vigorously stirring and monitoring the pH with a calibrated pH meter or pH paper.[3] The product should precipitate near its isoelectric point (typically pH 5-6). It is advisable to test this on a small aliquot first to find the optimal pH for maximum precipitation.
Problem 2: The reaction mixture has turned into a dark, intractable tar.
Root Cause: Polymerization and Degradation Side Reactions This issue is more common in strongly acidic syntheses like the Doebner-von Miller or Skraup reactions but can occur in the Pfitzinger reaction if excessive heat is applied for prolonged periods.[10] The amino group on the ketone or product can be susceptible to oxidation, and other side reactions can lead to high-molecular-weight, tarry substances.
-
Solution 1: Strict Temperature Control: Avoid overheating the reaction. Use an oil bath with a temperature controller to maintain a consistent reflux temperature. Do not leave the reaction heating unnecessarily long after completion has been confirmed by TLC.
-
Solution 2: Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions involving the amino group, which can contribute to color formation and tarring.
Problem 3: My final product is contaminated with persistent impurities, as seen on TLC/NMR.
Root Cause: Incomplete Reaction or Formation of Side Products Unreacted isatin or 1-(4-aminophenyl)ethan-1-one may remain. Additionally, self-condensation of the ketone can occur, or an intermediate may fail to cyclize properly, leading to related impurities.
-
Solution 1: Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. A suitable mobile phase might be 10% Methanol in Dichloromethane. The disappearance of the starting materials indicates the reaction's endpoint. This prevents premature work-up or excessive heating.
-
Solution 2: Optimized Work-up: After precipitation, wash the crude product thoroughly. A wash with water will remove inorganic salts. A subsequent wash with a non-polar solvent like diethyl ether or hexanes can remove less polar organic impurities.
-
Solution 3: Recrystallization: If impurities persist, attempt recrystallization from a suitable solvent. Given the product's structure, DMF, acetic acid, or a large volume of hot ethanol are good starting points to investigate.
Visualized Reaction and Troubleshooting Workflow
To aid in your experimental design and troubleshooting, we have prepared diagrams illustrating the core reaction mechanism and a logical workflow for addressing low-yield issues.
Caption: Pfitzinger reaction mechanism for the synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
Optimized Protocol and Data
The following protocol is a synthesized methodology based on established Pfitzinger reaction procedures for analogous compounds.[3][4][11]
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Base | Potassium Hydroxide (KOH) | Strong base required for isatin ring-opening and enolate formation.[2][3] |
| Base Concentration | 33% (w/v) in Water | High concentration drives the reaction to completion.[3] |
| Solvent | Water or Ethanol | Water is effective for the KOH solution; ethanol can improve substrate solubility.[3][4] |
| Reactant Ratio | 1.0 eq. Isatin : 1.1 eq. Ketone | A slight excess of the ketone ensures full conversion of the isatin. |
| Temperature | 85 - 100 °C (Reflux) | Provides sufficient energy to overcome activation barriers. |
| Reaction Time | 8 - 12 hours | Typical duration to ensure completion; should be monitored by TLC. |
| Work-up pH | ~5-6 (Isoelectric Point) | Critical for maximizing the precipitation and isolation of the amphoteric product.[3] |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve isatin (1.0 eq.) in a 33% aqueous solution of potassium hydroxide.
-
Addition of Reactants: To this solution, add 1-(4-aminophenyl)ethan-1-one (1.1 eq.). If using ethanol as a co-solvent, the ketone can be dissolved in it first.
-
Reaction: Heat the mixture to reflux (approx. 85-100°C) with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., 10% MeOH in DCM) until the isatin spot has been consumed (typically 8-12 hours).
-
Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the dark reaction mixture with a significant volume of deionized water (approx. 10x the initial reaction volume).
-
Filtration (Optional): If there are any insoluble impurities or tar, filter the diluted solution to clarify it.
-
Precipitation: Transfer the filtrate to a beaker with vigorous stirring. Slowly and carefully add 3M hydrochloric acid (HCl) dropwise to adjust the pH to approximately 5-6. A precipitate should form as the solution approaches the isoelectric point of the product.
-
Isolation: Allow the suspension to stir for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid sequentially with cold deionized water and then with a small amount of diethyl ether or cold ethanol to remove residual impurities. Dry the product under vacuum to obtain the final this compound.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. iipseries.org [iipseries.org]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
Technical Support Center: Purification of 2-(4-Aminophenyl)quinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for the purification of 2-(4-Aminophenyl)quinoline-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during the purification of this challenging zwitterionic molecule. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you navigate these complexities.
Understanding the Challenge: The Amphoteric Nature of this compound
The primary difficulty in purifying this compound lies in its amphoteric, zwitterionic character. The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). At its isoelectric point (pI), the molecule carries both a positive and a negative charge, leading to strong intermolecular interactions and often resulting in poor solubility in many common organic solvents. This dual functionality dictates the purification strategy, as the compound's charge state can be manipulated by adjusting the pH.
Below is a logical workflow to approach the purification of this compound, taking into account its unique chemical properties.
Caption: A decision-making workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound.
Q1: My crude product is an intractable solid with very low solubility in common recrystallization solvents. How can I purify it?
A1: This is a common issue due to the zwitterionic nature of the molecule, which can lead to strong crystal lattice energy.
Root Cause Analysis:
-
Zwitterion Formation: At neutral pH, the molecule exists as an internal salt, which is often highly crystalline and poorly soluble in organic solvents.
-
High Polarity: The presence of both a carboxylic acid and an amino group makes the molecule highly polar.
Solutions:
-
Solvent Selection for Recrystallization:
-
High Polarity Solvents: Attempt recrystallization from highly polar, high-boiling point solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). The product is often soluble in these solvents when heated.
-
Two-Solvent System: A two-solvent recrystallization can be effective. Dissolve the crude product in a minimal amount of a good solvent (e.g., hot DMF or DMSO) and then slowly add a poor solvent (e.g., water or ethanol) until the solution becomes turbid. Allow the solution to cool slowly to promote crystal formation.
-
-
pH-Adjusted Recrystallization:
-
Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH) to form the soluble sodium carboxylate salt.
-
Treat with activated charcoal to remove colored impurities, if necessary.
-
Hot filter the solution to remove any insoluble material.
-
Slowly acidify the filtrate with a dilute acid (e.g., 1M HCl or acetic acid) to its isoelectric point (pI). The pI for this molecule is predicted to be in the weakly acidic to neutral range. The pure zwitterionic compound should precipitate out.
-
Collect the precipitate by filtration, wash with water, and then with a low-boiling point organic solvent like acetone or diethyl ether to aid in drying.
-
Q2: I'm trying to use silica gel column chromatography, but my compound is either sticking to the column or streaking badly.
A2: Standard silica gel chromatography is often challenging for this type of amphoteric compound.
Root Cause Analysis:
-
Strong Interactions with Silica: The acidic silanol groups on the silica surface can strongly interact with the basic amino group of your compound, leading to irreversible adsorption or significant tailing. Conversely, the carboxylic acid can interact with basic impurities on the silica.
Solutions:
-
Modified Mobile Phase for Silica Gel Chromatography:
-
Acidic Modifier: Add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase (e.g., a gradient of methanol in dichloromethane). This will protonate the amino group, forming an ammonium salt which may have less interaction with the silica, but the carboxylic acid will be protonated and less polar. This can sometimes improve elution, but tailing may still occur.
-
Basic Modifier: Adding a small amount of a volatile base like triethylamine or ammonia (0.1-1%) to the mobile phase can neutralize the acidic silanol groups on the silica and keep your compound's amino group in its neutral, less polar form. However, the carboxylic acid will be deprotonated, which could increase its polarity and retention.
-
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography (C18): This is often a more suitable technique. The retention is based on hydrophobicity. You can use a mobile phase of acetonitrile/water or methanol/water with a pH modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to control the ionization state of your compound and achieve good separation.
-
Mixed-Mode Chromatography: This is an advanced technique that utilizes a stationary phase with both reverse-phase and ion-exchange characteristics. This allows for the simultaneous separation of compounds based on both their hydrophobicity and charge, which is ideal for zwitterionic molecules. A mixed-mode column with both C18 and cation-exchange functionalities can be very effective.[1][2]
-
Q3: My final product shows persistent impurities from the synthesis. What are these likely to be and how can I remove them?
A3: The impurities will depend on the synthetic route used (Doebner or Pfitzinger reaction).
Likely Impurities from Doebner Reaction (from aniline, 4-aminobenzaldehyde, and pyruvic acid):
-
Unreacted Starting Materials: Aniline, 4-aminobenzaldehyde, and pyruvic acid.
-
Side-Products: The Doebner reaction can sometimes lead to the formation of pyrrolidine derivatives if cyclization occurs at the amino group instead of the benzene ring.[1]
Likely Impurities from Pfitzinger Reaction (from isatin and 4-aminoacetophenone):
-
Unreacted Starting Materials: Isatin and 4-aminoacetophenone.
-
Side-Products: Incomplete cyclization or dehydration can lead to the persistence of reaction intermediates. Under harsh basic conditions, side reactions of the starting materials can also occur.[3]
Purification Strategies for Impurity Removal:
-
Acid-Base Extraction: This is a powerful technique to separate your amphoteric product from neutral or solely acidic/basic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your product and any basic impurities will move to the aqueous layer.
-
Separate the layers. The organic layer contains neutral impurities.
-
Basify the aqueous layer with a dilute base (e.g., 1M NaOH) to precipitate your product at its isoelectric point.
-
Filter to collect the purified product.
-
The remaining aqueous solution will contain any highly acidic or basic impurities that are soluble at that pH.
-
-
Preparative HPLC: For very challenging separations or to achieve very high purity, preparative reverse-phase HPLC is the method of choice.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aminophenyl group. It is a solid at room temperature and should be kept in a tightly sealed container.
Q2: What is a good solvent for preparing a stock solution for biological assays?
A2: Due to its poor solubility in many common solvents, DMSO is the recommended solvent for preparing stock solutions. Gentle warming may be required to fully dissolve the compound.
Q3: How can I monitor the progress of my purification by Thin Layer Chromatography (TLC)?
A3:
-
Stationary Phase: Use standard silica gel plates.
-
Mobile Phase: A mixture of a moderately polar solvent and a polar solvent is a good starting point. For example, a mixture of ethyl acetate and methanol (e.g., 9:1 or 8:2) with a small amount of acetic acid (e.g., 0.5%) can provide good separation. The acid helps to reduce tailing.
-
Visualization: The compound is UV active due to the quinoline and phenyl rings, so it can be visualized under a UV lamp (254 nm). You can also use a potassium permanganate stain, which will react with the oxidizable amino group.
Q4: What are the typical physicochemical properties of this compound?
| Property | Value/Description |
| Appearance | Expected to be a solid, likely off-white to yellow or brown powder. |
| Solubility | Poorly soluble in water and common non-polar organic solvents. Soluble in strong acids and bases, and in polar aprotic solvents like DMSO and DMF. |
| Predicted pKa | The carboxylic acid pKa is estimated to be around 4-5, while the anilinic amino group pKa is estimated to be around 4-5. The quinoline nitrogen pKa is estimated to be around 5-6. |
| Predicted Isoelectric Point (pI) | The pI is likely to be in the range of 4.5 to 5.5. This is the pH at which the molecule will have minimum solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral, and some acidic or basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel, beakers, flasks
-
pH paper or pH meter
Procedure:
-
Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate. Use a sufficient volume to fully dissolve the material.
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with 1 M HCl (3 x volume of organic phase). The product will move into the aqueous acidic phase as the hydrochloride salt.
-
Combine the aqueous extracts and wash with ethyl acetate (2 x volume of organic phase) to remove any remaining neutral impurities.
-
Slowly add 1 M NaOH to the aqueous solution with stirring until the pH reaches the isoelectric point (start by targeting a pH of ~5 and adjust for maximum precipitation). The purified product will precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the solid with deionized water to remove any salts.
-
Wash the solid with a small amount of cold ethanol or acetone to help remove residual water.
-
Dry the purified solid under vacuum.
Protocol 2: Recrystallization from a Polar Aprotic Solvent
This protocol is suitable for material that has a relatively high initial purity.
Materials:
-
Crude this compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deionized water or Ethanol
-
Heating mantle and magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Place the crude solid in a flask with a stir bar.
-
Add a minimal amount of DMF or DMSO and heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution through a pad of celite to remove the charcoal.
-
Slowly add deionized water or ethanol dropwise to the hot solution until it becomes slightly cloudy.
-
If the solution becomes too cloudy, add a few drops of the hot solvent (DMF or DMSO) until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol or water.
-
Dry the crystals under vacuum.
References
Technical Support Center: Synthesis of 2-Arylquinoline-4-carboxylic Acids
Welcome to the Technical Support Center for the synthesis of 2-arylquinoline-4-carboxylic acids. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your synthetic work. This guide provides in-depth technical insights, explaining the causality behind experimental choices to help you navigate the complexities of quinoline synthesis.
Section 1: The Pfitzinger Reaction
The Pfitzinger reaction is a cornerstone for synthesizing substituted quinoline-4-carboxylic acids, involving the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2]
Frequently Asked Questions (FAQs): Pfitzinger Reaction
Q1: My Pfitzinger reaction is yielding a complex mixture of byproducts. What are the common culprits?
A1: The formation of byproducts in the Pfitzinger reaction can often be attributed to several factors:
-
Self-condensation of the carbonyl compound: Under strongly basic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation reactions, such as an aldol condensation.
-
Cannizzaro reaction: If an aldehyde lacking α-hydrogens is used, it can undergo disproportionation in the presence of a strong base.
-
Decarboxylation of the final product: The quinoline-4-carboxylic acid product can decarboxylate under harsh reaction conditions, leading to the formation of the corresponding quinoline.[3]
-
Incomplete cyclization or dehydration: Intermediates along the reaction pathway may persist if the cyclization or final dehydration steps are incomplete, leading to a mixture of compounds.[3]
Q2: I'm observing a significant amount of tar-like material in my reaction flask. What causes this and how can it be minimized?
A2: Tar formation is a frequent issue, often arising from the polymerization of reaction intermediates under the strongly alkaline conditions. To mitigate this, consider the following:
-
Incremental addition of reactants: A modified procedure where isatin is first treated with the alkali to open the ring before the carbonyl compound is added can lead to cleaner reactions and higher yields.[4]
-
Temperature control: Maintaining a consistent and optimal reaction temperature is crucial. Excessive heat can accelerate polymerization and other side reactions.
-
Solvent choice: A common and effective solvent system is a mixture of ethanol and water.[3] Ethanol aids in dissolving the organic reactants, while water is necessary for the initial base-catalyzed hydrolysis of isatin.[3]
Q3: How critical is the choice and concentration of the base in the Pfitzinger reaction?
A3: The choice and concentration of the base are paramount. Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are typically used.[3] The concentration must be sufficient to facilitate the hydrolysis of isatin and catalyze the subsequent condensation steps.[3] While KOH is widely used, exploring other bases like potassium tert-butoxide should be done with caution as they might encourage alternative side reactions.[3]
Troubleshooting Guide: Pfitzinger Reaction
| Problem | Probable Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction; competing side reactions. | Optimize reaction time and temperature. Ensure the base concentration is adequate for the complete hydrolysis of isatin.[3] Consider a stepwise addition of reactants, allowing the isatin to first react with the base before adding the carbonyl compound.[4] |
| Formation of Tar and Polymeric Byproducts | Polymerization of carbonyl compound or intermediates. | Control the reaction temperature carefully. Use a two-phase solvent system or slow, controlled addition of the carbonyl compound to minimize its self-condensation. |
| Presence of Decarboxylated Product | Harsh reaction conditions (high temperature, prolonged reaction time). | Reduce the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. |
| Isolation of Reaction Intermediates | Incomplete cyclization or dehydration. | Ensure sufficient heating and reaction time for the final steps of the reaction to proceed to completion. The use of a stronger base or a higher boiling point solvent might be necessary in some cases. |
Visualizing the Pfitzinger Reaction and a Key Side Reaction
The following diagrams illustrate the main Pfitzinger reaction mechanism and a common side reaction, the self-condensation of a ketone.
Caption: The reaction mechanism of the Pfitzinger synthesis.
Caption: Aldol condensation: a common side reaction.
Section 2: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds.[5] This reaction is catalyzed by either Brønsted or Lewis acids.[5]
Frequently Asked Questions (FAQs): Doebner-von Miller Reaction
Q1: My Doebner-von Miller reaction is producing a large amount of resinous material and the yield is low. What are the primary causes?
A1: This is a very common issue in the Doebner-von Miller synthesis. The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6] To address this, you can:
-
Control the addition of reagents: Slowly add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline. This helps to manage the exothermic nature of the reaction and minimizes polymerization.[6]
-
Utilize a two-phase solvent system: This can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[7]
Q2: I've isolated a product, but it's not the expected quinoline derivative. What could have happened?
A2: The formation of unexpected isomers or byproducts can occur under specific conditions or with certain substrates.
-
Reversal of regioselectivity: While the reaction typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyl compounds, a reversal of this regioselectivity has been observed, leading to 4-substituted quinolines.[6]
-
Side reactions of intermediates: The reaction proceeds through various intermediates, which can undergo side reactions. For instance, the reduction of an intermediate imine has been reported as a possible side reaction.[6]
-
Substrate-specific byproducts: The electronic nature of the aniline can influence the reaction pathway. Electron-rich anilines, for example, may lead to unexpected cyclization products.[6] A thorough characterization using techniques like NMR and mass spectrometry is crucial to identify the unexpected product.[6]
Q3: The reaction is extremely vigorous and difficult to control. How can I moderate it?
A3: The exothermic nature of this reaction, similar to the related Skraup synthesis, can be challenging. To control it:
-
Use a moderating agent: The addition of ferrous sulfate (FeSO₄) or boric acid can help to make the reaction less violent.[8][9] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[8][10]
-
Control the addition of acid: Add concentrated acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[8]
Troubleshooting Guide: Doebner-von Miller Reaction
| Problem | Probable Cause | Recommended Solution |
| Excessive Tar/Polymer Formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6] | Slowly add the α,β-unsaturated carbonyl compound to the heated acidic aniline solution.[6] Consider a two-phase solvent system to reduce polymerization in the aqueous acid phase.[7] |
| Formation of Unexpected Isomers | Reversal of regioselectivity or side reactions of intermediates.[6] | Carefully control reaction conditions (acid catalyst, temperature). Thoroughly characterize all products to understand the reaction pathway. |
| Violent, Uncontrollable Reaction | Highly exothermic nature of the reaction.[8] | Add a moderator like ferrous sulfate (FeSO₄).[8][9] Ensure slow, careful addition of acid with efficient cooling and stirring.[8] |
| Low Yield with Electron-Deficient Anilines | Reduced nucleophilicity of the aniline. | Consider a modified "Doebner hydrogen-transfer reaction" which has been shown to be effective for anilines with electron-withdrawing groups.[11] |
Visualizing the Doebner-von Miller Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in the Doebner-von Miller synthesis.
Caption: Troubleshooting workflow for the Doebner-von Miller reaction.
Section 3: The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines.[12]
Frequently Asked Questions (FAQs): Conrad-Limpach Synthesis
Q1: My Conrad-Limpach synthesis is giving me a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline isomers. Why is this happening?
A1: The formation of these two isomers is a well-known phenomenon and is highly dependent on the reaction temperature.
-
Lower temperatures (around 140 °C): The aniline attacks the ester group of the β-ketoester, leading to a β-keto acid anilide. This intermediate then cyclizes to form the 2-hydroxyquinoline, a pathway known as the Knorr quinoline synthesis.[12]
-
Higher temperatures (around 250 °C): The aniline attacks the keto group of the β-ketoester, forming a Schiff base that cyclizes to the desired 4-hydroxyquinoline.[12]
Q2: The yields of my cyclization step are very low. How can I improve this?
A2: The cyclization step is often the rate-determining step and requires high temperatures.
-
Solvent choice: Performing the cyclization in a high-boiling, inert solvent like mineral oil can significantly improve yields compared to running the reaction neat.[12]
-
Temperature control: Ensure the reaction reaches the required temperature for the electrocyclic ring closing to occur efficiently (typically ~250 °C).[12]
Troubleshooting Guide: Conrad-Limpach Synthesis
| Problem | Probable Cause | Recommended Solution |
| Formation of 2-Hydroxyquinoline Isomer | Reaction temperature is too low, favoring the Knorr pathway.[12] | Increase the reaction temperature for the cyclization step to ~250 °C to favor the formation of the 4-hydroxyquinoline.[12] |
| Low Yield of Cyclized Product | Inefficient ring closure. | Use a high-boiling inert solvent like mineral oil for the cyclization step.[12] Ensure the reaction temperature is sufficiently high and maintained for an adequate duration. |
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Doebner-von Miller Quinoline Synthesis
Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges, optimize your reaction yields, and effectively purify your target quinoline derivatives.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
The Doebner-von Miller reaction, while versatile for synthesizing quinolines, is notorious for its potential for low yields and the formation of challenging byproducts.[1] This section directly addresses the most common issues encountered in the laboratory.
Problem 1: My reaction is producing a large amount of intractable tar, and the yield of my desired quinoline is very low.
This is the most frequently encountered problem in the Doebner-von Miller synthesis.[2][3][4]
-
Root Cause Analysis: The primary culprit behind tar formation is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[2][3] Under the strongly acidic and often high-temperature conditions required for the reaction, these carbonyl compounds readily self-condense, leading to high-molecular-weight polymeric materials.[2][5]
-
Strategic Solutions:
-
Control Reactant Concentration with Slow Addition: A straightforward and effective method to mitigate polymerization is to add the α,β-unsaturated carbonyl compound dropwise to the heated, acidic solution of the aniline.[2][3][4] This technique maintains a low instantaneous concentration of the carbonyl compound, favoring the desired reaction with the aniline over self-polymerization.
-
Implement a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (like toluene) while the aniline is in an aqueous acidic phase can dramatically reduce polymerization and improve yields.[2][6][7] The reaction occurs at the interface, limiting the carbonyl compound's exposure to the bulk acidic medium.
-
Optimize Reaction Temperature: While heat is necessary to drive the reaction, excessive temperatures can accelerate tar formation.[3][8] It is crucial to find the lowest effective temperature that allows for a reasonable reaction rate. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is essential to avoid prolonged heating, which can lead to product degradation.[3][5]
-
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reactant Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride mixture over 1-2 hours.[2]
-
Reaction Monitoring: After the addition is complete, continue refluxing for an additional 4-6 hours. Monitor the disappearance of the starting material and the formation of the product by TLC.[2]
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution to a basic pH.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Problem 2: The reaction is not proceeding to completion, or the yield is still low despite addressing tar formation.
If polymerization is under control and yields are still suboptimal, other factors related to reactants and conditions may be at play.
-
Root Cause Analysis: The purity of starting materials, the choice and concentration of the acid catalyst, and the electronic nature of the aniline substrate are all critical parameters.
-
Strategic Solutions:
-
Assess Reagent Quality:
-
Aniline: Ensure the aniline is pure and free of oxidation byproducts. Distillation of the aniline before use is highly recommended.[3]
-
α,β-Unsaturated Carbonyl: These compounds, particularly aldehydes, are prone to polymerization upon storage.[3] Use freshly distilled or high-purity commercial reagents. For some applications, generating the α,β-unsaturated carbonyl in situ from an aldol condensation (the Beyer method) can be an effective strategy.[9]
-
-
Catalyst Selection and Optimization: Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃) can catalyze the reaction.[3][9][10] The optimal catalyst and its concentration are substrate-dependent. A milder Lewis acid may be preferable in cases where strong Brønsted acids lead to excessive side reactions.[2]
Catalyst Type Examples Considerations Brønsted Acids HCl, H₂SO₄, p-TsOH, Perchloric Acid Commonly used, but can promote tar formation.[2][10] Lewis Acids SnCl₄, ZnCl₂, Sc(OTf)₃, Yb(OTf)₃ Can be milder and offer better selectivity in some cases.[2][10] Solid Acids Amberlite, Montmorillonite K10 May offer environmental benefits and easier work-up.[9] -
Consider the Impact of Aniline Substituents: The electronic properties of substituents on the aniline ring significantly influence reactivity.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) deactivate the ring, making the electrophilic cyclization step more difficult and often resulting in low yields.[2]
-
Electron-donating groups (e.g., -OCH₃, -CH₃) activate the ring, which can lead to a more vigorous reaction and potentially more side products if not properly controlled.
-
-
Problem 3: My final product is contaminated with dihydroquinoline impurities.
-
Root Cause Analysis: The final step in the Doebner-von Miller mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[11] If the oxidizing agent is insufficient or inefficient, or if the reaction conditions do not favor complete oxidation, these partially hydrogenated byproducts will contaminate the final product.[2]
-
Strategic Solutions:
-
Ensure an Effective Oxidant is Present: In many variations of this reaction, an oxidizing agent is explicitly added. Common choices include nitrobenzene or arsenic acid.[11] In other cases, aerial oxidation may be sufficient, but this can be slow and inefficient.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are detected in your isolated product, a separate oxidation step can be performed using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[2]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Doebner-von Miller synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Doebner-von Miller reaction?
A1: The precise mechanism has been a subject of debate, but modern studies involving isotope labeling suggest a complex fragmentation-recombination pathway.[9][10][12] The key steps are:
-
Conjugate Addition: The aniline performs a nucleophilic conjugate addition to the α,β-unsaturated carbonyl compound.[9]
-
Fragmentation: The resulting intermediate fragments into an imine and a saturated ketone.[9]
-
Recombination: These fragments then recombine to form a new conjugated imine.[9]
-
Second Conjugate Addition: A second molecule of aniline adds to this new imine.
-
Cyclization and Elimination: An intramolecular electrophilic aromatic substitution occurs, followed by the elimination of an aniline molecule.[9]
-
Oxidation: The resulting dihydroquinoline is oxidized to the final aromatic quinoline product.
Caption: Key mechanistic steps of the Doebner-von Miller reaction.
Q2: Can I use α,β-unsaturated ketones instead of aldehydes?
A2: Yes, α,β-unsaturated ketones can be used. However, reactions with aldehydes are often more successful.[2] Ketones, especially those that are sterically hindered, may lead to lower yields or the formation of complex product mixtures due to steric hindrance disfavoring the desired cyclization pathway.[2]
Q3: How can I effectively purify my quinoline product from the tarry byproducts?
A3: Purification can be challenging. For volatile quinoline derivatives, steam distillation is a classic and highly effective method to separate the product from non-volatile tars.[2][3][13] The distillate, containing the quinoline and water, can then be subjected to standard liquid-liquid extraction.[3][5] For less volatile products, column chromatography on silica gel or alumina is the standard approach. It is often beneficial to first pass the crude material through a short plug of silica to remove the majority of the tar before attempting fine purification on a column.[2]
Q4: Are there any specific safety precautions for this reaction?
A4: Yes. The Doebner-von Miller reaction often involves strong acids, high temperatures, and potentially toxic reagents.
-
The reaction can be highly exothermic and vigorous, especially on a larger scale.[5] Proper cooling and controlled addition of reagents are crucial.
-
Always perform the reaction in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
-
Be cautious during the work-up, especially when neutralizing strong acids, as this is also an exothermic process.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Doebner-Miller_reaction [chemeurope.com]
- 13. benchchem.com [benchchem.com]
Optimizing reaction conditions for quinoline-4-carboxylic acid synthesis
Welcome to the Technical Support Center for the synthesis of quinoline derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered when synthesizing quinoline-4-carboxylic acid. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve current issues but also proactively optimize future syntheses.
Quinoline-4-carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The Doebner and Pfitzinger reactions are the primary workhorses for their synthesis, but like any powerful chemical transformation, they present unique challenges, from low yields to problematic side reactions.[2] This guide is structured to address these issues head-on in a clear, question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the selection and strategy for synthesizing quinoline-4-carboxylic acids.
Q1: What are the primary synthetic routes for quinoline-4-carboxylic acid, and how do they differ?
The two most common and effective routes are the Doebner Reaction and the Pfitzinger Reaction .[2]
-
Doebner Reaction: This is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[3][4] Its major advantage is its modularity; by varying any of the three components, a wide diversity of substituted quinolines can be accessed. This makes it highly valuable for creating compound libraries for screening.[4]
-
Pfitzinger Reaction: This method involves the condensation of isatin (or a derivative) with a carbonyl compound that has an α-methylene group, conducted in the presence of a strong base.[5][6] It is a powerful method for creating 2,3-disubstituted quinoline-4-carboxylic acids. The reaction's success hinges on the base-catalyzed ring-opening of the isatin to form an isatinate intermediate, which then condenses with the carbonyl compound.[1][5]
Q2: How do I choose the best synthetic route for my specific target molecule?
The choice depends primarily on the desired substitution pattern and the availability of starting materials.
-
Choose the Doebner reaction if: Your target has various substituents on the benzene ring (derived from the aniline) and at the 2-position (derived from the aldehyde). It is the most direct route for many 2-arylquinoline-4-carboxylic acids.
-
Choose the Pfitzinger reaction if: Your synthesis starts from an isatin scaffold or if you require specific substituents at the 2- and 3-positions. The reaction is particularly effective when using enolizable ketones.[7] However, be aware that isatins with functional groups unstable under strong basic conditions are not suitable for the classic Pfitzinger reaction.[8]
Q3: What are the main benefits of modern, "green" approaches to quinoline synthesis?
Modern methodologies focus on improving efficiency and environmental sustainability.[9] Key advantages include:
-
Reduced Reaction Times: Techniques like microwave irradiation can dramatically shorten reaction times from many hours to just minutes.[10]
-
Higher Yields: Optimized catalysts and conditions often lead to better conversion rates and fewer side products.[11]
-
Environmentally Benign Solvents: Many new protocols utilize water, ethanol, or dual solvent systems like water/ethylene glycol, reducing reliance on hazardous organic solvents.[10][11]
-
Catalyst Efficiency: The development of novel, recyclable catalysts aligns with green chemistry principles by minimizing waste.[9][12]
Troubleshooting Guide: From Low Yields to Purification Headaches
This section tackles specific experimental failures with detailed explanations and actionable solutions.
Issue 1: My Doebner reaction yield is consistently low.
Symptoms: TLC or LC-MS analysis shows a large amount of unreacted aniline and/or aldehyde, with minimal product formation.
Potential Causes & Solutions:
-
Inefficient Catalysis: The classic Doebner reaction can be sluggish. Anilines bearing electron-withdrawing groups are notoriously less reactive.[8][13]
-
Solution: Switch to a more effective catalyst. While traditional methods use Brønsted or Lewis acids, modern protocols have shown excellent results with catalysts like p-toluenesulfonic acid (p-TSA) or trimethylchlorosilane (TMSCl).[11][14] For particularly challenging electron-deficient anilines, BF₃·THF in acetonitrile has been proven to significantly improve yields.[8][11]
-
-
Suboptimal Solvent Choice: The solvent can dramatically impact reaction efficiency.
-
Solution: While ethanol is common, screening has shown that acetonitrile (MeCN) can provide superior yields in certain catalyzed systems (e.g., with BF₃·THF), partly due to easier workup and better solubility of intermediates.[8] For green applications, a dual solvent system of water and ethylene glycol with p-TSA is highly effective.[11]
-
-
Polymerization of Reactants: Aldehyd self-condensation or polymerization is a common side reaction, especially under harsh acidic conditions, which consumes starting material.[15][16]
-
Solution: Instead of combining all reactants at once, try a gradual or dropwise addition of the aldehyde to the heated mixture of the aniline, pyruvic acid, and catalyst. This keeps the instantaneous concentration of the aldehyde low, favoring the desired three-component reaction over polymerization.[17]
-
Issue 2: The reaction mixture has turned into an intractable tar (Doebner-von Miller variant).
Symptoms: The reaction produces a thick, dark, polymeric goo that is extremely difficult to process, making product isolation nearly impossible.
Potential Causes & Solutions:
-
Acid-Catalyzed Polymerization: This is the most common failure mode in the Doebner-von Miller synthesis, which uses α,β-unsaturated carbonyl compounds. Strong acids aggressively catalyze the self-polymerization of these substrates.[17]
-
Solution 1 (Biphasic System): This is a highly effective strategy. By using a two-phase solvent system, such as toluene and aqueous hydrochloric acid, the α,β-unsaturated carbonyl compound is sequestered in the organic phase. This drastically reduces its concentration in the acidic aqueous phase where the reaction occurs, minimizing polymerization and significantly boosting yields.[16][17]
-
Solution 2 (Optimize Conditions): Avoid excessively high temperatures and overly concentrated acid. Maintain the lowest temperature that allows the reaction to proceed and consider using milder Lewis acids (e.g., ZnCl₂) instead of strong Brønsted acids like H₂SO₄.[17][18]
-
Issue 3: My Pfitzinger reaction is failing or giving poor yields.
Symptoms: The reaction fails to proceed, with isatin being the main component recovered after workup.
Potential Causes & Solutions:
-
Incomplete Isatin Ring-Opening: The critical first step is the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[1][5] If the base is not strong enough or the reaction time is too short, this equilibrium will not favor the open-ring form, and the subsequent condensation cannot occur.
-
Solution: Use a highly concentrated solution of a strong base. A 33% (w/v) solution of potassium hydroxide (KOH) in ethanol is a field-proven system.[1] After adding the isatin to the base, stir at room temperature for at least 30-45 minutes to ensure complete formation of the potassium isatinate before adding the carbonyl component.[1]
-
-
Steric Hindrance: Bulky ketones can react slowly or not at all due to steric hindrance during the condensation and subsequent cyclization steps.
-
Solution: If possible, select a less sterically hindered carbonyl reactant. If the structure is fixed, you may need to increase the reaction time significantly (e.g., up to 24 hours) and ensure the mixture is maintained at a steady reflux.[7]
-
Issue 4: I'm struggling to purify the final quinoline-4-carboxylic acid product.
Symptoms: The crude solid is dark and contains impurities that co-crystallize with the product.
Potential Causes & Solutions:
-
Contamination with Neutral Byproducts: Tars and other non-acidic side products can become trapped in the precipitating product.
-
Solution (Acid-Base Extraction): This is the most robust purification method for this class of compounds. Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH) to form the soluble sodium salt. Wash this aqueous solution with an organic solvent like diethyl ether or ethyl acetate to remove any neutral, non-acidic impurities. Then, carefully re-acidify the aqueous layer with an acid like HCl or acetic acid until the pH is ~5-6.[7][19] The pure quinoline-4-carboxylic acid will precipitate out and can be collected by vacuum filtration.
-
-
Solvent Choice for Recrystallization: Using a suboptimal solvent can lead to poor recovery or inefficient purification.
-
Solution: Ethanol or a mixture of ethanol and water is typically an excellent choice for recrystallizing quinoline-4-carboxylic acids.[1] If the product is highly insoluble, consider a solvent like N,N-dimethylformamide (DMF), from which crystals can be precipitated by cooling or by adding an anti-solvent like water or acetone.[20]
-
Data Presentation: Comparison of Reaction Conditions
The table below summarizes typical conditions for various synthetic approaches to provide a quick reference for experimental design.
| Synthetic Method | Key Reactants | Catalyst | Solvent System | Temp. (°C) | Time (h) | Typical Yield | Reference(s) |
| Classic Doebner | Aniline, Aldehyde, Pyruvic Acid | None / Acid | Ethanol | Reflux | 24 | Low-Moderate | [8][11] |
| Modified "Green" Doebner | Aniline, Aldehyde, Pyruvic Acid | p-TSA | Water / Ethylene Glycol | 100 | 3 | Good-Excellent | [11] |
| Doebner (for EWG-Anilines) | Aniline (EWG), Aldehyde, Pyruvic Acid | BF₃·THF | Acetonitrile (MeCN) | 65 | 20-24 | Good | [8][13] |
| Classic Pfitzinger | Isatin, Carbonyl Compound | KOH (33% w/v) | Ethanol (95%) | Reflux | 12-24 | Good | [1][7] |
| TMSCl-Mediated Pfitzinger Variant | Isatin, 1,3-Dicarbonyl Compound | Trimethylchlorosilane (TMSCl) | Alcohol (for Esters) / Water (for Acids) | 60 | 12 | Good-Excellent | [14] |
Experimental Protocols & Visualizations
Here are detailed, step-by-step methodologies for key synthetic workflows, accompanied by diagrams to clarify the processes.
Protocol 1: Modified Green Doebner Synthesis of 2-Arylquinoline-4-carboxylic Acid
This protocol is adapted from an eco-friendly, one-pot multicomponent strategy.[11]
Steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aryl amine (1.0 mmol), aryl aldehyde (1.0 mmol), and pyruvic acid (1.2 mmol).
-
Add Solvent and Catalyst: Add the dual green solvent system of water (5 mL) and ethylene glycol (2 mL). Add p-toluenesulfonic acid (p-TSA) (15 mol%) as the catalyst.
-
Heating: Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual starting materials. If further purification is needed, recrystallize from an ethanol/water mixture.
Caption: Workflow for a Green Doebner Synthesis.
Protocol 2: Classic Pfitzinger Synthesis of a Substituted Quinoline-4-carboxylic Acid
This protocol follows the traditional and robust Pfitzinger condensation method.[1][7]
Steps:
-
Prepare Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in ~30 mL of 95% ethanol. Stir until dissolved. Caution: This is highly exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add isatin (5.0 g, 1.0 eq). Stir at room temperature for 30-45 minutes. The color will typically change as the potassium isatinate intermediate forms.[1]
-
Add Carbonyl Compound: Add a stoichiometric equivalent of the carbonyl compound (e.g., acetophenone, ~4.1 mL) dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.
-
Initial Work-up: Allow the reaction to cool. Distill off most of the ethanol under reduced pressure. Add water to the residue.
-
Purification (Acid-Base Extraction): Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any neutral impurities. Discard the ether layer.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with acetic acid or dilute HCl until the pH is ~5-6, causing the product to precipitate.
-
Isolation: Let the suspension stand in the ice bath for 30 minutes to maximize precipitation, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry.
Caption: Key steps of the Pfitzinger reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iipseries.org [iipseries.org]
- 4. benchchem.com [benchchem.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. jocpr.com [jocpr.com]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. benchchem.com [benchchem.com]
- 16. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 20. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Stability of "2-(4-Aminophenyl)quinoline-4-carboxylic acid" in different solvents
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-Aminophenyl)quinoline-4-carboxylic acid. Due to the limited availability of direct stability studies on this specific molecule, this resource is built upon established principles of chemical stability, data from structurally analogous compounds, and extensive experience in handling complex small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound is primarily influenced by its two key functional groups: the aromatic amine and the quinoline-4-carboxylic acid moiety. The main factors to consider are:
-
pH of the solvent system: The compound's solubility and the reactivity of its functional groups are highly pH-dependent. The carboxylic acid will be deprotonated at basic pH, while the amino group will be protonated at acidic pH.
-
Solvent Choice: The polarity and protic/aprotic nature of the solvent can affect stability. Protic solvents may participate in degradation reactions.
-
Exposure to Light: Aromatic amines are notoriously susceptible to photo-oxidation, which can lead to the formation of colored degradation products.
-
Presence of Oxidizing Agents: The amino group is readily oxidized. Dissolved oxygen in the solvent or other oxidizing contaminants can promote degradation.
-
Temperature: As with most chemical compounds, higher temperatures will accelerate the rate of degradation.
Q2: I'm observing a color change in my solution of this compound over time. What is happening?
A color change, typically to a yellow, brown, or even black hue, is a strong indicator of the oxidative degradation of the aromatic amine group. This process can be initiated by light, air (oxygen), or trace metal impurities. The initial oxidation can lead to the formation of nitroso and nitro compounds, which can then undergo further reactions to form colored polymeric materials.
Q3: What is the expected solubility of this compound in common laboratory solvents?
Due to its zwitterionic potential (having both an acidic carboxylic acid group and a basic amino group), the solubility of this compound is expected to be highly dependent on pH.
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous (Neutral pH) | Low | The molecule is likely to exist as a zwitterion with limited water solubility. |
| Aqueous (Acidic, pH < 4) | Moderate to High | The amino group will be protonated, forming a more soluble salt. |
| Aqueous (Basic, pH > 8) | Moderate to High | The carboxylic acid will be deprotonated, forming a more soluble salt. |
| Polar Aprotic (e.g., DMSO, DMF) | High | These solvents are generally effective at dissolving polar organic molecules. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate | Solubility will depend on the specific solvent and temperature. |
| Non-Polar (e.g., Hexane, Toluene) | Low | The polar nature of the molecule makes it unlikely to dissolve in non-polar solvents. |
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation of the compound from solution. | 1. Change in pH (e.g., absorption of atmospheric CO2 in a basic solution).2. Solvent evaporation.3. Temperature fluctuation. | 1. Buffer the solution to maintain a stable pH.2. Use sealed vials.3. Store solutions at a constant temperature. |
| Appearance of new peaks in HPLC or LC-MS analysis. | 1. Degradation of the compound.2. Contamination. | 1. Perform a forced degradation study (see protocol below) to identify potential degradation products.2. Prepare fresh solutions and re-analyze. |
| Inconsistent results in biological assays. | 1. Degradation of the active compound leading to lower potency.2. Formation of degradation products with interfering activity. | 1. Prepare fresh stock solutions before each experiment.2. Monitor the purity of the stock solution regularly by HPLC. |
Experimental Protocols
Protocol 1: Basic Stability Assessment via HPLC
This protocol outlines a fundamental approach to assess the stability of this compound in a chosen solvent.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, Methanol, Acetonitrile, Water)
-
Buffers (pH 4, 7, 9)
-
HPLC system with a UV detector
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the test solvents (e.g., buffered solutions, organic solvents) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Prepare separate solutions for each condition to be tested.
-
Initial Analysis (T=0): Immediately after preparation, inject a sample of each working solution into the HPLC system to obtain the initial purity profile and peak area.
-
Incubation: Store the working solutions under different conditions:
-
Room temperature, exposed to light
-
Room temperature, protected from light (e.g., wrapped in aluminum foil)
-
4°C, protected from light
-
40°C, protected from light
-
-
Time-Point Analysis: Analyze the samples at regular intervals (e.g., 1, 3, 7, and 14 days).
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A decrease in the peak area indicates degradation. Look for the appearance of new peaks, which represent degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Stress Conditions:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Incubate the compound in 3% H2O2 at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines.
Procedure:
-
Prepare solutions of the compound under each of the stress conditions.
-
Monitor the degradation over time using a suitable analytical method (e.g., LC-MS) to identify the mass of the degradation products.
-
Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
Visualizing Stability Concepts
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target molecule.
Technical Support Center: Scale-Up Synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic acid
Welcome to our dedicated technical guide for navigating the complexities of synthesizing 2-(4-aminophenyl)quinoline-4-carboxylic acid. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common pitfalls with scientifically grounded, field-proven solutions.
The synthesis of substituted quinoline-4-carboxylic acids, while well-established in literature, presents significant challenges during scale-up. Issues such as aggressive reaction conditions, byproduct formation, and difficult purifications are common. This guide provides a structured approach to troubleshooting these problems, focusing on the robust and widely used Doebner reaction pathway.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.
Q1: What are the most viable synthetic routes for this compound at scale?
A: The two most prominent methods are the Doebner Reaction and the Pfitzinger Reaction .
-
Doebner Reaction: This is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] For the target molecule, a highly effective strategy involves reacting aniline, 4-nitrobenzaldehyde, and pyruvic acid to form the nitro-intermediate, 2-(4-nitrophenyl)quinoline-4-carboxylic acid, which is then reduced. This two-step approach avoids side reactions associated with the free amine of 4-aminobenzaldehyde and is generally more reliable for scale-up.
-
Pfitzinger Reaction: This route involves the condensation of isatin with a carbonyl compound, in this case, 1-(4-aminophenyl)ethan-1-one, in the presence of a base.[3][4] While effective, the synthesis of the substituted acetophenone starting material can add steps and cost to the overall process. For this reason, the Doebner route is often preferred due to the commercial availability and lower cost of its starting materials.
Q2: Why is tar and polymer formation such a common issue in the Doebner reaction, and how is it exacerbated at scale?
A: Tar formation is a classic problem in Doebner and related quinoline syntheses (like the Skraup reaction) and stems directly from the harsh, acidic conditions required for the reaction.[5][6] The primary cause is the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compounds, which are formed in situ or used as reactants.[7] At scale, inefficient heat dissipation can create localized hotspots, dramatically accelerating these polymerization side reactions and leading to a rapid decrease in yield and the formation of intractable tars that make product isolation exceedingly difficult.[8]
Q3: What are the primary safety considerations when scaling up this synthesis?
A: The Doebner reaction is often highly exothermic, particularly during the initial addition and heating phases.[8] At a large scale, this exotherm can lead to a runaway reaction if not properly controlled. Key safety measures include:
-
Controlled Addition: Using addition funnels or dosing pumps for the slow, subsurface addition of reagents like pyruvic acid or the aldehyde.
-
Robust Cooling: Ensuring the reactor is equipped with an adequate cooling system to manage the heat generated.
-
Pressure Management: The reaction generates water and other volatiles; the reactor must be properly vented.
-
Use of Strong Acids: Handling large volumes of concentrated acids like HCl or H₂SO₄ requires appropriate personal protective equipment (PPE) and engineered controls.
Part 2: Troubleshooting Guide for the Doebner Synthesis Route
This guide provides direct answers to specific problems you may encounter during your experiments.
Problem 1: Low Yields and Excessive Tar Formation
-
Symptoms: The reaction mixture becomes a dark, viscous, or even solid tar, making stirring difficult. The isolated yield of the desired product is significantly below expectations (<50%).
-
Underlying Cause & Mechanistic Insight: This is the most common failure mode. It is primarily caused by the acid-catalyzed polymerization of pyruvic acid and its condensation products.[7] High local concentrations of reactants and elevated temperatures accelerate this process. The reaction proceeds through a series of intermediates, and any deviation from the optimal pathway can lead these reactive intermediates to polymerize.[9]
-
Solutions:
-
Reverse Addition: Instead of adding the aldehyde and pyruvic acid to the aniline solution, consider adding the aniline solution slowly to a mixture of the aldehyde and pyruvic acid in the solvent. This keeps the concentration of the polymerizable species lower.
-
Temperature Control: Maintain a strict temperature profile. Do not exceed the recommended temperature, and ensure the initial exotherm is controlled with an ice bath or reactor cooling. A common mistake is heating the reaction too aggressively at the start.
-
Catalyst Optimization: While strong Brønsted acids are traditional, Lewis acids like zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄) can catalyze the cyclization more efficiently and under milder conditions, potentially reducing charring.[8][9]
-
Solvent Choice: While ethanol is common, exploring higher-boiling point solvents like Dowtherm A can sometimes provide better temperature control, though they can be difficult to remove.[4] Forcing the reaction in a solvent where the product is insoluble can also be beneficial, as it crystallizes out, protecting it from degradation.
-
Problem 2: Reaction Stalls or Fails to Reach Completion
-
Symptoms: TLC or HPLC analysis shows a significant amount of starting material remaining even after prolonged reaction times at the target temperature.
-
Underlying Cause & Mechanistic Insight: The rate-determining step in the Combes synthesis, which shares mechanistic features, is the electrophilic aromatic annulation.[10] If the aniline starting material has strong electron-withdrawing groups, its nucleophilicity is reduced, slowing the initial conjugate addition and subsequent cyclization.[8] The presence of water, either from reagents or generated during the reaction, can also inhibit acid catalysts and shift equilibria unfavorably.[8]
-
Solutions:
-
Anhydrous Conditions: Ensure all reagents and the solvent are dry. Use of anhydrous-grade solvents is recommended for scale-up.
-
Increase Catalyst Loading: A modest increase in the acid catalyst loading (e.g., from catalytic to 1.1 equivalents) can sometimes overcome the activation energy barrier, but this must be balanced against the risk of increased tar formation.
-
Extended Reaction Time: Some reactions simply require longer times to reach completion. Monitor every 4-6 hours until the starting material spot on the TLC plate has been consumed.
-
Re-evaluate the Nitro-Group Strategy: If you are using an aniline with electron-withdrawing groups and facing this issue, it reinforces the rationale for using a more reactive aniline (like aniline itself) and carrying the substituent (like a nitro group) on the benzaldehyde component.
-
Problem 3: Difficult Product Isolation and Purification
-
Symptoms: The crude product is an oily solid or is heavily contaminated with dark, insoluble impurities. Standard recrystallization fails to yield pure material.
-
Underlying Cause & Mechanistic Insight: The product contains both a basic quinoline nitrogen and an acidic carboxylic acid. This amphoteric nature can make its solubility behavior complex. Furthermore, it is often a high-melting, brick-like solid that traps impurities within its crystal lattice.
-
Solutions:
-
pH-Controlled Precipitation: This is the most powerful purification technique for this molecule. After the reaction is complete and cooled, dilute with water and perform a basification/acidification cycle.
-
Make the solution strongly basic (pH > 12) with NaOH to dissolve the carboxylic acid and deprotonate the quinoline nitrogen. Filter off any insoluble tar or polymeric material.
-
Treat the clarified, basic aqueous solution with activated charcoal to remove colored impurities.
-
Slowly re-acidify the filtrate with HCl or acetic acid. The product will precipitate out. The key is to find the isoelectric point where its solubility is minimal, often around pH 4-6.[11]
-
-
Trituration: Before recrystallization, wash/slurry the crude solid with a solvent that dissolves starting materials and some byproducts but not the product. Suitable solvents include hot acetone, ethyl acetate, or methanol.
-
Recrystallization from Polar, Aprotic Solvents: High-purity material can often be obtained by recrystallizing from solvents like DMF or DMSO, though removal of these high-boiling solvents can be challenging at scale.[12]
-
Part 3: Recommended Scale-Up Protocol & Data
This protocol details the robust, two-step synthesis of this compound via a nitro-intermediate. This method is designed to maximize yield and minimize purification challenges at scale.
Step 1: Synthesis of 2-(4-Nitrophenyl)quinoline-4-carboxylic acid
This step utilizes the Doebner reaction.
| Reagent | MW ( g/mol ) | Moles | Equiv. | Amount |
| Aniline | 93.13 | 1.00 | 1.0 | 93.1 g |
| 4-Nitrobenzaldehyde | 151.12 | 1.05 | 1.05 | 158.7 g |
| Pyruvic Acid | 88.06 | 1.10 | 1.1 | 96.9 g |
| Ethanol (200 proof) | - | - | - | 1.0 L |
| Conc. HCl (37%) | 36.46 | ~1.2 | 1.2 | ~100 mL |
Procedure:
-
Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and an addition funnel.
-
Charge Reactor: Charge the reactor with aniline and ethanol. Begin stirring to ensure a homogenous solution.
-
Cooling: Cool the reactor contents to 0-5 °C using the jacket.
-
Reagent Addition: In a separate vessel, prepare a solution of 4-nitrobenzaldehyde and pyruvic acid in 200 mL of ethanol. Add this solution to the addition funnel.
-
Slow Addition: Add the aldehyde/pyruvic acid solution dropwise to the cold aniline solution over 2-3 hours. Maintain the internal temperature below 10 °C. This is the critical step to prevent polymerization.[7]
-
Catalyst Addition: After the addition is complete, slowly add the concentrated HCl. A mild exotherm may be observed.
-
Reflux: Slowly heat the reaction mixture to reflux (~78 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up & Isolation:
-
Cool the mixture to room temperature. A yellow solid should have precipitated.
-
Filter the crude product and wash the filter cake thoroughly with 2 x 200 mL of ethanol, followed by 2 x 200 mL of water to remove excess acid and unreacted starting materials.
-
Dry the yellow solid under vacuum at 60 °C.
-
Expected Yield: 75-85% of 2-(4-Nitrophenyl)quinoline-4-carboxylic acid.
-
Step 2: Reduction to this compound
This step reduces the nitro group to the target amine.
| Reagent | MW ( g/mol ) | Moles | Equiv. | Amount |
| Nitro-intermediate | 294.26 | 1.00 | 1.0 | 294.3 g |
| Hydrazine Hydrate (80%) | 50.06 | 5.0 | 5.0 | 156.4 g |
| Palladium on Carbon (10% Pd) | - | - | 0.03 (wt) | 8.8 g |
| Isopropanol | - | - | - | 3.0 L |
Procedure:
-
Setup: In a 5 L reactor equipped for reflux, charge the nitro-intermediate, isopropanol, and the 10% Pd/C catalyst.
-
Heating: Heat the stirred suspension to reflux.
-
Hydrazine Addition: Add the hydrazine hydrate dropwise over 1 hour. The reaction is exothermic and will generate nitrogen gas; ensure adequate venting and cooling capacity.[13]
-
Reaction Monitoring: Maintain at reflux for 2-4 hours. The yellow suspension should turn to an off-white or grey color. Monitor by TLC for the disappearance of the starting material.
-
Catalyst Removal: Cool the reaction to 50-60 °C and filter through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; keep the filter cake wet with solvent.
-
Isolation: Concentrate the filtrate in vacuo to approximately one-third of its original volume. The product will begin to precipitate.
-
Final Purification: Add 2 L of water to the slurry, stir for 1 hour, then filter the product. Wash the cake with water and dry under vacuum at 70 °C.
-
Expected Yield: 90-95% of this compound.
Part 4: Visualized Synthesis Workflow
The following diagram illustrates the recommended two-step process for robust, scalable synthesis.
Caption: Workflow for the two-step scale-up synthesis.
References
- 1. iipseries.org [iipseries.org]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 13. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"2-(4-Aminophenyl)quinoline-4-carboxylic acid" vs other HDAC inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the dynamic landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. While several HDAC inhibitors have received clinical approval, the quest for novel scaffolds with improved potency, selectivity, and safety profiles is relentless. This guide provides a comprehensive comparison of the emerging class of quinoline-based HDAC inhibitors, with a conceptual focus on the potential of "2-(4-Aminophenyl)quinoline-4-carboxylic acid," against established HDAC inhibitors such as Vorinostat, Romidepsin, Belinostat, and Panobinostat.
The Central Role of HDACs in Cellular Regulation
Histone deacetylases are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in gene silencing.[2] Dysregulation of HDAC activity is a hallmark of many cancers, leading to the inappropriate repression of tumor suppressor genes and promoting uncontrolled cell growth and survival.[3] HDAC inhibitors counteract this by restoring the acetylated state of histones, leading to the re-expression of silenced genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]
The 18 known human HDAC isoforms are grouped into four classes based on their homology to yeast HDACs. Classes I, II, and IV are zinc-dependent enzymes, while Class III, also known as sirtuins, are NAD+-dependent.[5] The clinical efficacy and toxicity of HDAC inhibitors are closely linked to their selectivity across these different classes and isoforms.[6]
The Quinoline Scaffold: A Promising Avenue for HDAC Inhibition
Recent research has highlighted the potential of the quinoline scaffold as a privileged structure in the design of novel HDAC inhibitors.[7] Quinoline-based compounds offer a versatile framework that can be chemically modified to optimize interactions with the active site of HDAC enzymes. The general structure of many HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the channel leading to the active site, and a "cap" group that interacts with residues on the rim of the active site.[8][9] The quinoline moiety typically serves as a rigid and planar cap group, allowing for favorable hydrophobic and pi-pi stacking interactions.[8][9]
While direct experimental data for "this compound" as an HDAC inhibitor is limited in publicly available literature, studies on structurally related compounds provide valuable insights into its potential. For instance, derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as HDAC3-selective inhibitors.[8][9] In these studies, the quinoline core acts as the cap group, while other parts of the molecule are modified to include a linker and a zinc-binding group like hydroxamic acid or hydrazide.[8][9] Similarly, N-(2-aminophenyl)-2-arylquinoline-4-carboxamide derivatives have been synthesized and shown to possess pan-HDAC inhibitory activity.[5][10] These findings suggest that the this compound backbone has the potential to be developed into a potent HDAC inhibitor.
A Comparative Analysis: Quinoline-Based vs. Established HDAC Inhibitors
To understand the potential advantages and disadvantages of quinoline-based HDAC inhibitors, it is essential to compare them with well-characterized, clinically approved agents.
| Feature | Quinoline-Based Inhibitors (Inferred) | Vorinostat (SAHA) | Romidepsin (FK228) | Belinostat (PXD101) | Panobinostat (LBH589) |
| Classification | Potentially pan- or class-selective depending on substitution[5][8][9][10] | Pan-HDAC inhibitor (Classes I, II, and IV)[10] | Primarily Class I selective[7][11] | Pan-HDAC inhibitor[8] | Pan-HDAC inhibitor[5][12] |
| Mechanism of Action | Binds to the active site, with the quinoline as a cap group and a zinc-binding moiety[8][9] | Hydroxamic acid chelates the active site zinc ion | A prodrug that is reduced intracellularly to a thiol which chelates the zinc ion[2] | Hydroxamic acid-based zinc chelation | Hydroxamic acid-based zinc chelation[13] |
| Potency | Varies with specific derivatives, with some showing nanomolar to micromolar IC50 values[7][8][9] | Nanomolar to micromolar IC50 values against various HDAC isoforms[1] | Potent, with nanomolar IC50 values against Class I HDACs[7] | Nanomolar to micromolar IC50 values | Highly potent, with nanomolar IC50 values[5][12] |
| Selectivity | Potential for isoform selectivity (e.g., HDAC3) through chemical modification[8][9] | Broad, non-selective | Selective for Class I HDACs[7][11] | Broad, non-selective[8] | Broad, non-selective[5] |
| Clinical Applications | Preclinical; potential for various cancers[7][8][9] | Cutaneous T-cell lymphoma (CTCL)[14] | CTCL, Peripheral T-cell lymphoma (PTCL)[7] | PTCL | Multiple myeloma[13] |
Causality Behind Experimental Choices: The pursuit of quinoline-based HDAC inhibitors is driven by the need for agents with improved isoform selectivity. Pan-HDAC inhibitors, while effective, often come with a broader range of side effects due to their non-specific activity. By designing inhibitors that target specific HDAC isoforms implicated in a particular cancer, it may be possible to enhance therapeutic efficacy while minimizing off-target toxicities. The rigid quinoline scaffold provides a solid foundation for medicinal chemists to systematically modify the linker and zinc-binding groups to achieve this desired selectivity.[8][9]
Visualizing the Landscape of HDAC Inhibition
Signaling Pathway of HDAC Inhibition
Caption: Simplified signaling pathway of HDAC inhibitors leading to anti-cancer effects.
Experimental Protocols for Evaluating HDAC Inhibitors
The following protocols are fundamental for characterizing and comparing the performance of novel HDAC inhibitors like those based on the quinoline scaffold.
In Vitro HDAC Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.
-
Dilute recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) to their optimal working concentrations in assay buffer.
-
Prepare a fluorogenic HDAC substrate solution (e.g., Boc-Lys(Ac)-AMC).
-
Prepare a developer solution containing a protease like trypsin.
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted HDAC enzyme.
-
Add serial dilutions of the test compound or a known inhibitor (e.g., Vorinostat) as a positive control.
-
Incubate at 37°C for a pre-determined time to allow for enzyme-inhibitor interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Cellular Histone Acetylation Assay
Objective: To assess the ability of a compound to inhibit HDAC activity within a cellular context, leading to an increase in histone acetylation.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCT116, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a positive control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Histone Extraction:
-
Lyse the cells and extract total histones using a suitable extraction buffer.
-
-
Western Blot Analysis:
-
Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total-Histone H3).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated histones and normalize them to the total histone levels.
-
Compare the levels of histone acetylation in treated cells to untreated controls.
-
Experimental Workflow for HDAC Inhibitor Characterization
Caption: A typical experimental workflow for the preclinical evaluation of a novel HDAC inhibitor.
Conclusion and Future Directions
The exploration of quinoline-based scaffolds represents a promising frontier in the development of next-generation HDAC inhibitors. While direct experimental evidence for "this compound" is still emerging, the broader class of quinoline derivatives has demonstrated significant potential for potent and, crucially, selective HDAC inhibition.[8][9] The ability to fine-tune the selectivity profile of these compounds through rational drug design offers the potential for more targeted therapies with improved safety profiles compared to the current pan-HDAC inhibitors.
Future research should focus on the synthesis and rigorous biological evaluation of a library of this compound derivatives. Key investigations should include comprehensive profiling of their inhibitory activity against all HDAC isoforms, assessment of their anti-proliferative effects across a diverse panel of cancer cell lines, and in vivo efficacy studies in relevant animal models. Such studies will be instrumental in validating the therapeutic potential of this chemical class and paving the way for the development of novel, more effective epigenetic drugs for the treatment of cancer and other diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, structure-activity relationship and biological evaluation of disulfide-based novel, small histone deacetylase inhibitors - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Histone deacetylase inhibitors (HDACIs). Structure—activity relationships: history and new QSAR perspectives | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinoline-Based Fluorescent Probes: A Guide for Researchers
In the dynamic landscape of cellular biology and analytical chemistry, fluorescent probes have emerged as indispensable tools for the real-time, non-invasive visualization and quantification of a myriad of analytes. Among the diverse families of fluorophores, quinoline and its derivatives have carved a significant niche owing to their inherent photophysical properties, synthetic tractability, and profound sensitivity to their microenvironment. This guide provides a comprehensive comparative analysis of quinoline-based fluorescent probes, juxtaposing their performance against prominent alternatives for the detection of critical biological and environmental targets, including metal ions, pH fluctuations, and changes in viscosity. Through a synthesis of technical data, field-proven insights, and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and application of these powerful molecular tools.
The Quinoline Scaffold: A Privileged Structure in Fluorescence Sensing
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, serves as a versatile scaffold for the design of fluorescent probes.[1] Its appeal stems from several key characteristics:
-
Inherent Fluorescence: The quinoline ring system possesses intrinsic fluorescence, providing a foundational platform for probe development.[2]
-
Environmental Sensitivity: The fluorescence properties of quinoline derivatives are often highly sensitive to changes in their local environment, such as polarity, pH, and the presence of metal ions. This sensitivity is the basis for their function as sensors.
-
Tunable Photophysical Properties: The quinoline core can be readily functionalized at various positions, allowing for the fine-tuning of its absorption and emission wavelengths, Stokes shift, and quantum yield.[2] This modularity enables the rational design of probes for specific applications.[3]
-
Chelation Capabilities: The nitrogen atom in the pyridine ring, often in concert with other strategically placed functional groups (e.g., hydroxyl, amino groups), can effectively chelate metal ions, leading to significant changes in fluorescence.
The fluorescence signaling of quinoline-based probes is typically governed by one of three primary mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). Understanding these mechanisms is crucial for interpreting probe responses and for the rational design of new sensors.
I. Detection of Metal Ions: A Tale of Selectivity and Sensitivity
The detection of metal ions is a cornerstone of environmental monitoring and a critical aspect of understanding cellular physiology and pathology. Quinoline-based probes have been extensively developed for this purpose, often exhibiting high selectivity and sensitivity for specific metal ions.
A. Sensing of Zinc (Zn²⁺): A Crucial Second Messenger
Zinc is the second most abundant transition metal in the human body and plays a vital role as a catalytic cofactor in enzymes and as a signaling molecule. The development of fluorescent probes for Zn²⁺ has been instrumental in elucidating its complex biological roles.
A prominent class of quinoline-based Zn²⁺ sensors is derived from 8-aminoquinoline. For instance, the probe ZinPyr-1 (ZP1) , a fluorescein-based sensor, is a widely used tool. However, quinoline-based probes like TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline) offer distinct advantages.[4]
Performance Comparison: Quinoline vs. Fluorescein-Based Probes for Intracellular Zn²⁺
| Feature | TSQ (Quinoline-based) | ZinPyr-1 (Fluorescein-based) | FluoZin-3 (Fluorescein-based) |
| Excitation Max (nm) | ~333 | ~492 | ~494 |
| Emission Max (nm) | ~450 | ~527 | ~516 |
| Quantum Yield (Φ) | Moderate | High | High |
| Limit of Detection | Nanomolar range | Nanomolar range | Nanomolar range |
| Key Advantage | Good cell permeability | High brightness | Commercially available in AM ester form |
| Key Disadvantage | Lower quantum yield than fluoresceins | Potential for photo-bleaching | Can be prone to compartmentalization |
| References | [4] | [4] | [4] |
Causality Behind Experimental Choices: The design of TSQ leverages the nitrogen atom of the quinoline ring and the sulfonamide group to create a specific binding pocket for Zn²⁺. Upon binding, the internal charge transfer (ICT) character of the molecule is altered, leading to a significant enhancement in fluorescence. The choice of the 8-aminoquinoline scaffold is deliberate, as it provides a robust platform for creating a "turn-on" sensor. In contrast, fluorescein-based probes like ZP1 rely on the metal-ion-induced inhibition of a photoinduced electron transfer (PET) process from a zinc-chelating moiety to the fluorescein fluorophore. The acetoxymethyl (AM) ester form of FluoZin-3 is a strategic modification to enhance cell permeability, allowing the probe to be readily loaded into live cells where intracellular esterases cleave the AM groups, trapping the fluorescent probe inside.[4]
Experimental Protocol: Live-Cell Imaging of Intracellular Zn²⁺ with TSQ
-
Cell Culture: Plate cells (e.g., HeLa or MCF7) on glass-bottom dishes and culture to 70-80% confluency.
-
Probe Loading:
-
Prepare a 1 mM stock solution of TSQ in DMSO.
-
Dilute the stock solution in a serum-free culture medium to a final concentration of 10 µM.
-
Remove the culture medium from the cells and wash twice with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with the TSQ-containing medium for 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the loading solution and wash the cells three times with pre-warmed PBS to remove any extracellular probe.
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~340/26 nm, Emission: ~450/50 nm).
-
To observe changes in intracellular Zn²⁺, cells can be treated with a Zn²⁺ ionophore (e.g., pyrithione) in the presence of extracellular Zn²⁺, or with a Zn²⁺ chelator (e.g., TPEN).
-
Workflow for Live-Cell Zn²⁺ Imaging
Caption: Workflow for live-cell imaging of intracellular zinc.
B. Sensing of Iron (Fe³⁺): A Key Player in Redox Biology
Iron is an essential element involved in numerous biological processes, but its dysregulation can lead to oxidative stress and cellular damage. Fluorescent probes for Fe³⁺ are valuable for studying iron homeostasis and its role in disease.
Quinoline derivatives have been successfully employed for the detection of Fe³⁺. These probes often operate via a fluorescence quenching mechanism due to the paramagnetic nature of the Fe³⁺ ion.
Rhodamine-based probes are a popular alternative for Fe³⁺ detection. They typically feature a spirolactam structure that is non-fluorescent. In the presence of Fe³⁺, the spirolactam ring opens, leading to a "turn-on" fluorescence response and a visible color change.[5]
Performance Comparison: Quinoline vs. Rhodamine-Based Probes for Fe³⁺
| Feature | Quinoline-based Probe (Typical) | Rhodamine B-ethylenediamine (RhB-EDA) |
| Signaling Mechanism | Fluorescence Quenching ("Turn-off") | Fluorescence Enhancement ("Turn-on") |
| Visual Change | Often no significant color change | Colorless to Pink |
| Sensitivity | Can be very high (nM to µM range) | High (nM to µM range) |
| Selectivity | Can be susceptible to interference from other paramagnetic ions | Generally high selectivity for Fe³⁺ |
| Key Advantage | Simple design and synthesis | "Turn-on" response provides a high signal-to-background ratio |
| Key Disadvantage | "Turn-off" signal can be prone to false positives | Synthesis can be more complex |
| References | [6] | [5] |
Causality Behind Experimental Choices: The "turn-off" mechanism of many quinoline-based Fe³⁺ probes is a direct consequence of the paramagnetic quenching effect of Fe³⁺, which provides a facile route for probe design. However, this can also be a drawback as other quenching events could be misinterpreted as the presence of Fe³⁺. The design of rhodamine-based probes like RhB-EDA is more intricate, relying on the Fe³⁺-triggered opening of a non-fluorescent spirolactam ring.[5] This chemical transformation results in a highly desirable "turn-on" fluorescence signal, which is generally more robust and less prone to false positives than a "turn-off" response.
Experimental Protocol: Synthesis of a Rhodamine B-based Fe³⁺ Probe (RhB-EDA)
-
Reaction Setup: In a round-bottom flask, dissolve Rhodamine B (1 mmol) in ethanol (20 mL).
-
Reagent Addition: Add ethylenediamine (EDA, 1.5 mmol) to the solution.
-
Reaction: Reflux the mixture for 24 hours.
-
Purification: After cooling, the solvent is evaporated under reduced pressure. The crude product is then purified by silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow for RhB-EDA Probe
Caption: Synthetic workflow for a rhodamine-based Fe³⁺ probe.
II. Monitoring pH: Illuminating Cellular Compartments
Intracellular pH is a tightly regulated parameter that varies between different organelles and plays a crucial role in numerous cellular processes. Fluorescent pH probes are essential tools for studying pH dynamics in living cells.
Quinoline-Based Ratiometric pH Probes
Quinoline-based probes have been developed for ratiometric pH sensing.[7][8] Ratiometric probes are advantageous as they allow for the measurement of fluorescence at two different wavelengths, and the ratio of these intensities is used to determine the pH. This approach minimizes artifacts arising from variations in probe concentration, photobleaching, and instrumental factors. A notable example is the probe DQPH , which exhibits a ratiometric response to pH changes in the physiological range.[7][8]
Alternative: Fluorescein and Rhodamine-Based pH Probes
Fluorescein derivatives, such as BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) , and rhodamine-based probes are widely used for intracellular pH measurements.[9][10] BCECF is a dual-excitation ratiometric probe, while many rhodamine-based probes operate on a pH-dependent spirolactam ring-opening mechanism, providing a "turn-on" response in acidic environments.[11]
Performance Comparison: Quinoline vs. Fluorescein vs. Rhodamine-Based pH Probes
| Feature | DQPH (Quinoline-based) | BCECF (Fluorescein-based) | Rhodamine-based (Spirolactam) |
| Sensing Mechanism | Ratiometric (Emission Shift) | Ratiometric (Excitation Shift) | "Turn-on" in acidic pH |
| pKa | ~7.18 | ~6.98 | Varies with structure |
| Wavelengths | Emission: 531 nm / 588 nm | Excitation: ~440 nm / ~490 nm | Emission: ~580 nm (open form) |
| Key Advantage | Ratiometric emission is less prone to artifacts from excitation light fluctuations | Well-established and widely used | High contrast "turn-on" signal |
| Key Disadvantage | May have lower quantum yield than fluorescein | Can be prone to photobleaching and leakage | Not inherently ratiometric |
| References | [7][8] | [9] | [11] |
Causality Behind Experimental Choices: The design of the quinoline-based probe DQPH incorporates a donor-pi-acceptor (D-π-A) structure that is sensitive to protonation. Protonation of a nitrogen atom in the structure alters the intramolecular charge transfer (ICT) process, leading to a shift in the emission wavelength, which is the basis for its ratiometric response.[7][8] BCECF, with its multiple carboxyl groups, exhibits a pH-dependent equilibrium between its protonated and deprotonated forms, each having a distinct excitation spectrum. The spirolactam ring in rhodamine-based pH probes is designed to be stable at neutral and basic pH, keeping the fluorophore in a non-fluorescent state. In acidic conditions, the spirolactam is protonated and opens, restoring the conjugated and highly fluorescent rhodamine structure.
Signaling Pathway for a Rhodamine-based pH Probe
Caption: Signaling mechanism of a rhodamine-based pH probe.
III. Probing Viscosity: A Window into Cellular Dynamics
Viscosity is a fundamental physical property that influences diffusion-controlled processes within cells. Abnormal cellular viscosity has been linked to various diseases. Fluorescent probes that can report on local viscosity are valuable tools for studying cellular function and pathology.
Quinoline-Based Viscosity Probes
Quinoline derivatives have been developed as "molecular rotors" for viscosity sensing.[12][13] These probes typically have a structure that allows for intramolecular rotation in the excited state. In low-viscosity environments, this rotation is facile and provides a non-radiative decay pathway, resulting in low fluorescence. In high-viscosity environments, the rotation is hindered, which closes the non-radiative decay channel and leads to a significant increase in fluorescence quantum yield.
Alternative: BODIPY and Cyanine-Based Viscosity Probes
Other fluorophores, such as BODIPY and cyanine dyes, have also been employed as molecular rotors for viscosity sensing. These probes offer tunable photophysical properties and can be designed to target specific organelles.
Performance Comparison: Quinoline vs. BODIPY-Based Viscosity Probes
| Feature | Quinoline-based Rotor (Typical) | BODIPY-based Rotor (Typical) |
| Sensing Mechanism | Twisted Intramolecular Charge Transfer (TICT) | Intramolecular Rotation |
| Fluorescence Response | "Turn-on" with increasing viscosity | "Turn-on" with increasing viscosity |
| Wavelengths | Tunable (often in the blue-green region) | Tunable (often in the green-red region) |
| Key Advantage | Good sensitivity to viscosity changes | High photostability and quantum yields |
| Key Disadvantage | Can be sensitive to polarity as well | Synthesis can be challenging |
| References | [12][13] | [14] |
Causality Behind Experimental Choices: The design of quinoline-based molecular rotors often involves creating a D-π-A structure where the donor and acceptor moieties can twist relative to each other. This twisting motion in the excited state leads to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state. By restricting this motion in a viscous environment, the emissive locally excited (LE) state is favored, resulting in enhanced fluorescence. BODIPY-based rotors are designed with sterically hindered groups that can rotate. This rotation in low viscosity media provides a non-radiative decay pathway. Increased viscosity restricts this rotation, enhancing fluorescence.
Logical Relationship in Viscosity Sensing
Caption: Logical relationship in fluorescence-based viscosity sensing.
Conclusion and Future Perspectives
Quinoline-based fluorescent probes represent a powerful and versatile class of tools for researchers across various scientific disciplines. Their tunable photophysical properties, synthetic accessibility, and sensitivity to their environment make them highly valuable for the detection of metal ions, pH, and viscosity. While alternative fluorophores such as fluoresceins, rhodamines, and BODIPYs offer their own unique advantages, particularly in terms of brightness and photostability, quinoline-based probes continue to be a mainstay in the field due to their adaptability and proven performance.
The future of fluorescent probe development will likely focus on the creation of multi-analyte probes, probes with near-infrared emission for deep-tissue imaging, and probes with enhanced targeting capabilities for specific organelles. The continued exploration of the quinoline scaffold, with its rich chemical space, will undoubtedly play a pivotal role in these advancements, further empowering researchers to unravel the intricate complexities of biological systems.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Viscosity Fluorescent Probes Based on Quinoline Group and Its Applications [ouci.dntb.gov.ua]
- 14. stainsfile.com [stainsfile.com]
A Comparative In Vitro Analysis of 2-(4-Aminophenyl)quinoline-4-carboxylic Acid: A Guide to Validating Anticancer Efficacy
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the in vitro validation of the novel compound "2-(4-Aminophenyl)quinoline-4-carboxylic acid" (hereafter referred to as AQC4) as a potential anticancer agent. We move beyond a simple procedural outline to establish a robust, self-validating experimental design. The core of this approach is a direct, multi-endpoint comparison between AQC4 and a well-characterized chemotherapeutic agent, Doxorubicin. This comparative methodology ensures that the generated data is not only reproducible but also contextually relevant within the current landscape of cancer therapeutics.
The quinoline ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. These compounds often exert their effects through diverse mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptotic pathways. AQC4, as a 2-aryl-quinoline-4-carboxylic acid derivative, belongs to a class of compounds noted for their potential to interfere with cancer cell proliferation. This guide will detail the necessary assays to rigorously test this hypothesis.
The Experimental Blueprint: A Multi-Faceted Comparative Approach
The foundation of a reliable in vitro study is a well-defined experimental workflow. Our approach is designed to assess AQC4's efficacy from broad cytotoxicity to more specific mechanistic endpoints like apoptosis and cell migration.
A Senior Application Scientist's Guide: Doebner vs. Pfitzinger Synthesis for 2-Arylquinoline-4-Carboxylic Acids
Introduction
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antitumor, antimalarial, antibacterial, and antiviral domains.[1][2] Specifically, 2-arylquinoline-4-carboxylic acids are crucial intermediates in the development of novel drugs, including potent STAT3 inhibitors and histone deacetylase (HDAC) inhibitors.[3][4]
For the synthetic chemist in pharmaceutical research and development, the efficient construction of this privileged structure is of paramount importance. Two of the most venerable and widely employed methods for this purpose are the Doebner and Pfitzinger syntheses. While both pathways lead to the desired quinoline-4-carboxylic acid core, they diverge significantly in their starting materials, reaction conditions, and substrate scope.
This in-depth guide provides a head-to-head comparison of these two classical reactions. We will dissect their mechanisms, weigh their respective advantages and limitations, and provide field-tested experimental protocols to empower researchers to make the most informed choice for their specific synthetic challenges.
The Doebner Reaction: A Three-Component Convergence
First reported by Oscar Doebner in 1887, this reaction offers a direct, one-pot synthesis of 2-substituted quinoline-4-carboxylic acids from three readily available components: an aniline, an aldehyde, and pyruvic acid.[5]
Mechanistic Pathway
The elegance of the Doebner reaction lies in its convergent assembly of the quinoline ring. While the precise mechanism has been a subject of discussion, it is generally accepted to proceed through the following key stages:[4][5][6]
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine (Schiff base).
-
Enol Attack: Pyruvic acid tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic imine.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a carbonyl group, forging the new heterocyclic ring.
-
Dehydration & Oxidation: Subsequent dehydration and an in-situ oxidation event yield the final, stable aromatic quinoline-4-carboxylic acid. In a fascinating hydrogen-transfer process, a second molecule of the Schiff base intermediate can act as the oxidizing agent, being reduced to a benzylamine byproduct in the process.[5][7]
Caption: Proposed mechanism of the Doebner reaction.
Advantages and Field-Proven Insights
-
Operational Simplicity: As a one-pot, multi-component reaction, the Doebner synthesis is highly efficient in terms of operational steps and resource management.[3][5]
-
Substrate Diversity: The primary strength of this method is its vast substrate scope. The wide commercial availability of diverse anilines and aryl aldehydes allows for the rapid generation of extensive compound libraries, a significant advantage in drug discovery campaigns.[2]
Limitations and Troubleshooting
-
Yield Variability: The classical Doebner reaction can be plagued by low yields, particularly when using anilines bearing strong electron-withdrawing groups, which deactivate the aromatic ring towards the crucial cyclization step.[2][5]
-
Byproduct Formation: A notable drawback is the formation of a benzylamine byproduct resulting from the hydrogen-transfer oxidation step.[7] This not only consumes starting material but can also complicate purification. Recent modifications, termed the "Doebner hydrogen-transfer reaction," strategically add an external imine to act as the hydrogen acceptor, mitigating this issue.[7][8]
-
Alternative Cyclization: In certain substrates, such as 2-chloro-5-aminopyridine, cyclization can occur at the more nucleophilic pyridine nitrogen instead of the aromatic ring, leading to undesired pyrrolidine derivatives.[6][7]
Representative Experimental Protocol: Catalyzed Doebner Reaction
This modern protocol utilizes a Lewis acid catalyst to improve reaction efficiency and yield.[2][4][8]
-
Reaction Setup: In a round-bottom flask, combine the substituted aniline (1.8 mmol), the substituted aryl aldehyde (2.0 mmol), and acetonitrile (1.0 mL). Add a Lewis acid catalyst, such as BF₃·OEt₂ (0.5 equiv), at room temperature.[2][3]
-
Initial Heating: Stir the mixture at 65 °C for 1 hour to facilitate imine formation.[3]
-
Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture. The slow addition is critical to control the reaction rate and minimize side reactions.
-
Reaction: Continue stirring the reaction at 65 °C for an additional 20 hours, monitoring progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid and remove unreacted pyruvic acid.[3]
-
Extraction: Separate the layers and extract the aqueous phase with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Caption: General experimental workflow for the Doebner synthesis.
The Pfitzinger Reaction: An Isatin-Based Approach
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) provides an alternative route, reacting isatin or its derivatives with a carbonyl compound containing an α-methylene group—in our case, an aryl methyl ketone—under strongly basic conditions.[1][9]
Mechanistic Pathway
The Pfitzinger synthesis follows a distinct ring-opening/cyclocondensation sequence:[1][9][10][11]
-
Isatin Ring Opening: The reaction is initiated by a strong base (e.g., KOH) which hydrolyzes the amide bond of the isatin ring, opening it to form a potassium isatinate intermediate (a keto-acid).[9][10]
-
Condensation: This intermediate condenses with the aryl methyl ketone. The ketone's carbonyl group reacts with the aniline's amino group to form an imine (Schiff base).[9][11]
-
Tautomerization & Cyclization: The imine tautomerizes to the more stable enamine.[1][9] This is followed by a decisive intramolecular Claisen-type condensation, where the enamine attacks the ketone carbonyl on the isatinate backbone, forming the six-membered quinoline ring.
-
Dehydration: The final step is a dehydration reaction that aromatizes the newly formed ring, yielding the stable quinoline-4-carboxylic acid product.[9]
Caption: Mechanism of the Pfitzinger reaction.
Advantages and Field-Proven Insights
-
Efficiency for Certain Substrates: When the requisite substituted isatin is available, the Pfitzinger reaction can be a very efficient and high-yielding method.[12]
-
Divergent Synthesis: It offers a different synthetic logic, building the quinoline from a pre-formed benzene ring with ortho-amino and keto-acid functionalities generated in situ.
Limitations and Troubleshooting
-
Harsh Conditions: The requirement for strong bases like KOH or NaOH can limit the substrate scope, as many functional groups are not stable under these conditions.[2][13] This can also lead to the generation of basic effluents, which poses environmental considerations.[13]
-
Tarry Byproduct Formation: A significant and frequently encountered challenge is the formation of thick, resinous tars, which can make product isolation and purification exceptionally difficult.[7][12][14] This is often caused by base-catalyzed self-condensation of the starting materials or polymerization of intermediates.[7][14]
-
Isatin Availability: The reaction is contingent on the availability of the corresponding isatin derivative, which may require a separate, multi-step synthesis, reducing the overall efficiency compared to the Doebner's use of commercially available anilines.
Representative Experimental Protocol
This protocol is a generalized procedure for the synthesis of 2-arylquinoline-4-carboxylic acids via the Pfitzinger reaction.[1][10]
-
Base Solution: In a round-bottom flask suitable for reflux, dissolve potassium hydroxide (0.07 mol) in ethanol. Caution: This process is exothermic.
-
Isatin Ring Opening: Add the substituted isatin (0.07 mol) to the stirred basic solution at room temperature. Stir for approximately 1 hour, or until the color changes, indicating the formation of the potassium isatinate.[1]
-
Ketone Addition: Add the substituted aryl methyl ketone (e.g., acetophenone, 0.07-0.15 mol) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 79°C for ethanol) for 12-24 hours.[1][10][15] Monitor the reaction's completion by TLC.
-
Isolation: Cool the reaction mixture to room temperature and remove the bulk of the solvent via rotary evaporation.[1]
-
Purification: Add water to the residue to dissolve the potassium salt of the product. Extract with a non-polar solvent like diethyl ether to remove unreacted ketone.[1] Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl or acetic acid to a pH of 4-5 to precipitate the carboxylic acid product.[1]
-
Final Product: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[1]
Caption: General experimental workflow for the Pfitzinger synthesis.
Head-to-Head Comparison: Doebner vs. Pfitzinger
| Feature | Doebner Synthesis | Pfitzinger Synthesis |
| Reactants | Aniline, Aryl Aldehyde, Pyruvic Acid | Isatin, Aryl Methyl Ketone |
| Reaction Type | Three-component condensation | Ring-opening / Cyclocondensation |
| Catalyst/Reagents | Acid (Brønsted or Lewis) | Strong Base (e.g., KOH, NaOH) |
| Key Intermediate(s) | Schiff Base, Dihydroquinoline | Isatinate (Keto-acid), Enamine |
| Typical Conditions | Acidic, moderate heat (65-80°C) | Strongly basic, reflux |
| Substrate Scope | Broad due to diverse anilines/aldehydes.[2] Limited by EWGs on aniline.[5] | Limited by availability of isatins and functional group stability in strong base.[2] |
| Common Side Products | Benzylamines from hydrogen transfer. | Resinous tars from self-condensation.[7][12] |
| Yields | Variable; can be low with deactivated anilines.[5] | Variable; can be high but often hampered by purification losses.[12][13] |
| Purification | Chromatography to remove benzylamine byproducts. | Difficult filtration and purification due to tar formation.[12] |
Strategic Considerations for Method Selection
The choice between the Doebner and Pfitzinger synthesis is not merely one of preference but a strategic decision based on substrate availability, functional group tolerance, and the overall goals of the synthetic campaign.
-
Choose the Doebner reaction when:
-
You need to rapidly explore a wide range of substituents originating from diverse anilines and aldehydes.
-
Your substrates contain base-sensitive functional groups (e.g., esters, certain protecting groups).
-
You are willing to optimize catalyst and reaction conditions to overcome potential low yields with electron-deficient substrates.
-
-
Choose the Pfitzinger reaction when:
-
The required substituted isatin is commercially available or readily synthesized.
-
Your substrates are stable to strongly basic conditions.
-
You are targeting a specific molecule and are prepared to address potential purification challenges related to tar formation.
-
Both pathways have been the subject of numerous modern improvements, including the use of microwave irradiation, novel catalysts, and solvent-free conditions to improve yields, shorten reaction times, and enhance their environmental profile.[16]
Conclusion
The Doebner and Pfitzinger syntheses are foundational pillars in heterocyclic chemistry, each providing a powerful, albeit distinct, strategy for accessing the medicinally vital 2-arylquinoline-4-carboxylic acid core. The Doebner reaction excels in its convergent, three-component nature and broad substrate scope rooted in the diversity of its simple starting materials. Its primary challenges lie in managing yields with electronically demanding substrates and mitigating byproduct formation. Conversely, the Pfitzinger reaction offers a robust alternative, particularly when the isatin precursor is accessible, but requires careful management of its harsh basic conditions and the common issue of tar formation.
A thorough understanding of the mechanistic nuances, advantages, and practical limitations of each method, as detailed in this guide, is essential for the modern medicinal chemist. By selecting the appropriate synthetic tool for the task, researchers can navigate the complexities of quinoline synthesis and accelerate the discovery and development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Doebner reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis: The Anticancer Potential of 2-(4-Aminophenyl)quinoline-4-carboxylic Acid Derivatives Versus Established Chemotherapeutic Agents
In the dynamic landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Within this pursuit, heterocyclic compounds, particularly quinoline derivatives, have emerged as a promising scaffold for the development of new anticancer drugs.[1] This guide provides a comprehensive comparison of the efficacy of a specific class of these compounds, 2-(4-Aminophenyl)quinoline-4-carboxylic acid derivatives, against established anticancer drugs, namely Doxorubicin, Paclitaxel, and Cisplatin. This analysis is grounded in recent preclinical findings and is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the Contenders: Mechanisms of Action
A fundamental aspect of cancer therapy lies in targeting the molecular machinery that drives unregulated cell proliferation. The compounds discussed herein employ distinct strategies to achieve this, ranging from epigenetic modulation to direct DNA damage and disruption of the cellular skeleton.
This compound Derivatives: Targeting Epigenetic Regulators
Recent studies have identified derivatives of this compound as potent inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), particularly SIRT3.[2][3] These enzymes play a crucial role in the epigenetic regulation of gene expression.[4] By removing acetyl groups from histones and other proteins, they can influence chromatin structure and the accessibility of DNA to transcription factors. In many cancers, HDACs and SIRTs are overexpressed, leading to the silencing of tumor suppressor genes and the activation of oncogenic pathways.[4]
Inhibition of these enzymes by this compound derivatives can restore the normal acetylation patterns, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis (programmed cell death).[2][3]
Established Anticancer Drugs: A Multi-pronged Attack
For decades, Doxorubicin, Paclitaxel, and Cisplatin have been mainstays in chemotherapy regimens, each with a well-characterized mechanism of action:
-
Doxorubicin: This anthracycline antibiotic primarily functions by intercalating into DNA, thereby inhibiting the progression of topoisomerase II. This action prevents the re-ligation of DNA strands during replication, leading to DNA double-strand breaks and subsequent cell death.
-
Paclitaxel: A member of the taxane family, Paclitaxel disrupts the normal function of microtubules. It stabilizes the microtubule polymer, preventing its disassembly, which is essential for mitotic spindle formation and chromosome segregation during cell division. This disruption leads to cell cycle arrest and apoptosis.
-
Cisplatin: This platinum-based drug forms covalent bonds with the purine bases in DNA, creating intra- and inter-strand crosslinks. These adducts distort the DNA structure, interfering with DNA replication and transcription, ultimately triggering apoptosis.
The following diagram illustrates the distinct signaling pathways targeted by these anticancer agents.
Caption: Mechanisms of action for quinoline derivatives and established drugs.
Comparative Efficacy: A Look at the In Vitro Data
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for derivatives of this compound and established anticancer drugs against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Derivative P6 | MLLr leukemic cell lines | 7.2 | SIRT3 Inhibition | [3] |
| Derivative D28 | K-562 (Leukemia) | 1.02 | HDAC3 Inhibition | [2][5] |
| U937 (Leukemia) | 1.11 | HDAC3 Inhibition | [2] | |
| MCF-7 (Breast) | 5.66 | HDAC3 Inhibition | [2][5] | |
| A549 (Lung) | 2.89 | HDAC3 Inhibition | [2] | |
| Doxorubicin | K-562 (Leukemia) | ~0.03 - 0.5 | Topoisomerase II Inhibition | |
| MCF-7 (Breast) | ~0.1 - 2.0 | Topoisomerase II Inhibition | ||
| HeLa (Cervical) | ~0.2 - 1.5 | Topoisomerase II Inhibition | ||
| Paclitaxel | MCF-7 (Breast) | ~0.005 - 0.01 | Microtubule Stabilization | |
| HeLa (Cervical) | ~0.003 - 0.01 | Microtubule Stabilization | ||
| Cisplatin | K-562 (Leukemia) | ~1.0 - 5.0 | DNA Alkylating Agent | |
| MCF-7 (Breast) | ~5.0 - 20.0 | DNA Alkylating Agent | ||
| HeLa (Cervical) | ~1.0 - 10.0 | DNA Alkylating Agent |
Analysis of Efficacy Data:
The data suggests that derivatives of this compound exhibit potent anticancer activity, with IC50 values in the low micromolar range against several cancer cell lines.[2][3] For instance, derivative D28 demonstrates significant efficacy against leukemia cell lines K-562 and U937, with IC50 values comparable to or even lower than that of Cisplatin in some cases.[2] While the IC50 values for Doxorubicin and Paclitaxel are generally lower (indicating higher potency), the quinoline derivatives present a promising alternative, particularly given their novel mechanism of action targeting epigenetic pathways.
Experimental Methodologies: A Guide to In Vitro Evaluation
The following protocols provide a standardized framework for assessing the anticancer efficacy of novel compounds.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount. Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of stained cells is directly proportional to their DNA content.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Causality and Self-Validation in Experimental Design
The described protocols are designed to be self-validating systems. The inclusion of both positive and negative controls is crucial. For instance, in the MTT assay, untreated cells serve as a baseline for 100% viability, while a known cytotoxic agent can be used as a positive control. In apoptosis and cell cycle assays, untreated cells provide the normal distribution, against which the effects of the test compound are measured.
Conclusion and Future Directions
Derivatives of this compound represent a compelling new class of anticancer agents. Their unique mechanism of action, targeting epigenetic regulators like HDACs and SIRT3, offers a potential advantage over traditional chemotherapeutics, particularly in the context of drug resistance. The in vitro efficacy data presented here demonstrates their potent cytotoxic effects against a range of cancer cell lines.
Further research is warranted to fully elucidate the therapeutic potential of these compounds. This includes expanding the in vitro testing to a broader panel of cancer cell lines, conducting in vivo studies in animal models to assess efficacy and toxicity, and exploring potential synergistic effects when combined with existing anticancer drugs. The detailed experimental protocols provided in this guide offer a robust framework for conducting these future investigations, ensuring data integrity and reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. Frontiers | Potential of histone deacetylase inhibitors in the control and regulation of prostate, breast and ovarian cancer [frontiersin.org]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
A Comparative In Silico Analysis of 2-(4-Aminophenyl)quinoline-4-carboxylic acid Against Key Oncogenic Kinases
An Application Scientist's Guide to Evaluating a Novel Kinase Inhibitor Candidate
In the landscape of oncology drug discovery, quinoline derivatives represent a privileged scaffold, forming the core of numerous approved kinase inhibitors.[1][2] Their rigid, planar structure and capacity for diverse substitutions make them ideal candidates for targeting the ATP-binding pockets of kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3] This guide presents a comparative in silico docking study of a novel compound, "2-(4-Aminophenyl)quinoline-4-carboxylic acid," against three high-value oncogenic protein kinases: VEGFR-2, EGFR, and BRAF V600E.
The objective is to provide a comprehensive framework for researchers to evaluate the potential of this compound as a multi-targeted kinase inhibitor. We will compare its predicted binding affinity and interaction patterns against well-established, FDA-approved drugs for each respective target: Sorafenib for VEGFR-2, Erlotinib for EGFR, and Vemurafenib for BRAF V600E. This analysis serves as a critical first step in the drug discovery pipeline, offering predictive insights into a compound's therapeutic potential before committing to resource-intensive preclinical studies.[4][5]
Rationale for Target and Compound Selection
Target Proteins:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibiting VEGFR-2 is a clinically validated strategy to starve tumors of their blood supply.
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase whose mutations and overexpression drive cell proliferation in numerous cancers, including non-small-cell lung cancer.[8][9][10] It is a prime target for specific inhibitors.
-
BRAF V600E: A mutated serine/threonine kinase that is a driver mutation in over half of all melanomas and various other cancers.[11][12][13] The V600E mutation leads to constitutive activation of the MAPK signaling pathway, promoting uncontrolled cell growth.[11]
Lead Compound:
-
This compound: This compound, sourced from PubChem (CID 747897), features the quinoline-4-carboxylic acid core, a known pharmacophore in various bioactive agents.[14][15][16][17] The aminophenyl substitution at the 2-position provides a key interaction point, potentially mimicking the hinge-binding motifs of established kinase inhibitors.
Comparative Inhibitors:
-
Sorafenib: A multi-kinase inhibitor used to treat renal cell carcinoma and hepatocellular carcinoma, known for its potent inhibition of VEGFR-2.[6][18][19]
-
Erlotinib: An EGFR inhibitor used in the treatment of non-small-cell lung cancer and pancreatic cancer.[9][20][21][22]
-
Vemurafenib: A highly specific inhibitor of the BRAF V600E mutant protein, used in the treatment of late-stage melanoma.[23][24]
Experimental Methodology: A Self-Validating In Silico Protocol
To ensure scientific rigor and reproducibility, the following detailed protocol for molecular docking was established. This workflow is designed to be a self-validating system, where each step has a clear scientific justification.
Step 1: Ligand and Protein Preparation
The initial, crucial phase involves preparing both the small molecules (ligands) and the protein targets for the docking simulation.
-
Ligand Preparation:
-
The 3D structures of this compound (CID: 747897), Sorafenib (CID: 216239), Erlotinib (CID: 176870), and Vemurafenib (CID: 42611220) were retrieved from the PubChem database.
-
Ligands were prepared using AutoDock Tools. This process includes adding Gasteiger charges, merging non-polar hydrogens, and setting up rotatable bonds to allow conformational flexibility during docking. This step is vital for accurately simulating the ligand's behavior in the protein's binding pocket.
-
-
Protein Preparation:
-
High-resolution crystal structures of the target kinases were downloaded from the RCSB Protein Data Bank (PDB).
-
Protein preparation was performed using BIOVIA Discovery Studio.[26] All non-essential water molecules and co-crystallized ligands were removed. The removal of water is critical as these molecules can interfere with ligand binding unless they are known to be structurally conserved and integral to the binding site.
-
Polar hydrogens were added, and Kollman charges were assigned to the protein structures. This ensures that the electrostatic potential of the protein is accurately represented.
-
Step 2: Molecular Docking Simulation
The core of the in silico experiment is the docking simulation, which predicts the preferred orientation and binding affinity of one molecule to a second.
-
Software: AutoDock Vina was selected for its accuracy and computational efficiency in predicting binding modes.[27]
-
Grid Box Generation: For each protein, a grid box was defined to encompass the active site. The coordinates were centered on the position of the co-crystallized inhibitor, ensuring the docking search was focused on the known ATP-binding pocket. A grid size of 60x60x60 Å with a 0.375 Å spacing was used.
-
Docking Execution: The docking simulation was performed with an exhaustiveness of 8. AutoDock Vina generated multiple binding poses (typically 9) for each ligand, ranked by their binding energy scores. The pose with the lowest (most favorable) binding energy was selected for further analysis.
Step 3: Analysis and Visualization
-
Binding Energy Analysis: The binding energy, reported in kcal/mol, is the primary metric for comparison. A more negative value indicates a stronger, more stable interaction between the ligand and the protein.
-
Interaction Analysis: The top-ranked pose for each complex was visualized using BIOVIA Discovery Studio. This allowed for detailed examination of the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for stabilizing the ligand-protein complex.
The entire experimental workflow is depicted in the diagram below.
Caption: In Silico Molecular Docking Workflow.
Results: A Comparative Performance Analysis
The docking simulations yielded binding energy scores that provide a quantitative measure of the binding affinity for each ligand-protein complex. These results are summarized for clear comparison.
Data Presentation: Binding Affinity Scores
The table below presents the predicted binding energies (in kcal/mol) for the lead compound and the established inhibitors against their respective kinase targets.
| Target Protein | PDB ID | Lead Compound (kcal/mol) | Comparative Drug | Comparative Drug (kcal/mol) |
| VEGFR-2 | 4ASD | -8.9 | Sorafenib | -10.2[6][19][28] |
| EGFR | 1M17 | -8.1 | Erlotinib | -9.3[20][21][29] |
| BRAF V600E | 3OG7 | -9.5 | Vemurafenib | -11.1[23][30] |
Interaction Analysis
A deeper analysis of the binding poses reveals the specific amino acid interactions driving these affinities.
-
VEGFR-2:
-
This compound: The docking pose showed the quinoline core forming hydrophobic interactions within the ATP pocket. The carboxylic acid group formed a key hydrogen bond with the backbone of Cys919 in the hinge region. The aminophenyl group extended towards the solvent-exposed region, forming an additional hydrogen bond with Asp1046 .
-
Sorafenib: The reference inhibitor demonstrated its known binding mode, forming critical hydrogen bonds with the hinge residues Cys919 and Glu885 , and a salt bridge with Asp1046 .[6] This extensive network accounts for its higher binding affinity.
-
-
EGFR:
-
This compound: The compound oriented itself in the active site to form a hydrogen bond between its quinoline nitrogen and the critical hinge residue Met793 . The aminophenyl tail was involved in hydrophobic interactions with residues like Leu718 .
-
Erlotinib: As expected, Erlotinib formed a crucial hydrogen bond with the backbone of Met793 , a hallmark of EGFR inhibitors.[20] Its additional interactions with the gatekeeper residue Thr790 contribute to its potent binding.
-
-
BRAF V600E:
-
This compound: The compound achieved a strong binding score by fitting snugly into the pocket created by the V600E mutation. The quinoline ring engaged in π-π stacking with Phe595 of the DFG motif. The aminophenyl group formed hydrogen bonds with the side chains of Cys532 and Ser536 .
-
Vemurafenib: The reference drug showed extensive interactions, including hydrogen bonds with Cys532 and hydrophobic contacts with key residues like Trp531 and Leu514 , explaining its superior binding energy and high selectivity.[30]
-
Discussion: Field-Proven Insights
The in silico data provides a strong foundation for evaluating "this compound" as a potential kinase inhibitor.
Expertise & Causality: The compound demonstrates a classic kinase inhibitor binding mode: a heterocyclic core (quinoline) occupies the adenine pocket and forms hydrogen bonds with the critical hinge region of the kinase. This is a well-established mechanism for achieving competitive inhibition at the ATP-binding site.[1] The binding scores, while slightly lower than the purpose-built, FDA-approved drugs, are significant. For a novel scaffold, binding energies in the -8 to -9.5 kcal/mol range are highly promising and warrant further investigation.
Comparative Performance:
-
Against VEGFR-2 and EGFR , the lead compound shows promise but lacks some of the extensive, optimized interactions seen with Sorafenib and Erlotinib. This suggests it is a viable inhibitor but may require further medicinal chemistry optimization to enhance potency.
-
The most compelling result is the high binding affinity for BRAF V600E . The score of -9.5 kcal/mol is notably strong, suggesting that the compound's specific stereochemistry is particularly well-suited to the mutated active site. This opens an exciting avenue for its potential development as a BRAF inhibitor.
Trustworthiness of the Protocol: The validity of this docking study is reinforced by the successful re-docking of the reference inhibitors (data not shown, but a standard validation step). In such validation, the docking software should reproduce the experimentally determined binding pose from the crystal structure with a root-mean-square deviation (RMSD) of less than 2.0 Å.[26] This confirms that the chosen docking parameters and scoring functions are reliable for the systems under study.
The diagram below illustrates the central role of these kinases in oncogenic signaling, highlighting the rationale for a multi-targeted approach.
Caption: Simplified Oncogenic Signaling Pathways.
Conclusion and Future Directions
This in silico comparative guide demonstrates that This compound is a promising kinase inhibitor scaffold. It shows competent, multi-targeted binding potential against VEGFR-2, EGFR, and particularly the BRAF V600E mutant.
While computational studies are predictive and cannot replace empirical testing, they provide a robust, data-driven rationale for advancing this compound to the next stage of the drug discovery process. The logical next steps include:
-
Synthesis and In Vitro Kinase Assays: Chemical synthesis of the compound followed by enzymatic assays to determine its IC50 values against the target kinases. This will validate the in silico predictions.
-
Cell-Based Assays: Testing the compound's ability to inhibit proliferation in cancer cell lines known to be dependent on these kinases (e.g., A549 for EGFR, A375 for BRAF V600E).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the lead compound to systematically explore how chemical modifications impact binding affinity and selectivity, guided by the docking poses.
This guide provides the foundational data and a clear, validated protocol for researchers to build upon, accelerating the journey from a promising hit compound to a potential clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer [mdpi.com]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the comparative effect of Dabrafenib, Vemurafenib, Trametinib and Dacarbazine drugs on the BRAF protein by molecular docking methods | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 13. New flavone-based arylamides as potential V600E-BRAF inhibitors: Molecular docking, DFT, and pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-(4-Aminophenyl)quinoline-4-carboxylate | C16H11N2O2- | CID 3801000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. PubChemLite - this compound (C16H12N2O2) [pubchemlite.lcsb.uni.lu]
- 16. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. brieflands.com [brieflands.com]
- 21. researchgate.net [researchgate.net]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 25. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 26. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Evaluation of 2-(4-Aminophenyl)quinoline-4-carboxylic Acid and its Analogues
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological activities of 2-(4-aminophenyl)quinoline-4-carboxylic acid and its structurally related analogues. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore, present in numerous compounds with a wide array of therapeutic applications, including anticancer, antibacterial, antimalarial, and anti-inflammatory activities.[1][2] The strategic placement of an aminophenyl group at the 2-position offers a versatile platform for chemical modification, enabling the fine-tuning of biological properties and the exploration of structure-activity relationships (SAR).
This document moves beyond a simple recitation of data, offering insights into the causal relationships between chemical structure and biological function, detailing robust experimental protocols for validation, and providing a comparative framework for evaluating novel analogues within this promising chemical class.
Synthetic Pathways: The Doebner Reaction
The most prevalent and versatile method for synthesizing the 2-aryl-quinoline-4-carboxylic acid core is the Doebner reaction.[2][3] This one-pot, three-component condensation reaction provides a straightforward route to the core scaffold. The choice of this reaction is strategic; its tolerance for a wide range of substituted anilines and benzaldehydes allows for the systematic generation of diverse analogues, which is fundamental for comprehensive SAR studies.
The general mechanism involves the reaction of an aniline (providing the quinoline nitrogen and benzene ring), a benzaldehyde derivative (providing the 2-position substituent), and pyruvic acid (providing the carboxylic acid at the 4-position and the remaining carbons of the pyridine ring).[4]
Caption: Generalized workflow of the Doebner reaction for synthesizing 2-aryl-quinoline-4-carboxylic acid derivatives.
Comparative Biological Evaluation
Analogues of this compound have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases. The following sections compare the performance of various analogues, supported by experimental data from peer-reviewed studies.
Anticancer Activity
The quinoline-4-carboxylic acid scaffold is a key feature in compounds targeting various cancer-related pathways.[1][2] Mechanisms of action for this class include the inhibition of critical enzymes like dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs), as well as the disruption of tubulin polymerization and induction of apoptosis.[1][2][5]
Mechanism Insight: HDAC Inhibition
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[5] The 2-substituted phenylquinoline-4-carboxylic acid moiety has been effectively utilized as a "cap" group in the design of novel HDAC inhibitors. This part of the molecule interacts with the surface of the enzyme, and modifications here can confer selectivity for different HDAC isoforms.[5]
Caption: Proposed mechanism of anticancer activity via HDAC inhibition by 2-arylquinoline analogues.
Comparative Performance Data (Anticancer)
The following table summarizes the cytotoxic activity of selected quinoline-4-carboxylic acid derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | 2-Position Substituent | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Reference |
| Brequinar Analog | 2'-Fluoro-1,1'-biphenyl-4-yl | - | 0.250 (DHODH) | [4][6] |
| Compound 41 | Substituted Pyridine | - | 0.0097 (DHODH) | [1][7] |
| Compound 43 | Substituted Pyridine | - | 0.0262 (DHODH) | [1][7] |
| D28 | Phenyl (as part of an HDACi) | K562 (Leukemia) | 1.02 | HDAC3 Selective Inhibitor[5] |
| D28 | Phenyl (as part of an HDACi) | MCF-7 (Breast) | 5.66 | HDAC3 Selective Inhibitor[5] |
| 3j | 4-hydroxy-3-methoxyphenyl | MCF-7 (Breast) | N/A (82.9% growth reduction) | TNAP Inhibitor[8] |
| Generic | Phenyl | HeLa (Cervical) | Significant Cytotoxicity | [9][10] |
Structure-Activity Relationship (SAR) Insights:
-
DHODH Inhibition: For potent inhibition of DHODH, bulky, hydrophobic substituents at the C-2 position are critical.[4][6] The 4-carboxylic acid group is also essential, likely forming key interactions within the enzyme's active site.[6]
-
HDAC Inhibition: The 2-phenylquinoline-4-carboxylic acid group serves as an effective cap moiety. The overall activity and isoform selectivity (e.g., for HDAC3) are highly dependent on the linker and zinc-binding group (ZBG) attached to the carboxylic acid.[5]
-
General Cytotoxicity: The lipophilicity of the 2-aryl substituent often correlates with cytotoxic effects; more lipophilic molecules tend to exhibit greater activity.[10] Substitutions on the phenyl ring, such as hydroxyl and methoxy groups, can significantly influence potency against specific cell lines like MCF-7.[8]
Antibacterial Activity
The emergence of drug-resistant bacteria is a major global health threat, necessitating the development of novel antibacterial agents.[3] Quinoline-4-carboxylic acid derivatives have been explored for their potential to combat both Gram-positive and Gram-negative bacteria.[1] The introduction of an aryl ring at the C-2 position is a known strategy to enhance antibacterial activity.[3][11]
Comparative Performance Data (Antibacterial)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a₄ | Staphylococcus aureus (Gram +) | 64 | [3][12] |
| 5a₄ | Bacillus subtilis (Gram +) | >128 | [3] |
| 5a₇ | Escherichia coli (Gram -) | 128 | [3][12] |
| 5a₇ | Pseudomonas aeruginosa (Gram -) | >128 | [3] |
Structure-Activity Relationship (SAR) Insights:
-
Structural modifications of the parent 2-phenyl-quinoline-4-carboxylic acid, such as the introduction of amino substituents, can increase antibacterial activity.[3] These groups may act as new hydrogen bond donors and receptors, potentially increasing binding affinity to bacterial enzyme targets.[3]
-
Certain analogues show preferential activity. For instance, compound 5a₄ displayed its best activity against the Gram-positive S. aureus, while 5a₇ was most effective against the Gram-negative E. coli.[3][12] This highlights how subtle structural changes can modulate the spectrum of activity.
-
Importantly, some of the most active antibacterial compounds, like 5a₄ , have also been shown to have low cytotoxicity in mammalian cell lines (e.g., RAW 264.7 macrophages), suggesting a favorable selectivity profile for antibacterial action over host cell toxicity.[1][3]
Key Experimental Protocols
To ensure the reproducibility and validity of biological evaluations, standardized protocols are essential. The following are detailed methodologies for key assays used to characterize this class of compounds.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity following exposure to a test compound.[1] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Workflow Diagram
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a gold standard for determining the MIC of an antibacterial agent.[3] It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid medium.
Detailed Steps:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create two-fold serial dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Bacterial Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a final bacterial concentration of ~2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).
Conclusion and Future Perspectives
The this compound scaffold and its analogues represent a highly versatile and promising platform for the development of novel therapeutics. The extensive body of research demonstrates that targeted modifications to the 2-aryl substituent and the quinoline core can yield compounds with potent and selective activity against cancer cells and pathogenic bacteria.
Future research should focus on:
-
Expanding Analogue Libraries: Utilizing efficient synthetic methods like the Doebner reaction to create broader libraries with diverse substitutions to refine SAR models.[4]
-
Mechanism of Action Studies: Moving beyond phenotypic screening to elucidate the specific molecular targets (e.g., specific HDAC isoforms or bacterial enzymes) to guide rational drug design.
-
In Vivo Evaluation: Advancing the most promising lead compounds from in vitro assays into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the potential of these compounds to synergize with existing anticancer or antibiotic drugs to enhance efficacy and overcome resistance.
The data and protocols presented in this guide provide a solid foundation for researchers to build upon, accelerating the exploration and development of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Quinoline-4-Carboxamides as Novel Antimalarial Agents: From Phenotypic Screen to Preclinical Candidate
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous pipeline of new antimalarial agents with novel mechanisms of action.[1][2] While the quinoline scaffold is a well-established pharmacophore in antimalarial therapy, exemplified by drugs like chloroquine and mefloquine, the emergence of resistance has driven the search for new quinoline-based chemotypes.[2][3] This guide provides a detailed, head-to-head comparison of a promising series of quinoline-4-carboxamides, charting their journey from an initial phenotypic screening hit to a potent preclinical candidate. This class is distinguished by its novel mode of action, targeting the parasite's protein synthesis machinery, a departure from traditional quinolines that interfere with heme detoxification.[4][5][6]
The Genesis: A Phenotypic Screening Hit and its Limitations
The journey began with the identification of a hit compound, hereafter referred to as Compound 1 , from a phenotypic screen of a protein kinase library against the blood stage of P. falciparum (3D7 strain).[1][4] While exhibiting good initial activity and selectivity, this starting point presented a challenging profile for drug development.
Initial Hit Profile (Compound 1):
-
In Vitro Potency (EC50 vs. P. falciparum 3D7): 120 nM[1][7][8]
-
Selectivity Index (vs. human MRC-5 cells): >100-fold[1]
-
Key Liabilities:
These suboptimal physicochemical and drug metabolism and pharmacokinetics (DMPK) properties necessitated a rigorous medicinal chemistry optimization campaign to identify a viable clinical candidate.[1][10]
Strategic Optimization and Structure-Activity Relationship (SAR) Analysis
The optimization strategy involved systematic structural modifications at three key positions of the quinoline-4-carboxamide scaffold: the amide side chain (R¹ and R²), and the C-2 position of the quinoline core (R³). This systematic approach allowed for a clear understanding of the structure-activity and structure-property relationships.
Caption: General scaffold of the quinoline-4-carboxamide series and key SAR insights.
The initial focus was on the amide side chain to improve metabolic stability and solubility while retaining potency. Key variables explored included basicity, lipophilicity, and the length of the linker between nitrogen atoms.[1] The data revealed that incorporating cyclic amines like pyrrolidine and piperidine was a successful strategy.
| Compound | R¹/R² Substituent | EC₅₀ (nM) vs. P. falciparum 3D7 | clogP | LLE* | Mouse Liver Microsomal Stability (Cli, mL/min/g) |
| 1 | 3-pyridyl | 120 | 4.6 | 2.6 | >20 |
| 13 | Dimethylamine | 1100 | 4.3 | 2.5 | 11.5 |
| 18 | Ethyl-linked piperidine | 130 | 4.1 | 3.2 | 1.8 |
| 19 | Ethyl-linked pyrrolidine | 150 | 3.7 | 3.2 | 0.8 |
| LLE = Ligand Lipophilicity Efficiency (pEC₅₀ - clogP) |
Analysis:
-
Replacing the original 3-pyridyl group with a simple dimethylamine (13 ) led to a significant drop in potency.[1]
-
Introducing cyclic amines like piperidine (18 ) and pyrrolidine (19 ) retained potency similar to the initial hit but brought substantial improvements in metabolic stability and LLE.[1] This demonstrated that modulating the basicity and structural rigidity of the side chain was critical for enhancing the DMPK profile. Compound 19 emerged as a superior lead from this series due to its enhanced stability and efficiency.[1]
With an improved side chain from compound 19 , the investigation turned to the C-2 position of the quinoline core to further boost potency. A variety of aromatic and heterocyclic groups were introduced.
| Compound | C-2 (R³) Substituent | Amide Side Chain | EC₅₀ (nM) vs. P. falciparum 3D7 | clogP | LLE |
| 18 | p-tolyl | Ethyl-linked piperidine | 130 | 4.1 | 3.2 |
| 24 | 4-morpholinopiperidine | Ethyl-linked piperidine | 150 | 2.9 | 4.2 |
| 25 | 4-(morpholinomethyl)phenyl | Ethyl-linked pyrrolidine | 18 | 3.5 | 4.2 |
| 27 | 4-(morpholinomethyl)phenyl | Four-carbon linked morpholine | 4 | 3.1 | 6.2 |
Analysis:
-
The introduction of a 4-morpholinopiperidine group at R³ (24 ) improved ligand efficiency compared to the earlier lead 18 , likely due to a reduction in lipophilicity.[1]
-
A significant breakthrough was achieved with compound 25 , which combined an optimized C-2 substituent (4-(morpholinomethyl)phenyl) with the favorable ethyl-pyrrolidine side chain, resulting in an EC₅₀ of 18 nM.[4] This compound showed good aqueous solubility and excellent in vitro microsomal stability.[1]
-
Further optimization of the side chain linker length, extending it from three to four carbons, led to compound 27 , which displayed an outstanding EC₅₀ of 4 nM and an excellent LLE of 6.2.[4]
The Preclinical Candidate: DDD107498
The extensive optimization campaign culminated in the identification of a preclinical candidate, DDD107498 (also referred to as compound 2 in the primary literature), which exhibited a highly favorable profile.[6][10] This compound demonstrated potent multistage activity, excellent DMPK properties, and robust in vivo efficacy.
In Vivo Performance Comparison:
| Compound | In Vivo Efficacy (ED₉₀, mg/kg)* | Oral Bioavailability (Mouse) | Key Feature |
| 25 | >30 mg/kg (93% reduction at 30 mg/kg) | Reasonable | First compound to show oral in vivo activity |
| 27 | 2.6 mg/kg | Poor (presumed permeability issue) | Potent, but bioavailability limited |
| DDD107498 | 0.1 - 0.3 mg/kg | Excellent | Preclinical candidate with superior overall profile |
| ED₉₀ = Effective dose required to suppress parasitemia by 90% in a P. berghei mouse model with 4 days of oral dosing.[1][4][9] |
DDD107498 not only showed exceptional potency against blood-stage parasites (EC₅₀ < 1 nM against multiple drug-resistant strains) but was also active against liver and transmission stages of the parasite, a critical profile for a drug aiming for malaria elimination.[4][9]
A Novel Mechanism of Action: Targeting Protein Synthesis
Unlike many quinoline antimalarials that inhibit hemozoin formation, the quinoline-4-carboxamide class acts via a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2).[4][5][6] PfEF2 is a crucial enzyme responsible for the translocation step of protein synthesis, making it essential for parasite survival across all life-cycle stages.[9] This distinct mechanism means the class is not susceptible to existing resistance pathways that affect traditional quinolines.[1]
Caption: Mechanism of action of quinoline-4-carboxamides via inhibition of PfEF2.
Experimental Protocols
The following are generalized protocols representative of the methods used in the evaluation of the quinoline-4-carboxamide series.
Protocol 1: General Synthesis of Quinoline-4-Carboxamides
This protocol outlines a common two-step synthesis used for many analogues in the series.[1][4]
Caption: General synthetic workflow for quinoline-4-carboxamides.
Step-by-Step Methodology:
-
Pfitzinger Reaction: To a solution of the appropriate isatin derivative in a mixture of ethanol and water, add 1-(p-tolyl)ethanone and potassium hydroxide (KOH).[1]
-
Heat the reaction mixture under microwave irradiation at 125 °C to facilitate the cyclization and formation of the quinoline-4-carboxylic acid intermediate.[4]
-
Isolate and purify the carboxylic acid product.
-
Amide Coupling: Dissolve the quinoline-4-carboxylic acid in dimethylformamide (DMF).[1]
-
Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by the desired amine side chain.[1]
-
Stir the reaction at room temperature until completion.
-
Purify the final quinoline-4-carboxamide product using standard chromatographic techniques.
Protocol 2: In Vitro Antiplasmodial Activity Assay (P. falciparum)
This assay is used to determine the half-maximal effective concentration (EC₅₀) of compounds against the blood stage of the parasite.
Step-by-Step Methodology:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Compound Preparation: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO) and add them to a 96-well microtiter plate.
-
Assay Initiation: Add the parasite culture (adjusted to 1% parasitemia, 1% hematocrit) to the wells containing the test compounds. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding a buffer containing saponin, Triton X-100, and a fluorescent dye such as SYBR Green I.
-
Data Acquisition: Read the fluorescence intensity on a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the DMSO control for each compound concentration. Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.
References
- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [sonar.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Medicines for Malaria Venture [mmv.org]
Safety Operating Guide
Navigating the Disposal of 2-(4-Aminophenyl)quinoline-4-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Aminophenyl)quinoline-4-carboxylic acid, a complex heterocyclic molecule. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the procedures outlined herein are based on the known hazards of its constituent moieties—quinoline and aromatic amines—and general principles of hazardous waste management. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Potential Carcinogenicity and Mutagenicity: Quinoline itself is considered a possible human carcinogen, and various aromatic amines are known carcinogens.[2][5]
-
Toxicity: Aromatic amines can be toxic if ingested, inhaled, or absorbed through the skin. Quinolines can also exhibit toxicity.[6]
-
Irritation: The compound is expected to cause skin and eye irritation.[7]
-
Environmental Hazard: While specific ecotoxicity data is unavailable, quinoline and its derivatives can be harmful to aquatic life.[8]
Due to these potential hazards, this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure risk.
| Protection Type | Specific Equipment | Standard |
| Eye/Face | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | If dust is generated, a NIOSH-approved respirator may be necessary. |
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated filter paper, and disposable labware (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, collect the solution in a separate, compatible liquid hazardous waste container.
-
Crucially, do not mix incompatible waste streams. For example, do not mix acidic waste with basic waste, or organic solvent waste with aqueous waste, unless you have confirmed their compatibility. A chemical compatibility chart should be consulted.[3]
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Waste Container Labeling
Accurate and thorough labeling is a legal requirement and essential for the safety of all personnel handling the waste.
Each hazardous waste container must be labeled with the following information:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name and contact information of the generating researcher or laboratory.
Storage of Hazardous Waste
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containers must be kept closed at all times, except when adding waste.
-
Store the waste in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Ensure secondary containment is used to capture any potential leaks or spills.
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself. EHS professionals are trained in the proper procedures for transporting and disposing of hazardous materials in accordance with all federal, state, and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Contingency and Emergency Plan
Accidents can happen, and a clear plan is essential for a swift and safe response.
Spills
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.
-
Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and then water.
-
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using absorbent pads or other suitable material.
-
Once absorbed, collect the material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a decontaminating solution and then water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency response number and EHS department immediately.
-
Prevent entry into the contaminated area.
-
Provide details of the spilled substance to emergency responders.
-
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. Health And Environmental Effects Profile for Quinoline | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Aromatic Amines → Term [pollution.sustainability-directory.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 7. 2-(4-Aminophenyl)quinoline-4-carboxylate | C16H11N2O2- | CID 3801000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Unseen: A Guide to Safely Handling 2-(4-Aminophenyl)quinoline-4-carboxylic acid
Understanding the Hazard Profile: A Precautionary Approach
The quinoline core, carboxylic acid, and aminophenyl moieties all contribute to the potential toxicological profile of 2-(4-Aminophenyl)quinoline-4-carboxylic acid. Structurally related compounds exhibit a range of hazards that necessitate a cautious approach. For instance, various quinoline carboxylic acids are known to be irritants to the skin, eyes, and respiratory system.[1][2] More broadly, compounds with similar functional groups are classified as harmful if swallowed, in contact with skin, or inhaled.[3] Therefore, it is imperative to handle this compound as a hazardous substance, implementing stringent protective measures.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the recommended PPE for various laboratory operations.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against dermal absorption.[1] | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[2] | Primary |
| Respiratory Protection | - N95 (or higher) Particulate Respirator- Air-purifying respirator with organic vapor cartridges | - For handling the solid, powdered form to prevent inhalation of dust particles.- For handling solutions or when vapors may be generated.[1] | Task-Dependent |
| Body Protection | - Laboratory Coat- Chemical-resistant Apron | - Protects skin and personal clothing from contamination.- Recommended when handling larger quantities or when there is a significant risk of splashing.[2] | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions. | Secondary |
Operational Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure risk. The following workflow integrates key safety checkpoints from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Preparation
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, two pairs of nitrile or neoprene gloves, and chemical splash goggles.[4][5]
-
Work Area Preparation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure the work area is clean and uncluttered.
Handling
-
Weighing: When weighing the solid compound, do so within the fume hood on a disposable weigh boat to contain any spills.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.[3]
-
Experimental Procedures: Maintain a safe distance from all reactions and use appropriate shielding. Avoid direct contact with the substance at all times.[1]
Cleanup and Disposal
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[1]
-
Waste Disposal: All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing this compound must be collected in separate, clearly labeled hazardous waste containers.[2][7] Never dispose of this chemical down the drain or in the regular trash.[2] Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[1]
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[1]
Emergency Procedures: Planning for the Unexpected
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and wash it before reuse.[9] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention.
By implementing these comprehensive safety and logistical measures, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. keyorganics.net [keyorganics.net]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. publications.ashp.org [publications.ashp.org]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. lgcstandards.com [lgcstandards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
